molecular formula C8H11N3 B1590198 5,6,7,8-Tetrahydroquinoxalin-5-amine CAS No. 502612-46-6

5,6,7,8-Tetrahydroquinoxalin-5-amine

Cat. No.: B1590198
CAS No.: 502612-46-6
M. Wt: 149.19 g/mol
InChI Key: ABSBOMCIPXOKJL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxalin-5-amine ( 502612-46-6) is a chiral amine building block of significant interest in advanced chemical synthesis and pharmaceutical research. Its molecular formula is C8H11N3, and it has a molecular weight of 149.19 g/mol . Compounds based on the 5,6,7,8-tetrahydroquinoline scaffold, such as the well-known CAMPY ligands, demonstrate high value as chiral ligands in metal complexes for asymmetric catalysis, including asymmetric transfer hydrogenation (ATH) . This research is critical for the efficient synthesis of chiral amines, which are key structural motifs in approximately 40-45% of small-molecule pharmaceuticals . Furthermore, the tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic analogues investigated for their biological activities . As such, this amine serves as a versatile precursor for developing new chiral catalysts and for the synthesis of potential bioactive molecules, making it a valuable compound for researchers in synthetic organic chemistry and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSBOMCIPXOKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477536
Record name 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE
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URL https://comptox.epa.gov/dashboard/DTXSID00477536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502612-46-6
Record name 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine (CAS No: 71569-15-8) is a heterocyclic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol .[1] Its structure, featuring a quinoline core with a primary amine at the 5-position, makes it a compound of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical properties of this compound, including detailed experimental protocols for their determination, offering field-proven insights for researchers and drug development professionals. While experimental data for this specific molecule is limited, this guide will also draw upon data from structurally similar compounds to provide well-grounded predictions.

Core Physical Properties

A summary of the available and predicted physical properties of this compound is presented below.

Physical PropertyValueSource
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
Boiling Point 259.1°C at 760 mmHgSafety Data Sheet
Density 1.081 g/cm³Safety Data Sheet
Flash Point 134.3°CSafety Data Sheet
Melting Point Not available-
Solubility Predicted to be soluble in dilute aqueous acid and polar organic solvents.-
pKa Predicted to be in the range of 4-6 for the quinoline nitrogen and 9-10 for the primary amine.-

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range would signify a high degree of purity.

Predicted Melting Point

While no experimental melting point data is publicly available for this compound, we can anticipate it to be a solid at room temperature, given its molecular weight and the presence of hydrogen bonding capabilities through the amine group.

Experimental Protocol for Melting Point Determination

The melting point can be accurately determined using the capillary method with a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: A rapid heating rate can be used initially to approach the approximate melting point. Once the sample begins to soften, the heating rate should be reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

MeltingPointWorkflow A Finely powder the sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat rapidly for initial estimate C->D E Reduce heating rate to 1-2°C/min near melting point D->E F Record onset and completion temperatures E->F

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is a key physical constant that provides information about the volatility of a compound.

Reported Boiling Point

A Safety Data Sheet for 5-amino-5,6,7,8-tetrahydroquinoline reports a boiling point of 259.1°C at 760 mmHg.

Solubility

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (the tetrahydroquinoline ring) and polar (the primary amine) moieties.

Predicted Solubility Profile
  • Water: Due to the presence of the amine group capable of hydrogen bonding, some solubility in water is expected. However, the relatively large hydrophobic carbocyclic ring may limit its aqueous solubility.

  • Aqueous Acid: The basic nitrogen atoms of the quinoline ring and the primary amine will be protonated in acidic solutions, forming more soluble ammonium salts. Therefore, this compound is expected to be readily soluble in dilute aqueous acids like 5% HCl.[2]

  • Organic Solvents: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility can be performed through simple dissolution tests.[3][4]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% HCl, 5% NaOH, methanol, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble.

SolubilityWorkflow A Weigh 10 mg of sample into test tubes B Add 1 mL of selected solvent A->B C Agitate at constant temperature B->C D Observe dissolution C->D E Classify as soluble, partially soluble, or insoluble D->E

Caption: Workflow for Qualitative Solubility Assessment.

pKa (Acid Dissociation Constant)

The pKa values of this compound are critical for understanding its ionization state at different pH values, which is fundamental to its absorption, distribution, metabolism, and excretion (ADME) properties. This compound has two basic centers: the nitrogen in the quinoline ring and the primary amine group.

Predicted pKa Values
  • Quinoline Nitrogen: The pKa of the conjugate acid of quinoline is approximately 4.9. The tetrahydro- substitution is expected to slightly increase the basicity.

  • Primary Amine: Aliphatic primary amines typically have pKa values of their conjugate acids in the range of 9-11.

Therefore, we can predict two pKa values for this compound, one for the quinoline nitrogen (likely in the 4-6 range) and another for the primary amine (likely in the 9-10 range).

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of amines.[5][6][7]

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

pKaWorkflow A Prepare standard solution of the amine B Titrate with standardized strong acid (HCl) A->B C Monitor pH continuously B->C D Plot pH vs. volume of titrant C->D E Determine pKa from half-equivalence points D->E

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9][10][11]

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the downfield region (δ 7.0-8.5 ppm).

  • Aliphatic Protons: The protons of the tetrahydro- portion of the quinoline ring will appear in the upfield region (δ 1.5-3.0 ppm). The protons on the carbon adjacent to the amine group will be shifted slightly downfield.

  • Amine Protons: The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O.[12]

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 120-150 ppm range.

  • Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-50 ppm).

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]

Predicted IR Spectrum:

  • N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

  • C-N Stretching: A C-N stretching vibration should be observable in the 1000-1250 cm⁻¹ region.[12]

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

  • Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the saturated ring.

Experimental Protocol for IR Analysis (Liquid Sample):

  • Sample Preparation: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[18][19][20][21]

Predicted Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 148). According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms, which is consistent with the presence of two nitrogen atoms in this molecule being an exception for an even number of nitrogens leading to an even mass. The presence of two nitrogen atoms will result in an even molecular weight.

  • Fragmentation Pattern: Fragmentation may involve the loss of the amine group or cleavage of the saturated ring.

Experimental Protocol for MS Analysis:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

  • Data Interpretation: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the predictive insights based on its chemical structure, coupled with detailed, field-proven experimental protocols, offer valuable guidance for researchers and drug development professionals. The methodologies outlined herein for determining melting point, solubility, pKa, and spectroscopic characteristics are fundamental to the robust characterization of this and other novel chemical entities, ultimately facilitating their advancement in scientific research and pharmaceutical development.

References

  • Groß, G. A., et al. (1992).
  • Lee, J. H., et al. (2016). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH.
  • Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
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  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
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  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Michigan. (n.d.).
  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy.
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  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydroquinoxaline - Optional[1H NMR] - Spectrum.
  • Lab-Chemicals.Com. (n.d.). 5,6,7,8-Tetrahydroquinolin-5-amine, 97%.
  • DTIC. (n.d.).
  • ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.
  • University of Washington. (n.d.).
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  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroquinoxaline = 97 , FG 34413-35-9.
  • AChemBlock. (n.d.). 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8.
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  • ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1.
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Sources

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-5-amine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxalin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a scientifically rigorous guide for researchers. We will delve into its chemical architecture, propose robust synthetic pathways, and outline detailed characterization protocols.

Unveiling the Chemical Architecture

This compound is a derivative of 5,6,7,8-tetrahydroquinoxaline, featuring an amine group substituted at the 5-position of the saturated carbocyclic ring. The core structure is a bicyclic heterocycle where a pyrazine ring is fused to a cyclohexane ring.

Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline[1][2]

  • Molecular Formula: C₈H₁₀N₂[1][2]

  • Molecular Weight: 134.18 g/mol [3]

  • CAS Number: 34413-35-9[1][2]

The addition of an amine group at the 5-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R) and (S) enantiomers. The presence of this amine group is significant, as it can serve as a handle for further chemical modifications and can play a crucial role in biological interactions, a concept well-established in related amino-tetrahydroquinoline scaffolds.[4][5]

Structural Visualization

The fundamental structure of the parent scaffold and the target molecule are depicted below.

cluster_parent 5,6,7,8-Tetrahydroquinoxaline cluster_target This compound parent_mol target_mol

Caption: 2D structures of the parent scaffold and the target amine.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several logical pathways, primarily involving the modification of the pre-formed tetrahydroquinoxaline scaffold or its precursors. The choice of strategy will depend on the availability of starting materials and the desired stereochemical outcome.

Reductive Amination of a Ketone Precursor

A highly effective and common method for introducing an amine group is the reductive amination of a corresponding ketone. This multi-step process offers good control and predictability.

Workflow Overview:

G start 5,6,7,8-Tetrahydroquinoxalin-5(6H)-one step1 Reaction with Ammonia or Hydroxylamine start->step1 Imination/ Oximation step2 Reduction of Imine/Oxime step1->step2 e.g., NaBH3CN, H2/Pd product This compound step2->product

Caption: Reductive amination workflow.

Experimental Protocol:

  • Oxidation to Ketone: Start with 5,6,7,8-tetrahydroquinoxaline. Oxidize the 5-position to a carbonyl group using a suitable oxidizing agent like chromium trioxide (CrO₃) in acetic acid or with potassium permanganate (KMnO₄) under controlled conditions. The product is 5,6,7,8-tetrahydroquinoxalin-5(6H)-one.

  • Imine Formation: Dissolve the resulting ketone in a suitable solvent such as methanol. Add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the solution containing the imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of any remaining ketone. Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be employed.

  • Work-up and Purification: After the reaction is complete, quench any remaining reducing agent carefully. Perform an aqueous work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Rationale: This method is widely used due to its reliability. The stepwise nature allows for the isolation and characterization of the ketone intermediate, providing clear checkpoints in the synthesis. The choice of reducing agent can influence the reaction's safety and scalability.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Expected Data:

TechniqueExpected ObservationRationale
EI-MS Molecular ion (M⁺) peak at m/z = 149.11.Corresponds to the molecular formula C₈H₁₁N₃. The parent scaffold has a MW of 134.18 g/mol .[3]
High-Resolution MS (HRMS) Exact mass measurement consistent with C₈H₁₁N₃.Provides unambiguous confirmation of the elemental composition.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis is suitable for this relatively volatile compound.[6]

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like dichloromethane or methanol.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-INNOWAX).[6] Use a temperature program to ensure good separation from any impurities.

  • MS Detection: The eluent from the GC is directed into the mass spectrometer (electron ionization source). Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum for the molecular ion and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure.

Predicted ¹H NMR Spectral Features (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3 - 8.5doublet1HH-2 or H-3 (Pyrazine)Protons on the aromatic pyrazine ring will be in the downfield region.
~8.3 - 8.5doublet1HH-2 or H-3 (Pyrazine)
~4.0 - 4.2triplet1HH-5 (CH-NH₂)The proton attached to the carbon bearing the amine group will be shifted downfield and will be split by the adjacent CH₂ protons.
~2.8 - 3.0multiplet2HH-8 (CH₂)Protons on the saturated ring adjacent to the aromatic system.
~1.8 - 2.2multiplet4HH-6, H-7 (CH₂)The remaining methylene protons on the saturated ring.
~1.5 - 2.5 (broad)singlet2HNH₂The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange. This can be confirmed by a D₂O exchange experiment.

Rationale: The predicted shifts are based on data for the 5,6,7,8-tetrahydroquinoxaline scaffold[7] and related amino-tetrahydroquinoline structures.[8] The pyrazine protons are expected to be in the aromatic region, while the protons on the saturated ring will be in the aliphatic region. The proton at the chiral center (C-5) will be a key diagnostic signal.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H stretch (amine)MediumPrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[9]
2850 - 3000C-H stretch (aliphatic)StrongFrom the CH₂ and CH groups in the saturated ring.
~3050C-H stretch (aromatic)WeakFrom the C-H bonds on the pyrazine ring.[9]
1580 - 1650N-H bend (amine)MediumThe scissoring vibration of the primary amine.
1450 - 1550C=N, C=C stretchMediumAromatic ring stretching vibrations from the pyrazine moiety.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Potential Applications in Drug Discovery

The this compound scaffold holds promise in drug discovery. The tetrahydroquinoxaline core is found in various biologically active compounds, including receptor antagonists and enzyme inhibitors.[1] The introduction of a primary amine provides a point for diversification to create libraries of compounds for screening. Analogous structures, such as 5-amino-5,6,7,8-tetrahydroquinolinones, have been investigated as potential agents for Alzheimer's disease.[10] This suggests that the title compound could serve as a valuable building block for developing novel therapeutics.

Conclusion

This guide provides a foundational understanding of this compound. While this specific molecule is not yet well-documented, its structure can be confidently predicted, and viable synthetic and characterization strategies can be designed based on established chemical principles. The proposed reductive amination pathway offers a reliable method for its synthesis, and the outlined spectroscopic techniques provide a robust framework for its characterization. The structural motifs present in this molecule suggest its potential as a valuable scaffold for future research in medicinal chemistry and drug development.

References

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  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). Molecules, 28(4), 1775.
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  • 5,6,7,8-Tetrahydroquinoxaline [1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. (2022). FAO AGRIS.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 5-AMINO-6-NITROQUINOXALINE [FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.
  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). Journal of Medicinal Chemistry, 38(18), 3645–3651.

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An In-depth Technical Guide to Flumethrin (CAS No. 71569-15-8): Properties, Applications, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Flumethrin, a potent synthetic pyrethroid ectoparasiticide. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, toxicological profile, and practical applications of Flumethrin in veterinary medicine.

Introduction: Understanding Flumethrin

Flumethrin is a synthetic pyrethroid insecticide and acaricide widely utilized in veterinary medicine for the control of parasitic insects and ticks.[1] It is a Type II pyrethroid, distinguished by the presence of an alpha-cyano group, which enhances its insecticidal activity. Flumethrin is primarily used externally on a variety of animals, including cattle, sheep, goats, horses, dogs, and in honeybee colonies for the management of parasitic mites.[1] Its development in 1979 and subsequent commercialization in 1982 marked a significant advancement in ectoparasite control.[2]

Chemical and Physical Properties

Flumethrin is a viscous, yellowish oil with a complex chemical structure that dictates its efficacy and physical behavior.[2][3] A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 69770-45-2[4]
Molecular Formula C28H22Cl2FNO3[2]
Molecular Weight 510.38 g/mol [4]
Physical State Highly viscous oil[2]
Color Yellowish[2]
Boiling Point >250 °C (with decomposition)[5]
Water Solubility 0.0003 mg/L[6]
Density 1.28 g/cm³ (at 20 °C)[6]

Mechanism of Action: A Neurotoxic Approach

As a Type II synthetic pyrethroid, Flumethrin exerts its parasiticidal effects by targeting the nervous system of insects and acarines.[7] The primary mode of action involves the disruption of normal nerve function by interfering with voltage-gated sodium channels in the nerve cell membranes.[7]

Flumethrin binds to these sodium channels, delaying their closure and prolonging the influx of sodium ions.[6] This leads to a state of persistent depolarization of the neuron, resulting in repetitive nerve impulses, paralysis, and ultimately, the death of the parasite.[6][7] This "use-dependent" effect means that the compound is most effective on stimulated nerve tissues.[8]

Flumethrin_Mechanism cluster_neuron Parasite Neuron Na_channel Voltage-Gated Sodium Channel Closed State Na_channel_open Voltage-Gated Sodium Channel Open State Na_channel->Na_channel_open Nerve Impulse (Depolarization) Na_channel_inactivated Voltage-Gated Sodium Channel Inactivated State Na_channel_open->Na_channel_inactivated Normal Inactivation Paralysis Paralysis Na_channel_open->Paralysis Prolonged Na+ Influx (Persistent Depolarization) Na_channel_inactivated->Na_channel Repolarization Flumethrin Flumethrin Flumethrin->Na_channel_open Binds to open channel Death Death Paralysis->Death Leads to

Caption: Flumethrin's mechanism of action on parasite sodium channels.

Primary Uses and Formulations

Flumethrin is a broad-spectrum ectoparasiticide with notable efficacy against ticks and mites.[9][10] Its applications in veterinary medicine are extensive and varied.

Key Applications:

  • Livestock: Used on cattle, sheep, and goats to control ticks, lice, and mites.[1] Formulations include pour-ons and dips.[3]

  • Companion Animals: Incorporated into flea and tick collars for dogs and cats, often in combination with other parasiticides like Imidacloprid to broaden the spectrum of activity.[9][11]

  • Apiculture: Utilized in beehives in the form of impregnated strips (e.g., Bayvarol) to control the parasitic mite Varroa destructor.[1]

Common Formulations:

  • Impregnated Collars: Slow-release collars for long-term protection of companion animals.[7]

  • Pour-on Solutions: Applied topically to livestock for the control of ticks and lice.

  • Impregnated Strips: Used within beehives for the control of varroa mites.

  • Sprays: Ready-to-use sprays for treating ectoparasitic infestations on various animals.[12]

Synthesis and Manufacturing

The commercial production of Flumethrin involves a multi-step chemical synthesis process.[3] A key step in this process is the formation of 3-(4-chlorophenyl)-3-chloroacrolein.[3] This intermediate is then subjected to esterification and cyclopropanation reactions to create the core structure of Flumethrin.[3] The synthesis requires careful control of reaction conditions and purification stages to ensure a high yield and purity of the final product.[3]

Analytical Methods for Detection

The detection and quantification of Flumethrin residues in various matrices are crucial for regulatory compliance and food safety. Several analytical methods have been developed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the quality control of Flumethrin in veterinary drug formulations.[13][14] Reverse-phase HPLC methods are available for the analysis of Flumethrin.[15]

  • Gas Chromatography (GC): Multi-residue analytical methods utilizing GC are employed for the determination of pyrethroids, including Flumethrin, in animal fat.[5]

Safety and Toxicological Profile

The toxicological database for Flumethrin is well-established, providing a comprehensive understanding of its potential hazards.

Human Health:

  • Acute Toxicity: Technical grade Flumethrin exhibits high acute toxicity via the oral route, slight acute toxicity via the dermal route, and moderate acute toxicity via the inhalation route.

  • Irritation: It is minimally irritating to the eyes and non-irritating to the skin, and it does not typically produce an allergic skin reaction.

  • Neurotoxicity: As a Type II pyrethroid, high doses can induce neurobehavioral changes characterized by choreoathetosis and excessive salivation (CS-syndrome).[11]

  • Carcinogenicity: Flumethrin is classified as "Not likely to be carcinogenic to humans."[16]

Environmental Safety:

  • Flumethrin is highly toxic to fish and aquatic invertebrates.[17] Therefore, care must be taken to prevent contamination of water bodies.[17]

  • When used as directed in products like beehive strips or pet collars, the risk to non-target organisms in the wider environment is considered negligible.

Toxicity Data Summary:

ParameterValueSpeciesSource
Oral LD50 >2000 mg/kgRat[10]
Dermal LD50 >2000 mg/kgRat[10]

Experimental Protocol: In-Vitro Efficacy Assessment of Flumethrin Against Rhipicephalus sanguineus (Brown Dog Tick)

This protocol outlines a representative in-vitro immersion test to determine the efficacy of a Flumethrin formulation against adult brown dog ticks.

Objective: To assess the dose-dependent acaricidal activity of a Flumethrin formulation.

Materials:

  • Technical grade Flumethrin

  • Appropriate solvent (e.g., acetone)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Adult Rhipicephalus sanguineus ticks (unfed)

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Incubator

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of Flumethrin in the chosen solvent.

    • Create a series of serial dilutions to achieve the desired test concentrations.

    • For each concentration, prepare an aqueous emulsion containing a small percentage of the surfactant.

    • A control solution containing only the solvent, water, and surfactant should also be prepared.

  • Tick Exposure:

    • Place a filter paper at the bottom of each Petri dish.

    • Pipette a known volume of a test solution onto the filter paper, ensuring it is fully saturated.

    • Allow the solvent to evaporate completely, leaving a residue of the Flumethrin formulation.

    • Introduce a predetermined number of adult ticks (e.g., 10) into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation:

    • Incubate the Petri dishes at a controlled temperature (e.g., 25-27°C) and relative humidity (e.g., 80-90%).

  • Mortality Assessment:

    • Assess tick mortality at specified time points (e.g., 24, 48, and 72 hours) post-exposure.

    • Mortality is determined by the absence of movement when ticks are gently prodded.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point.

    • Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) and LC90 values.

Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Prep_Solutions Prepare Flumethrin Test Solutions Prep_Dishes Prepare Petri Dishes with Treated Filter Paper Prep_Solutions->Prep_Dishes Intro_Ticks Introduce Ticks to Petri Dishes Prep_Dishes->Intro_Ticks Incubate Incubate at Controlled Temperature and Humidity Intro_Ticks->Incubate Assess_Mortality Assess Tick Mortality at 24, 48, 72 hours Incubate->Assess_Mortality Data_Analysis Calculate LC50/LC90 (Probit Analysis) Assess_Mortality->Data_Analysis

Caption: Workflow for in-vitro efficacy assessment of Flumethrin.

Conclusion

Flumethrin remains a cornerstone in the control of ectoparasites in veterinary medicine. Its potent neurotoxic mechanism of action, coupled with a variety of effective formulations, provides reliable and long-lasting protection for a wide range of animals. A thorough understanding of its chemical properties, toxicological profile, and appropriate application is paramount for its safe and effective use in research and clinical practice.

References

  • Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision for Flumethrin. Retrieved from .

  • Australian Pesticides and Veterinary Medicines Authority. Flumethrin chemical review.
  • AERU. Flumethrin (Ref: BAY VI 6045).
  • Wikipedia. Flumethrin.
  • Understanding Flumethrin's Role in Modern Livestock Pest Control. (n.d.). Retrieved from an overview of Flumethrin's role in livestock.
  • Guidechem. (2024). What is the mechanism of the Flumethrin action mechanism?.
  • AdvaCare Pharma. Flumethrin Spray – Manufacturer.
  • PetBucket. Flumethrin.
  • Flumethrin: A Powerful Acaricide for Veterinary and Apicultural Use. (n.d.).
  • Inchem.org. Flumethrin (UK PID).
  • National Center for Biotechnology Information. (n.d.). Flumethrin. PubChem Compound Database.
  • Regulations.gov. (n.d.). Flumethrin Human Health Risk Assessment.
  • Food and Agriculture Organization of the United Nations. (n.d.). 251 FLUMETHRIN (195).
  • PARASITIPEDIA. (2022). FLUMETHRIN for veterinary use on DOGS, CATTLE, SHEEP, GOATS, SWINE and CHICKEN against external parasites: ticks, flies, fleas, lice, mites.
  • Chem-Impex. 5-Amino-5,6,7,8-tetrahydroquinoline.
  • Stanneck, D., et al. (n.d.). The synergistic action of imidacloprid and flumethrin and their release kinetics from collars applied for ectoparasite control in dogs and cats. PMC - PubMed Central.
  • TargetMol. Flumethrin.
  • PARASITIPEDIA. (2021). FLUMETHRIN: SAFETY SUMMARY for VETERINARY use in Dogs, Cats, Cattle, Sheep, Goats, Horses and Poultry. Poisoning, intoxication, overdose, antidote.
  • AKSci. 5-Amino-5,6,7,8-tetrahydroquinoline 97%.
  • Bulgarian Scientific Society of Pharmacy. (n.d.). Analytical study of synthetic pyrethroid flumethrin – UV-spectrophotometric and HPLC determination in veterinary drugs.
  • Regulations.gov. (2012). Registration Decision for the New Active Ingredient Flumethrin for Use in Cat and Dog Collars.
  • SIELC Technologies. Separation of Flumethrin on Newcrom R1 HPLC column.
  • AChemBlock. 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8.
  • Fine Technology Industry. CAS:71569-15-8 FT-0705539 5,6,7,8-tetrahydroquinolin-5-amine Product Detail Information.
  • ResearchGate. (2016). (PDF) Analytical study of synthetic pyrethroid flumethrin - UV-spectrophotometric and HPLC determination in veterinary drugs.
  • Ovid. HPLC Determination of Flumethrin, Deltamethrin,... : Journal of Analytical Toxicology.
  • Drugfuture.com. Flumethrin.
  • Chemsigma. 5-amino-5,6,7,8-tetrahydroquinoline [ 71569-15-8 ].
  • Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
  • PubMed. (2025). Antiparasitic Collars: Concentration Levels of Imidacloprid and Flumethrin in Dog Fur Suggest Low Toxicity Risks for Adult Humans.

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Spectroscopic Data for 5,6,7,8-Tetrahydroquinoxalin-5-amine: A Guide to Its Anticipated Spectroscopic Features

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. The characterization of this compound is crucial for its synthesis, purification, and for understanding its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of such molecules.

Molecular Structure and Its Influence on Spectroscopic Data

To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: Molecular structure of this compound.

The molecule consists of a pyrazine ring fused to a cyclohexane ring, with an amine group substituted at the 5-position of the saturated ring. This structure presents several key features that will be reflected in its spectra:

  • Aromatic Protons: Two protons on the pyrazine ring.

  • Aliphatic Protons: Protons on the tetrahydro part of the quinoxaline ring system, including a methine proton at the amine-substituted carbon.

  • Amine Protons: Two protons of the primary amine group.

  • Carbon Skeleton: A combination of sp² hybridized carbons in the aromatic ring and sp³ hybridized carbons in the saturated ring.

  • Functional Groups: The C=N bonds of the pyrazine ring and the C-N and N-H bonds of the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The anticipated ¹H NMR spectrum of this compound would show distinct signals for the aromatic, aliphatic, and amine protons.

Anticipated ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Doublet1HAromatic HProtons on the pyrazine ring are in an electron-deficient environment, leading to a downfield shift.
~ 8.0 - 8.5Doublet1HAromatic HThe two aromatic protons would likely appear as a pair of doublets due to mutual coupling.
~ 4.0 - 4.5Multiplet1HH-5The proton on the carbon bearing the amine group (C-5) is expected to be deshielded by the adjacent nitrogen and the aromatic ring.
~ 2.8 - 3.2Multiplet2HH-8The protons on the carbon adjacent to the pyrazine ring (C-8) will be deshielded.
~ 1.8 - 2.2Multiplet4HH-6, H-7The remaining aliphatic protons on the cyclohexane ring are expected in this region.
~ 1.5 - 3.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.[1]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Anticipated ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 155Aromatic C (C=N)The sp² carbons of the pyrazine ring are expected in the aromatic region, with those adjacent to nitrogen being more downfield.
~ 125 - 140Aromatic C-HThe protonated sp² carbons of the pyrazine ring will also be in the aromatic region.
~ 50 - 60C-5The carbon atom bonded to the amine group (C-5) will be shifted downfield due to the electronegativity of the nitrogen atom.
~ 20 - 40C-6, C-7, C-8The remaining sp³ carbons of the cyclohexane ring are expected in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.

  • Instrumentation: Use a standard NMR spectrometer with a carbon probe.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Anticipated IR Data

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3300 - 3500N-H StretchPrimary AminePrimary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2]
2850 - 3000C-H StretchAliphatic C-HThese bands arise from the C-H bonds of the saturated cyclohexane ring.
~ 3050C-H StretchAromatic C-HStretching vibrations for C-H bonds on the pyrazine ring are expected at slightly higher wavenumbers than aliphatic C-H stretches.
1580 - 1650N-H BendPrimary AmineThe bending vibration of the N-H bonds in a primary amine is characteristic.[2]
1450 - 1600C=C and C=N StretchAromatic RingThe stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyrazine ring.
1000 - 1250C-N StretchAmineThe stretching vibration of the carbon-nitrogen single bond of the amine group.[2]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Anticipated Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₁N₃) is 149.19 g/mol . The molecular ion peak is expected at m/z = 149. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1]

  • Key Fragmentation Patterns:

    • Loss of NH₂: A common fragmentation for primary amines is the loss of the amino group, which would result in a fragment at m/z = 133.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is a characteristic fragmentation pathway for amines. This would lead to the formation of a resonance-stabilized cation.

    • Ring Fragmentation: The tetrahydroquinoxaline ring system may undergo various fragmentation pathways, including retro-Diels-Alder type reactions in the saturated ring.

M [M]⁺˙ m/z = 149 F1 [M - NH₂]⁺ m/z = 133 M->F1 - •NH₂ F2 Alpha-Cleavage Fragment M->F2 α-cleavage F3 Ring Fragmentation Products M->F3 ring opening

Caption: Anticipated major fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound based on fundamental principles and comparison with related structures. The anticipated data presented here can serve as a valuable reference for researchers working on the synthesis and characterization of this compound. Experimental verification of these predictions is essential for the definitive structural elucidation of this compound.

References

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. NIST Chemistry WebBook. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2011). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 54(17), 6139-6148.
  • University of California, Davis. (n.d.). IR Spectroscopy: Amines. Chem LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovtunenko, V. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • FEMA. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy of Amines. Chem LibreTexts. Retrieved from [Link]

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An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic amine built upon a quinoxaline core. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The addition of an amine group to the saturated portion of the tetrahydroquinoxaline structure introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers in drug discovery and development.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is foundational for all experimental work, from reaction stoichiometry to analytical characterization.

AttributeValueSource(s)
Chemical Name This compoundN/A
CAS Number 502612-46-6[3]
Molecular Formula C₈H₁₁N₃[3]
Molecular Weight 149.19 g/mol [3]
Hydrochloride Salt CAS 2375274-61-4[4][5][6]
Hydrochloride Salt Formula C₈H₁₂ClN₃[4]
Hydrochloride Salt MW 185.65 g/mol [4][5]

The hydrochloride salt is frequently utilized to improve the compound's stability and solubility in aqueous media, a common practice in the development of amine-containing pharmaceuticals.

Synthesis and Chemical Logic

The synthesis of this compound is not widely documented in readily available literature, suggesting its status as a niche research chemical or a synthetic intermediate. However, logical synthetic pathways can be inferred from established organic chemistry principles and related transformations. A plausible and common strategy for the introduction of an amine group onto a cyclic core involves the reductive amination of a corresponding ketone.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis Pathway Start 5,6,7,8-Tetrahydroquinoxalin-5-one Reagent Ammonia or Ammonium Salt + Reducing Agent (e.g., NaBH₃CN) Start->Reagent Reductive Amination Product This compound Reagent->Product

Caption: A plausible synthetic route to this compound via reductive amination.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard reductive amination techniques and would require optimization for this specific substrate.

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinoxalin-5-one in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the imine over the ketone.

  • Work-up and Purification: After the reaction is complete, quench any remaining reducing agent and neutralize the reaction mixture. The product can then be extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Spectroscopic Characterization: The Analytical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, as well as signals for the aliphatic protons on the tetrahydro portion of the molecule. The proton attached to the amine-bearing carbon (C5) would likely appear as a multiplet. The N-H protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of the pyrazine ring and the sp³-hybridized carbons of the cyclohexene ring. The carbon atom attached to the amine group (C5) would be shifted downfield compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would also be present, typically below 3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amine group or cleavage of the saturated ring, providing structural information.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing promise in a variety of disease areas.[1] The introduction of an amine at the 5-position of the tetrahydroquinoxaline core offers a valuable vector for chemical elaboration and interaction with biological targets.

Potential Therapeutic Areas
  • Anticancer Agents: Numerous quinoxaline derivatives have been investigated for their anticancer properties.[1]

  • Antimicrobial and Antiviral Agents: The nitrogen-rich quinoxaline core is a feature in several compounds with antimicrobial and antiviral activity.[1]

  • Central Nervous System (CNS) Disorders: The structural motifs present in this compound are found in molecules that interact with CNS targets.

The diagram below illustrates the central role of this scaffold in accessing diverse chemical libraries for drug discovery.

G cluster_1 Drug Discovery Potential Core This compound Derivatization Chemical Modification (e.g., acylation, alkylation) Core->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hits Hit Compounds Screening->Hits

Caption: Workflow for leveraging this compound in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its confirmed molecular formula and weight provide the necessary foundation for its use in synthesis and analysis. While detailed experimental data remains sparse in the public domain, established chemical principles allow for the confident design of synthetic routes and prediction of its analytical characteristics. The rich history of the quinoxaline scaffold in pharmaceuticals suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents. This guide serves to equip researchers with the foundational knowledge to explore the promising chemical space offered by this intriguing molecule.

References

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound hydrochloride.
  • BLD Pharm. (n.d.). This compound hydrochloride.
  • Ark Pharm, Inc. (n.d.). AR028KVD | this compound hydrochloride.
  • BLD Pharm. (n.d.). 502612-46-6 | this compound.
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • ChemShuttle. (n.d.). 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No.: 1246552-20-4.
  • Aaron Chemistry GmbH. (n.d.). This compound hydrochloride (CAS No. 2375274-61-4) Suppliers.
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The Tetrahydroquinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its unique three-dimensional conformation and versatile synthetic accessibility. This guide provides an in-depth technical exploration of the THQ core, from its fundamental chemical properties to its extensive applications in drug discovery. We will dissect key synthetic methodologies, particularly modern asymmetric approaches that grant access to enantiomerically pure derivatives, and delve into the specific therapeutic areas where THQ-based compounds have demonstrated significant potential. This includes their roles as potent anticancer agents targeting tubulin polymerization and crucial signaling pathways, as effective antimicrobial and antiviral compounds, and as modulators of metabolic targets. Through a detailed analysis of structure-activity relationships (SAR), this paper illuminates the chemical logic behind the efficacy of THQ derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain structural motifs appear with remarkable frequency in biologically active molecules. The 1,2,3,4-tetrahydroquinoxaline (THQ) ring system is a prominent member of this elite group, often referred to as a "privileged scaffold." This status is not arbitrary; it is earned through a combination of inherent structural features and proven therapeutic relevance.

The THQ core consists of a pyrazine ring fused to a benzene ring, where the pyrazine ring is fully saturated. This imparts a non-planar, conformationally flexible yet stable three-dimensional structure. This geometry is ideal for presenting appended functional groups in precise spatial orientations, enabling high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors. Furthermore, the two nitrogen atoms within the scaffold can act as both hydrogen bond donors and acceptors, providing critical anchor points for molecular recognition.

Chiral 1,2,3,4-tetrahydroquinoxaline (THQ) and its analogues are crucial motifs in a multitude of bioactive molecules and pharmaceuticals.[1] Its derivatives have been successfully developed as cholesterol ester transfer protein (CETP) inhibitors for treating atherosclerosis, non-nucleoside HIV-1 reverse transcriptase inhibitors, and potent anticancer agents, underscoring the scaffold's versatility and profound impact on human health.[1]

Core structure of the 1,2,3,4-Tetrahydroquinoxaline scaffold.

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic utility of the THQ scaffold is fundamentally enabled by the chemical methods used to synthesize it. The development of efficient, scalable, and stereoselective synthetic routes is paramount for exploring the chemical space around the core and optimizing biological activity. While classical methods exist, modern asymmetric catalysis has revolutionized the synthesis of enantiomerically pure THQ derivatives.

Asymmetric Hydrogenation: The Gold Standard

Among the most powerful methods for preparing chiral THQs is the asymmetric hydrogenation of quinoxaline precursors. This approach offers high atom economy and exceptional enantioselectivity. The choice of metal catalyst and chiral ligand is critical to the success of the reaction.

  • Rhodium (Rh) and Iridium (Ir)-Based Catalysts: Noble metals like rhodium and iridium have been extensively explored for this transformation.[1] Rh-thiourea and Ir-based complexes, in particular, have emerged as highly efficient catalysts.[1][2]

  • Causality of Catalyst Choice: These late transition metals are effective because they can readily coordinate with both the quinoxaline substrate and dihydrogen (H₂), facilitating the stepwise, stereocontrolled addition of hydrogen across the C=N double bonds of the pyrazine ring. The chiral ligand, which coordinates to the metal center, creates a chiral environment that dictates the facial selectivity of the hydrogenation, leading to one enantiomer in high excess.

  • Solvent-Controlled Enantioselectivity: Remarkably, in some Ir-catalyzed systems, the choice of solvent can be used to selectively produce either the (R) or (S) enantiomer of the final THQ product from the same catalyst and substrate.[2][3][4] For example, using a toluene/dioxane solvent system can favor the formation of the (R)-enantiomer, while switching to ethanol can yield the (S)-enantiomer with high enantiomeric excess (ee).[2] This provides an exceptionally flexible and efficient route to access both enantiomers for biological evaluation.

Experimental Protocol: Generalized Asymmetric Hydrogenation of Quinoxalines

This protocol represents a generalized methodology based on common practices in the field.[1][2]

  • Reactor Preparation: A high-pressure autoclave is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst Pre-formation: In a separate flask under an inert atmosphere, the metal precursor (e.g., [Ir(cod)Cl]₂) and the appropriate chiral ligand (e.g., a chiral phosphine or thiourea ligand) are dissolved in the chosen degassed solvent (e.g., toluene/dioxane or ethanol). The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst.

  • Reaction Assembly: The quinoxaline substrate is added to the autoclave, followed by the transfer of the pre-formed catalyst solution via cannula.

  • Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (typically 1-2 MPa).[1][2]

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature for the required duration (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified using flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoxaline.

  • Validation: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the synthesis of chiral THQs.
Other Synthetic Approaches

While asymmetric hydrogenation is a leading strategy, other methods are also employed to access the THQ scaffold, including various condensation reactions, cycloadditions, and intramolecular cyclization strategies.[5] These alternative routes can be particularly useful for creating specific substitution patterns that may not be accessible through hydrogenation precursors.

Therapeutic Applications: The THQ Scaffold in Action

The true measure of a privileged scaffold is its successful application in modulating disease-relevant targets. The THQ core is found in compounds targeting a wide array of human diseases.

Oncology

The THQ scaffold has proven to be a particularly fertile ground for the discovery of novel anticancer agents.[6][7] Its derivatives act on various cancer hallmarks, from disrupting the cytoskeleton to inhibiting key survival signaling pathways.

  • Mechanism: Tubulin Polymerization Inhibition: A significant class of THQ derivatives functions as microtubule targeting agents by binding to the colchicine binding site on β-tubulin.[8] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death) in cancer cells.[8]

  • Mechanism: mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers, including lung cancer.[9][10] Tetrahydroquinoline-based compounds have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in this pathway.[9][11][12] By blocking mTOR, these compounds can effectively shut down pro-survival signals, making them promising therapeutic candidates.[11]

mTOR_Signaling_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes THQ THQ-based mTOR Inhibitor THQ->mTORC1 Inhibits

THQ-based inhibitors target the critical mTOR signaling node.

Table 1: Anticancer Activity of Representative Tetrahydroquinoxaline Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
I-7 Tubulin (Colchicine Site)HT-29 (Colon)0.021[8]
(R)-28 Not Specified (Cytotoxic)MSTO-211H (Mesothelioma)~5[13]
Compound 55 mTORA549 (Lung)0.019[11]
20d ROS InductionHCT-116 (Colon)1.8[10]
Infectious Diseases

The THQ scaffold has also been incorporated into agents designed to combat bacterial, fungal, and viral infections.

  • Antimicrobial and Antifungal Activity: Synthetic THQ derivatives have demonstrated promising activity against a range of pathogens. For instance, certain compounds show potent antibacterial activity against Escherichia coli and other bacterial strains.[14] Other derivatives exhibit significant antifungal properties, with some showing superior efficacy against the plant pathogen Rhizoctonia solani compared to commercial fungicides.[15] The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[14]

  • Antiviral Activity: The THQ framework is a key structural unit in some non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[1] These molecules bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the replication of the viral genome.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a THQ derivative and its biological activity is crucial for rational drug design. SAR studies help identify which parts of the molecule are essential for target binding and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

  • Substitutions on the Fused Benzene Ring: For anticancer THQ sulfonamide derivatives, the presence of a methoxy group on the benzene portion of the scaffold generally leads to better inhibitory activity compared to unsubstituted analogues.[8]

  • Substitutions on Appended Phenyl Rings: When a phenyl group is attached to the scaffold (e.g., at the N1 position), its substitution pattern is critical. For tubulin inhibitors, electron-donating groups (like -OMe) or small electron-withdrawing groups (like -CF₃) at the 4-position of this phenyl ring are often more active than bulky groups.[8]

  • Stereochemistry: As with many bioactive molecules, the stereochemistry of chiral THQ derivatives can be critical for activity. The differential effects of (R) and (S) enantiomers highlight the importance of asymmetric synthesis to produce single, active stereoisomers.[13]

Key positions on the THQ scaffold for SAR modification.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinoxaline scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its robust synthetic accessibility, coupled with its proven success across multiple therapeutic areas, ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas. The development of even more efficient and selective catalytic systems for THQ synthesis will remain a priority. The application of the THQ scaffold will undoubtedly expand into new disease areas, and its use as a platform for novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, holds significant promise.

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5,6,7,8-Tetrahydroquinoxalin-5-amine: A Prospective Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide introduces 5,6,7,8-Tetrahydroquinoxalin-5-amine, a novel heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not yet extensively described in the scientific literature, this document provides a comprehensive prospective analysis based on established chemical principles and the known properties of analogous structures. We will detail a plausible synthetic route, predict its chemical reactivity, and explore its potential as a pharmacophore in various therapeutic areas. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this promising, yet underexplored, chemical entity.

Introduction: The Promise of Saturated Heterocyclic Scaffolds

In the landscape of modern drug discovery, the development of novel molecular scaffolds is paramount for accessing new chemical space and identifying next-generation therapeutics. Saturated and partially saturated heterocyclic systems are of particular interest due to their three-dimensional character, which can lead to improved target selectivity and superior pharmacokinetic properties compared to their flat, aromatic counterparts. The 5,6,7,8-tetrahydroquinoxaline core, a fusion of a saturated cyclohexane ring and a pyrazine ring, is a versatile scaffold found in a range of biologically active molecules.[1][2][3] The introduction of an amine functionality at the 5-position of this scaffold is hypothesized to provide a key vector for derivatization, enabling the exploration of a wide array of chemical space and potential biological targets.

Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] Similarly, the related tetrahydroquinoline scaffold is a core component of numerous approved drugs and clinical candidates, with applications ranging from anticancer to neuroprotective agents.[6][7][8][9] By combining the key structural features of these two pharmacologically relevant motifs, this compound emerges as a building block of high interest.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound can be envisioned through a two-step sequence starting from the readily available 1,2-cyclohexanedione. The proposed pathway involves a reductive amination to form the key diamine intermediate, followed by a condensation reaction to construct the pyrazine ring.

Synthetic Workflow Overview

G A 1,2-Cyclohexanedione B Cyclohexane-1,2-diamine A->B Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH3CN) C This compound B->C Condensation D Glyoxal D->C

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Cyclohexane-1,2-diamine

This step can be achieved through the reductive amination of 1,2-cyclohexanedione. Several methods for the reductive amination of cyclic ketones are well-established in the literature.[10][11][12][13]

  • Materials:

    • 1,2-Cyclohexanedione

    • Ammonia (or ammonium salt like ammonium acetate)

    • Reducing agent (e.g., Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with Raney Nickel or Palladium on carbon)

    • Anhydrous methanol or ethanol

    • Standard laboratory glassware

  • Procedure (Illustrative example with NaBH3CN):

    • To a solution of 1,2-cyclohexanedione (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

    • Stir for an additional hour to hydrolyze any remaining imine.

    • Basify the solution with 2M NaOH to pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexane-1,2-diamine. The product can be purified by distillation or chromatography.

Step 2: Synthesis of this compound

The pyrazine ring is formed by the condensation of the newly synthesized vicinal diamine with a 1,2-dicarbonyl compound, in this case, glyoxal. The synthesis of pyrazines and quinoxalines via condensation of diamines is a classical and reliable method.[14][15][16][17][18]

  • Materials:

    • Cyclohexane-1,2-diamine (from Step 1)

    • Glyoxal (40% solution in water)

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve cyclohexane-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of glyoxal (1.05 eq) to the diamine solution at room temperature.

    • The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

    • After the initial reaction subsides, stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound.

Predicted Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the secondary amine and the pyrazine ring.

  • N-Functionalization: The secondary amine at the 5-position is a prime site for derivatization. It is expected to undergo standard amine reactions such as:

    • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce various alkyl groups.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic substituents.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

  • Pyrazine Ring Reactivity: The pyrazine ring is an electron-deficient aromatic system. While less reactive towards electrophilic aromatic substitution than benzene, it can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or upon N-oxidation. Reactions at the pyrazine ring are less likely to be the primary route of derivatization compared to the more nucleophilic amine.

G cluster_0 This compound A N-H B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl, Base D N-Arylation A->D Ar-X, Pd catalyst E Reductive Amination A->E RCHO, [H]

Caption: Key predicted reactions at the 5-amino position.

Potential Applications in Drug Discovery

Drawing parallels with structurally similar tetrahydroquinolines and quinoxalines, this compound is a promising scaffold for the development of novel therapeutic agents across various disease areas.

  • Anticancer Agents: Many quinoxaline and tetrahydroquinoline derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis.[4][7][8] The amine functionality of the title compound provides a handle to introduce pharmacophores known to interact with cancer targets.

  • Neuropharmacological Agents: The tetrahydroquinoline core is present in compounds targeting central nervous system (CNS) receptors, such as serotonin and NMDA receptors.[6] The unique three-dimensional shape of the tetrahydroquinoxaline scaffold could lead to novel ligands with high affinity and selectivity for various CNS targets.

  • Antimicrobial and Antiviral Agents: Quinoxaline derivatives have a rich history as antimicrobial and antiviral agents.[3][5] The ability to readily diversify the 5-amino position allows for the generation of libraries of compounds for screening against a wide range of pathogens.

Proposed Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR - Aromatic protons on the pyrazine ring (likely in the δ 8.0-8.5 ppm region).- A methine proton at the 5-position (CH-NH2), likely a multiplet.- A broad singlet for the amine proton (NH2), which is exchangeable with D2O.- A series of multiplets for the aliphatic protons of the cyclohexane ring (δ 1.5-3.0 ppm).
¹³C NMR - Aromatic carbons of the pyrazine ring (δ 140-155 ppm).- A carbon bearing the amine group (C5) in the aliphatic region.- Aliphatic carbons of the cyclohexane ring.
FT-IR - N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aliphatic and aromatic).- C=N and C=C stretching vibrations of the pyrazine ring.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of C8H12N3.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Conclusion

This compound represents a novel and promising heterocyclic building block that is currently underexplored. Based on established synthetic methodologies and the known biological profiles of related scaffolds, this compound holds significant potential for the development of new therapeutic agents. This technical guide provides a foundational framework for its synthesis, derivatization, and potential applications, with the aim of stimulating further research into this intriguing molecule. The versatility of the 5-amino group as a point of diversification, combined with the favorable physicochemical properties of the saturated heterocyclic core, makes this compound a valuable addition to the medicinal chemist's toolbox.

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  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • 5,6,7,8-Tetrahydroquinoxaline. PubChem.
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxaline Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of a particularly significant subclass: the quinoxaline amines. We will traverse the seminal synthetic milestones, from the earliest preparations to modern, greener methodologies. The narrative will elucidate the evolution of their biological significance, underpinned by key structure-activity relationship (SAR) studies. This guide is designed to be a comprehensive resource, offering not only historical context but also practical, field-proven insights and detailed experimental protocols for the synthesis of these vital compounds.

The Genesis of a Versatile Heterocycle: A Historical Perspective

The story of quinoxalines begins in the late 19th century. In 1884, German chemists O. Hinsberg and F. Körner first reported the synthesis of a quinoxaline derivative.[1] Their pioneering work involved the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds, a straightforward and effective method that laid the groundwork for quinoxaline chemistry and is still relevant today.[1]

While the initial focus was on the fundamental chemistry of the quinoxaline scaffold, the introduction of the amine functionality unlocked a new dimension of biological activity. An early notable synthesis of 2-aminoquinoxaline was described in 1951, providing a practical route to this key intermediate. This development was crucial for the subsequent exploration of aminoquinoxaline derivatives in medicinal chemistry.

The journey of quinoxaline amines from laboratory curiosities to potent bioactive molecules has been driven by the relentless pursuit of new therapeutic agents. Their structural resemblance to endogenous purine bases made them intriguing candidates for interacting with biological macromolecules. The subsequent decades saw an explosion in the synthesis and evaluation of a diverse array of aminoquinoxaline derivatives, revealing their remarkable versatility and establishing the quinoxaline amine core as a "privileged scaffold" in drug discovery.

Synthetic Evolution: From Classical Condensations to Modern Methodologies

The synthesis of the quinoxaline core is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction has been the bedrock of quinoxaline synthesis for over a century. However, the drive for greater efficiency, milder reaction conditions, and increased molecular diversity has led to the development of a plethora of innovative synthetic strategies.

The Enduring Legacy of the Hinsberg-Körner Reaction

The Hinsberg-Körner condensation remains a cornerstone of quinoxaline synthesis due to its simplicity and broad applicability. The general mechanism involves the reaction of an ortho-diamine with a diketone, leading to the formation of the pyrazine ring.

Diagram 1: The Hinsberg-Körner Quinoxaline Synthesis

Caption: The classical condensation reaction for quinoxaline synthesis.

Modern Approaches to Aminated Quinoxalines

The direct amination of the quinoxaline ring and the synthesis of quinoxalines from aminated precursors have been the subject of extensive research. Modern methods focus on catalytic systems and greener reaction conditions.

Recent advancements have emphasized the use of environmentally friendly techniques. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the condensation of o-phenylenediamine with various dicarbonyl precursors to yield quinoxalines.[4][5] Furthermore, the use of recyclable catalysts like bentonite clay K-10 and phosphate-based heterogeneous catalysts offers a green and cost-effective approach to quinoxaline synthesis.

A common route to 6-aminoquinoxaline involves the reduction of 6-nitroquinoxaline. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

Experimental Protocol 1: Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline [6]

Materials:

  • 6-Nitroquinoxaline (1.0 eq)

  • 10% Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas supply

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a solution of 6-nitroquinoxaline in methanol, add 10% palladium on carbon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to afford 6-aminoquinoxaline as a yellow solid.

A one-pot, two-step cyanide-mediated reaction of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions provides an efficient route to 2-aminoquinoxalines.[7] This method is notable for its high yields and applicability to a wide range of substrates, including aliphatic aldehydes.[7]

Diagram 2: Modern Synthetic Route to 2-Aminoquinoxalines

Two_Aminoquinoxaline_Synthesis diamine o-Phenylenediamine intermediate Intermediate Formation diamine->intermediate aldehyde Aldehyde aldehyde->intermediate cyanide Cyanide Source (e.g., KCN) cyanide->intermediate oxidant Aerobic Oxidation (O2 from air) product 2-Aminoquinoxaline oxidant->product intermediate->product Oxidation

Caption: A one-pot, cyanide-mediated synthesis of 2-aminoquinoxalines.

The Biological Significance and Therapeutic Promise of Quinoxaline Amines

The introduction of an amino group to the quinoxaline scaffold profoundly influences its electronic properties and spatial arrangement, enabling interactions with a diverse array of biological targets. This has led to the discovery of quinoxaline amines with potent activities against a range of diseases.

Anticancer Activity: A Prominent Therapeutic Avenue

One of the most extensively studied applications of quinoxaline amines is in oncology.[3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and interaction with DNA.[5]

A notable example is the alkoxy-substituted aminoquinoxaline, AQNX5, which has demonstrated significant antiproliferative activity, particularly against leukemia cell lines.[5] In silico studies have suggested that AQNX5 interacts with the ATP binding region of Abl kinase and can also bind to the minor groove of DNA, highlighting its potential as a multi-targeted anticancer agent.[5]

Diagram 3: Proposed Mechanism of Action for AQNX5

AQNX5_MoA cluster_kinase Kinase Inhibition cluster_dna DNA Interaction AQNX5 AQNX5 (Aminoquinoxaline) AblKinase Abl Kinase (ATP Binding Site) AQNX5->AblKinase Binds to DNA DNA (Minor Groove) AQNX5->DNA Intercalates Phosphorylation Substrate Phosphorylation AblKinase->Phosphorylation Inhibits ATP ATP ATP->AblKinase CellProliferation Cancer Cell Proliferation Phosphorylation->CellProliferation Apoptosis Apoptosis CellProliferation->Apoptosis Replication DNA Replication & Transcription DNA->Replication Inhibits Replication->Apoptosis

Caption: Dual mechanism of action of AQNX5 as an anticancer agent.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline amines is highly dependent on the nature and position of substituents on both the quinoxaline core and the amino group. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds.

For instance, in a series of 2-amino-3-heteroarylquinoxalines developed as interleukin-8 receptor antagonists, the nature of the heteroaryl group at the 3-position was found to be critical for activity.[7] Similarly, for anticancer quinoxaline derivatives, substitutions on the aromatic ring have been shown to significantly influence their biological effects.

Table 1: Representative Quinoxaline Amine Derivatives and their Anticancer Activity

Compound IDStructureTarget Cell LineIC50 (µM)Reference
AQNX5 4-ethoxy-N-(quinoxalin-2-yl)anilineLeukemiaPotent[5]
AQNX6 4-butoxy-N-(quinoxalin-2-yl)anilineLeukemiaPotent[5]
Compound X 2-amino-3-(furan-2-yl)quinoxaline--[7]
Compound Y 6-chloro-7-fluoro-2-aminoquinoxaline--

Note: Specific IC50 values for some compounds are not publicly available but are described as potent in the cited literature.

Future Directions and Conclusion

The journey of quinoxaline amine compounds from their initial synthesis to their current status as promising therapeutic candidates is a testament to the power of synthetic chemistry in driving drug discovery. The continuous development of novel synthetic methodologies, particularly those embracing the principles of green chemistry, will undoubtedly expand the accessible chemical space of quinoxaline amines.

Future research will likely focus on several key areas:

  • Target-Specific Design: Leveraging computational tools and a deeper understanding of disease biology to design quinoxaline amines with high selectivity for specific molecular targets, thereby minimizing off-target effects.

  • Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of quinoxaline amines suggest their potential in treating a wider range of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.

  • Combination Therapies: Investigating the synergistic effects of quinoxaline amines with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

References

  • Cho, Y.-H., Kim, K.-H., & Cheon, C.-H. (2014). One-pot two-step cyanide-mediated sequential reactions of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions afford 2-aminoquinoxalines in high yields. The Journal of Organic Chemistry, 79(3), 901–907. [Link]

  • Gaafar, A. M., Ali, A. A., & El-Sayed, W. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Pfister, K., Sullivan, A. P., Weijlard, J., & Tishler, M. (1951). Sulfaquinoxaline. II. A New Synthesis of 2-Aminoquinoxaline. Journal of the American Chemical Society, 73(10), 4955–4956. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]

  • Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 734-747.
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  • Narsaiah, A. V., & Kumar, K. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
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Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroquinoxalin-5-amine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual driver of innovation in drug discovery. Within the realm of heterocyclic chemistry, the quinoxaline motif and its derivatives have consistently emerged as "privileged structures," demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet largely unexplored, member of this family: 5,6,7,8-Tetrahydroquinoxalin-5-amine . The strategic placement of an amine group on the saturated carbocyclic ring of the tetrahydroquinoxaline core presents a unique opportunity for developing a new generation of therapeutics. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential research areas for this promising molecule.

The Scientific Rationale: Why this compound?

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives showing anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The partial saturation of the benzene ring to form the 5,6,7,8-tetrahydroquinoxaline scaffold introduces a three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a primary amine at the C5-position offers a critical handle for several reasons:

  • Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with target proteins.

  • Chirality: The C5-carbon is a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit distinct pharmacological profiles.

  • Derivatization: The primary amine is a versatile functional group for the straightforward synthesis of a diverse library of analogues to explore structure-activity relationships (SAR).

The analogous 5-amino-5,6,7,8-tetrahydroquinoline scaffold has already shown promise, with derivatives acting as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment and as C5a receptor antagonists.[5][6] This precedent strongly supports the hypothesis that this compound is a valuable starting point for drug discovery campaigns.

Charting the Course: Key Research Areas

We propose a multi-pronged approach to unlock the therapeutic potential of this compound, encompassing medicinal chemistry, biological screening, and computational modeling.

Medicinal Chemistry: Building a Diverse Chemical Library

The initial focus should be on the synthesis of the core molecule and a focused library of derivatives to establish a preliminary understanding of its chemical space and biological activity.

Proposed Synthetic Strategy: A plausible synthetic route to the core scaffold could involve the condensation of a protected 1-amino-cyclohexane-2-one with a suitable 1,2-diamine, followed by deprotection. The amine at the C5-position can then be used for further derivatization.

Table 1: Proposed Analogue Library for Initial SAR Studies

Modification at C5-Amine Rationale
Acylation (various chain lengths and aromatic groups)Modulate lipophilicity and introduce additional binding motifs.
Sulfonylation (aryl and alkyl sulfonyl chlorides)Introduce strong hydrogen bond acceptors and explore different geometries.
Reductive Amination (aldehydes and ketones)Generate secondary and tertiary amines to probe steric and electronic effects.
Urea and Thiourea Formation (isocyanates and isothiocyanates)Introduce rigid linkers and potent hydrogen bonding groups.

Experimental Protocol: General Procedure for Acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening and Target Identification

A tiered screening approach is recommended to efficiently identify the biological activities of the synthesized compounds.

Workflow for Biological Screening

Caption: Tiered approach for biological screening of novel compounds.

Tier 1: Broad Phenotypic Screening

The initial library should be screened against a diverse panel of assays to cast a wide net for potential biological activities. This could include:

  • Anticancer Profiling: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify antiproliferative activity.[1]

  • Antimicrobial Assays: Testing against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[2]

  • Neuroactivity Assays: Evaluating effects on neuronal cell viability and function, including assays for neuroprotection and neurite outgrowth.[7]

Tier 2: Target Deconvolution and Validation

Once "hits" are identified from phenotypic screens, the next critical step is to identify their molecular targets.

Experimental Protocol: Affinity Chromatography for Target Identification

  • Ligand Immobilization: Covalently attach the active compound (or a close analogue with a suitable linker) to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein extract from cells that are sensitive to the compound's effects.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized ligand to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Mechanistic Studies and Pathway Analysis

Upon identification of a validated target, in-depth mechanistic studies are crucial to understand how the compound exerts its biological effect.

Example Signaling Pathway for a Hypothetical Kinase Inhibitor

G Compound This compound Derivative Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway for a kinase inhibitor.

The Power of Prediction: In Silico and Computational Approaches

Computational tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

  • Virtual Screening: Docking studies of a virtual library of this compound derivatives against known drug targets can help identify potential starting points for new projects.

  • ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify potential liabilities early in the discovery process.

Conclusion: A Scaffold of Opportunity

This compound represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutics. Its structural features, combined with the proven track record of the broader quinoxaline family, provide a strong foundation for future research. By employing a systematic and multi-disciplinary approach encompassing medicinal chemistry, biological screening, and computational modeling, the scientific community can effectively explore the therapeutic promise of this intriguing molecular scaffold.

References

  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. (2022). Hilaris Publisher.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
  • SAR and potent compounds of quinoxaline derivatives. (n.d.).
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  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).
  • Synthesis and biological activity of quinoxaline deriv
  • Expanding the tetrahydroquinoline pharmacophore. (2017). PubMed. [Link]

  • Fink, D. M., Bores, G. M., Effland, R. C., Huger, F. P., Kurys, B. E., Rush, D. K., & Selk, D. E. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645–3651. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. (n.d.).
  • Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. (2000). Journal of Medicinal Chemistry, 43(3), 409–419. [Link]

  • Drugs incorporating tetrahydroquinolines. (n.d.).
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A Comprehensive Technical Guide to the Safe Handling of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Risks

5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic amine, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1] As a structural analog of quinoxaline, it serves as a valuable scaffold in the synthesis of novel bioactive molecules, particularly in the development of pharmaceuticals.[1] Professionals in research and drug development are likely to encounter this or structurally similar compounds. Understanding its chemical nature is paramount to anticipating its reactivity and handling requirements.

This guide provides an in-depth analysis of the safety protocols, handling procedures, and essential data for this compound. The information herein is synthesized from safety data sheets (SDS) of closely related analogs and general best practices for handling heterocyclic amines, providing a robust framework for risk mitigation in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[2][3] For this compound, the primary hazards are associated with its potential for irritation, acute toxicity, and unknown long-term effects. Safety data for the analogous compound, 5-amino-5,6,7,8-tetrahydroquinoline, classifies it as harmful if swallowed, a cause of skin irritation and serious eye damage, and potentially causing respiratory irritation.[4]

1.1. GHS Hazard Classification (Anticipated)

Based on data from analogous compounds, the following GHS classifications should be anticipated for this compound:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[4][5]Warning
Serious Eye Damage/Eye Irritation (Category 1/2A)H318: Causes serious eye damage[4] / H319: Causes serious eye irritation[5][6]Danger/Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[4][5]Warning

1.2. Primary Routes of Exposure and Symptoms

  • Ingestion: Harmful if swallowed.[4][5] May cause irritation to mucous membranes.[7]

  • Inhalation: May cause respiratory tract irritation.[4][5][7]

  • Skin Contact: Causes skin irritation.[4][5][7]

  • Eye Contact: Can cause serious eye irritation or damage.[4][5][7][8]

Section 2: Safe Handling and Engineering Controls

The cornerstone of protection when handling this compound is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, the following are critical:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is essential to prevent inhalation of any vapors or aerosols.

  • Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate PPE must be worn at all times when handling this compound:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9]Protects against splashes that can cause serious eye damage.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[6]Prevents skin contact and irritation.[4] Gloves must be inspected before use and disposed of properly.[6][8]
Body Protection A lab coat must be worn to protect from incidental contact.Prevents contamination of personal clothing.
Respiratory Protection A government-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization.[2][6]Protects against respiratory irritation.[4]

2.3. Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) GatherPPE->VerifyControls TransferCompound Transfer Compound in Fume Hood VerifyControls->TransferCompound PerformExperiment Perform Experiment TransferCompound->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands SpillResponse Spill Response Protocol cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps Evacuate Evacuate Immediate Area Alert Alert Others and Lab Supervisor Evacuate->Alert RemoveIgnition Remove Ignition Sources Alert->RemoveIgnition WearPPE Don Appropriate PPE RemoveIgnition->WearPPE ContainSpill Contain Spill with Inert Material WearPPE->ContainSpill Collect Collect Absorbed Material ContainSpill->Collect PlaceInContainer Place in a Sealed Container for Disposal Collect->PlaceInContainer DecontaminateArea Decontaminate Spill Area PlaceInContainer->DecontaminateArea Ventilate Ventilate the Area DecontaminateArea->Ventilate Report Report the Incident Ventilate->Report

Caption: A flowchart detailing the necessary steps for a safe and effective response to a chemical spill.

Section 5: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments. The data presented here is for the closely related compound 5,6,7,8-Tetrahydroquinoxaline.

PropertyValue
Molecular Formula C₈H₁₀N₂ [10]
Molecular Weight 134.18 g/mol [10]
Appearance Colorless to slightly yellow liquid [1][11]
Boiling Point 108-111 °C at 760 mmHg [10]
Melting Point 29-30 °C [10]
Density ~1.061 g/mL at 25 °C
Flash Point 91 °C (195.8 °F) - closed cup
Solubility Slightly soluble in water [10]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][12]* Environmental Precautions: Do not allow the product to enter drains or waterways. [6]

Conclusion

This compound is a valuable compound for research and development. However, its potential hazards necessitate a diligent and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

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  • CP Lab Safety, 5, 6, 7, 8-Tetrahydroquinoxaline, min 98% (GC), 100 grams. [Link]

  • Diplomata Comercial, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine is a saturated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoxaline scaffold is a key structural motif in a variety of biologically active compounds, and the presence of a primary amine at the 5-position offers a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthetic route is a robust two-step process commencing with the synthesis of 5-nitroquinoxaline, followed by a one-pot reduction of both the nitro group and the pyrazine ring.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed as a two-step process. This approach allows for the controlled construction of the target molecule from readily available starting materials.

  • Step 1: Synthesis of 5-Nitroquinoxaline. This initial step involves the classical condensation reaction between 3-nitro-o-phenylenediamine and glyoxal. This reaction is a well-established method for the formation of the quinoxaline ring system.[1]

  • Step 2: Catalytic Hydrogenation. The second and final step is the simultaneous reduction of the nitro group and the pyrazine ring of 5-nitroquinoxaline. Catalytic hydrogenation is a powerful and clean method for such transformations, often providing high yields and purity.[2][3]

Synthetic_Pathway 3-Nitro-o-phenylenediamine 3-Nitro-o-phenylenediamine Step1 Step 1: Condensation 3-Nitro-o-phenylenediamine->Step1 Glyoxal Glyoxal Glyoxal->Step1 5-Nitroquinoxaline 5-Nitroquinoxaline Step1->5-Nitroquinoxaline Step2 Step 2: Catalytic Hydrogenation 5-Nitroquinoxaline->Step2 This compound This compound Step2->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Nitroquinoxaline

Reaction Principle

The formation of the quinoxaline ring is achieved through the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this protocol, the amino groups of 3-nitro-o-phenylenediamine nucleophilically attack the carbonyl carbons of glyoxal, followed by dehydration to yield the aromatic quinoxaline ring.

Reaction_Mechanism_Step1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product SM1 3-Nitro-o-phenylenediamine INT1 Dihydropyrazine Intermediate SM1->INT1 SM2 Glyoxal SM2->INT1 P1 5-Nitroquinoxaline INT1->P1 -2H₂O

Caption: Reaction mechanism for the synthesis of 5-Nitroquinoxaline.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Nitro-o-phenylenediamineReagent Grade, 98%Sigma-Aldrich
Glyoxal (40% solution in water)Reagent GradeSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Acetic Acid (AcOH)GlacialVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-Aldrich

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-o-phenylenediamine (10.0 g, 65.3 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the diamine is partially dissolved.

  • Slowly add glyoxal (40% in water, 8.2 mL, 71.8 mmol) to the suspension.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitroquinoxaline.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10% to 40%) to afford pure 5-nitroquinoxaline as a yellow solid.

Expected Yield: 75-85%

Part 2: Synthesis of this compound

Reaction Principle

This step involves the catalytic hydrogenation of 5-nitroquinoxaline. A heterogeneous catalyst, such as Palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen across both the nitro group and the pyrazine ring. The nitro group is reduced to a primary amine, and the aromatic pyrazine ring is saturated to form the tetrahydroquinoxaline core. This one-pot reaction is efficient and avoids the isolation of intermediate amino-quinoxaline species.

Reaction_Mechanism_Step2 cluster_start Starting Material cluster_process Process cluster_product Product SM1 5-Nitroquinoxaline PROC1 H₂, Pd/C, EtOH SM1->PROC1 P1 This compound PROC1->P1

Caption: Catalytic hydrogenation of 5-Nitroquinoxaline.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-NitroquinoxalineSynthesized in Part 1-
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Celite®-Sigma-Aldrich
Hydrogen (H₂) gasHigh PurityLocal Supplier

Procedure:

  • In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve 5-nitroquinoxaline (5.0 g, 28.2 mmol) in ethanol (100 mL).

  • Carefully add 10% Palladium on carbon (0.5 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (10% methanol in dichloromethane).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (0% to 10%) to afford the pure product as a solid.

Expected Yield: 80-90%

Characterization Data

5-Nitroquinoxaline:

AnalysisExpected Results
Appearance Yellow solid
¹H NMR δ (ppm) in CDCl₃: Signals corresponding to the aromatic protons of the quinoxaline ring system.
¹³C NMR δ (ppm) in CDCl₃: Resonances for the carbon atoms of the quinoxaline core, with the carbon bearing the nitro group shifted downfield.
IR (KBr) ν (cm⁻¹): Characteristic peaks for NO₂ stretching (around 1530 and 1350 cm⁻¹), and aromatic C-H and C=N stretching.
Mass Spec. m/z: [M+H]⁺ corresponding to the molecular weight of 5-nitroquinoxaline (C₈H₅N₃O₂).

This compound:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR δ (ppm) in CDCl₃: Disappearance of the aromatic proton signals from the pyrazine ring. Appearance of aliphatic proton signals for the tetrahydro- portion of the ring system. A broad singlet for the NH₂ protons. A signal for the proton at the 5-position (CH-NH₂).
¹³C NMR δ (ppm) in CDCl₃: Appearance of aliphatic carbon signals. The carbon atom attached to the amino group (C5) would be expected in the range of 45-55 ppm.[4][5]
IR (KBr) ν (cm⁻¹): Disappearance of the NO₂ stretching bands. Appearance of N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and N-H bending vibrations (around 1600 cm⁻¹). Presence of C-H stretching for aliphatic and aromatic groups.[6]
Mass Spec. m/z: [M+H]⁺ corresponding to the molecular weight of this compound (C₈H₁₁N₃). The fragmentation pattern would likely show the loss of the amino group.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Nitro-o-phenylenediamine is toxic and should be handled with care.

  • Glyoxal is a corrosive and toxic substance.

  • Catalytic hydrogenation with hydrogen gas should be performed in a designated area with appropriate safety measures, including the use of a blast shield.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

Conclusion

The two-step synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The protocols are designed to be straightforward and scalable, making them suitable for both academic research and industrial drug development settings. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compounds.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Levine, S. D., & Eilhauer, J. D. (1966). 13C NMR Chemical Shifts. Journal of the American Chemical Society, 88(15), 3577–3583.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Amines. Retrieved from [Link]

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold in Drug Discovery

The 5,6,7,8-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with protein binding sites. The presence of the primary amine at the 5-position of 5,6,7,8-Tetrahydroquinoxalin-5-amine (a key building block, with the (S)-enantiomer identified by CAS Number 502612-45-5) offers a versatile handle for diversification, making it an ideal substrate for parallel synthesis and the rapid generation of compound libraries for high-throughput screening (HTS).[1]

This application note provides detailed protocols for the utilization of this compound in three cornerstone reactions of modern medicinal chemistry: Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation. The protocols are designed for a parallel synthesis format, enabling researchers to efficiently explore the structure-activity relationships (SAR) of novel compounds derived from this valuable heterocyclic amine.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 502612-45-5 ((S)-enantiomer)BLDpharm[3]
Molecular Formula C₈H₁₁N₃BLDpharm[3]
Molecular Weight 149.19 g/mol BLDpharm[3]
Appearance (Predicted) Off-white to yellow solidN/A
Solubility (Predicted) Soluble in DMSO, MeOH, DCMN/A

Core Applications in Parallel Synthesis: Protocols and Mechanistic Insights

The primary amine of this compound serves as a versatile nucleophile and a key attachment point for a variety of synthetic transformations. The following protocols are optimized for a 96-well plate format, a common platform for parallel synthesis.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction allows for the coupling of the primary amine of this compound with a diverse range of aryl and heteroaryl halides, providing access to a rich chemical space of diarylamine derivatives.

Causality of Experimental Choices:

  • Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). This combination facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[6] The choice of ligand is critical and can influence the reaction's scope and efficiency, especially with challenging substrates like aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile for the palladium complex.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and the strong base.

Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagent_Plate Prepare 96-well plate with aryl halides Dispense_Amine Dispense amine solution to each well Reagent_Plate->Dispense_Amine Array of substrates Amine_Solution Prepare stock solution of this compound Amine_Solution->Dispense_Amine Catalyst_Mix Prepare catalyst/ligand/base slurry Dispense_Catalyst Dispense catalyst slurry to each well Catalyst_Mix->Dispense_Catalyst Dispense_Amine->Dispense_Catalyst Seal_Plate Seal plate and heat with stirring Dispense_Catalyst->Seal_Plate Quench Quench reaction with water Seal_Plate->Quench Monitor by LC-MS Extract Liquid-liquid extraction Quench->Extract Purify High-throughput purification (e.g., prep-HPLC) Extract->Purify

Figure 1: High-throughput Buchwald-Hartwig amination workflow.

Protocol 1: Parallel Buchwald-Hartwig Amination

  • Reagent Plate Preparation: To each well of a 96-well plate, add a solution of the desired aryl halide (0.1 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL).

  • Amine Addition: Add a solution of this compound (0.12 mmol, 1.2 equiv) in anhydrous toluene (0.2 mL) to each well.

  • Catalyst Slurry Preparation: In a separate vial, prepare a slurry of Pd₂(dba)₃ (0.002 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.008 mmol, 8 mol%), and sodium tert-butoxide (0.14 mmol, 1.4 equiv) in anhydrous toluene (for 96 reactions, prepare a master mix).

  • Catalyst Addition: Dispense the catalyst slurry to each well.

  • Reaction: Seal the 96-well plate and heat at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the plate to room temperature. Quench each well with water (0.5 mL).

  • Extraction: Add ethyl acetate (1.0 mL) to each well, mix, and separate the organic layer.

  • Purification: The crude product in the organic layer can be purified using high-throughput parallel purification systems, such as preparative HPLC-MS.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species and an organic halide or triflate.[7] To utilize this compound in a Suzuki coupling, it must first be functionalized with a halide (e.g., bromide or iodide) or converted to a triflate. This protocol assumes a pre-existing halogenated derivative of the tetrahydroquinoxaline scaffold.

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Buchwald-Hartwig reaction, a palladium catalyst and a phosphine ligand are crucial. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like SPhos are commonly employed. The ligand choice can influence the efficiency of transmetalation and reductive elimination.[8]

  • Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) or a phosphate base (e.g., K₃PO₄) is typically used. The base activates the boronic acid for transmetalation to the palladium center.[7]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble substrates and the inorganic base.

Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagent_Plate Prepare 96-well plate with boronic acids/esters Dispense_Reagents Dispense reagents to each well Reagent_Plate->Dispense_Reagents Amine_Halide_Solution Prepare stock solution of halogenated tetrahydroquinoxaline Amine_Halide_Solution->Dispense_Reagents Catalyst_Solution Prepare catalyst/ligand solution Catalyst_Solution->Dispense_Reagents Base_Solution Prepare aqueous base solution Base_Solution->Dispense_Reagents Seal_Plate Seal plate and heat with stirring Dispense_Reagents->Seal_Plate Phase_Separation Phase separation Seal_Plate->Phase_Separation Monitor by LC-MS Purify High-throughput purification Phase_Separation->Purify

Figure 2: Parallel Suzuki-Miyaura coupling workflow.

Protocol 2: Parallel Suzuki-Miyaura Coupling

  • Reagent Plate Preparation: To each well of a 96-well plate, add the desired boronic acid or boronic ester (0.15 mmol, 1.5 equiv).

  • Substrate Addition: Add a solution of the halogenated this compound derivative (0.1 mmol, 1.0 equiv) in dioxane (0.5 mL) to each well.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%) to each well.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2 M, 0.2 mL) to each well.

  • Reaction: Seal the 96-well plate and heat at 90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the plate to room temperature. Add water (0.5 mL) and ethyl acetate (1.0 mL) to each well.

  • Phase Separation: Mix and separate the organic layer.

  • Purification: The crude product in the organic layer can be purified via high-throughput parallel purification systems.

Amide Bond Formation for Library Diversification

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] Coupling this compound with a library of carboxylic acids is a straightforward and effective way to generate a diverse set of amides.

Causality of Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be used, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HATU, HBTU).[9] These reagents activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. HATU is often preferred in parallel synthesis due to its high reactivity and the formation of soluble byproducts.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acidic byproduct of the reaction and to facilitate the deprotonation of the amine.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and reagents.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Acid_Plate Prepare 96-well plate with carboxylic acids Dispense_Reagents Dispense reagents to each well at 0 °C Acid_Plate->Dispense_Reagents Amine_Solution Prepare stock solution of tetrahydroquinoxaline Amine_Solution->Dispense_Reagents Coupling_Reagent_Solution Prepare coupling reagent/base solution Coupling_Reagent_Solution->Dispense_Reagents Stir Stir at room temperature Dispense_Reagents->Stir Quench_and_Extract Aqueous work-up and extraction Stir->Quench_and_Extract Monitor by LC-MS Purify High-throughput purification Quench_and_Extract->Purify

Figure 3: Parallel amide bond formation workflow.

Protocol 3: Parallel Amide Bond Formation

  • Reagent Plate Preparation: To each well of a 96-well plate, add a solution of the desired carboxylic acid (0.1 mmol, 1.0 equiv) in anhydrous DMF (0.5 mL).

  • Reagent Addition: In a separate vial, prepare a solution of HATU (0.11 mmol, 1.1 equiv) and DIPEA (0.3 mmol, 3.0 equiv) in anhydrous DMF.

  • Activation: Add the HATU/DIPEA solution to each well containing the carboxylic acid and stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (0.12 mmol, 1.2 equiv) in anhydrous DMF (0.2 mL) to each well.

  • Reaction: Seal the 96-well plate and stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Quench each well with saturated aqueous NaHCO₃ solution (0.5 mL).

  • Extraction: Extract with ethyl acetate (2 x 1.0 mL).

  • Purification: Combine the organic layers and purify using high-throughput parallel purification systems.

Data Analysis, Purification, and Troubleshooting

The success of a parallel synthesis campaign relies on efficient analysis and purification of the resulting compound library.[10]

Table 2: Representative Yields and Purity

Reaction TypeNumber of CompoundsAverage Yield (%)Average Purity (%) (by LC-MS)
Buchwald-Hartwig Amination9645-75>90
Suzuki-Miyaura Coupling9640-70>90
Amide Bond Formation9660-90>95
(Note: These are illustrative values and actual results may vary depending on the specific substrates used.)

High-Throughput Purification:

For libraries of the size generated in these protocols, automated high-throughput purification is essential.[6] Mass-directed preparative HPLC is the method of choice, allowing for the isolation of compounds based on their molecular weight.

Troubleshooting Guide:

Table 3: Common Issues and Solutions in Parallel Synthesis

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in most wells Inactive catalyst; Poor quality reagents/solvents; Incorrect reaction temperature.Use a fresh batch of catalyst and ligands; Ensure all reagents and solvents are anhydrous; Optimize reaction temperature.
Incomplete conversion Insufficient reaction time; Steric hindrance from substrates.Increase reaction time; For sterically hindered substrates, screen different ligands (for cross-coupling) or more potent coupling reagents (for amidation).
Formation of significant byproducts Side reactions (e.g., hydrodehalogenation in cross-coupling); Decomposition of starting materials or products.Degas solvents thoroughly to remove oxygen; Use a weaker base if starting materials are base-sensitive; Lower the reaction temperature.
Difficulty in purification Poor solubility of products; Co-elution of byproducts.Screen different solvent systems for purification; Consider alternative purification methods like solid-phase extraction (SPE).

Conclusion

This compound is a highly valuable building block for the parallel synthesis of diverse compound libraries. Its primary amine functionality allows for straightforward derivatization through robust and well-established reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. The protocols outlined in this application note provide a solid foundation for researchers and drug discovery professionals to efficiently generate libraries of novel tetrahydroquinoxaline derivatives for biological screening and the identification of new lead compounds.

References

  • Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546–553. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1009–1014. [Link]

  • Bratt, E., Verho, O., Johansson, M. J., & Bäckvall, J. E. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946–3954. [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoxaline. [Link]

  • Reddit. (2022). Monitoring parallel synthesis?. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chem-Impex. 5,6,7,8-tétrahydroquinoxaline. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • YouTube. (2017). multi step organic synthesis of an amide. [Link]

  • YouTube. (2024). Lec9 - Synthesis of Amines from Amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. [Link]

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Google Patents. (1977).
  • ResearchGate. (2025). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Organic & Biomolecular Chemistry. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. [Link]

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Application Note & Protocols: Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinoxalin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of chiral 5,6,7,8-tetrahydroquinoxalin-5-amine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active agents. Recognizing the absence of a direct, singular protocol in current literature, this guide proposes a robust, two-stage synthetic strategy. The first stage details the preparation of the key intermediate, 7,8-dihydroquinoxalin-5(6H)-one. The second, and principal, stage presents two distinct, state-of-the-art protocols for the asymmetric reductive amination of this ketone. These methods, leveraging either organocatalysis with a Chiral Phosphoric Acid (CPA) or transition-metal catalysis with a Noyori-type Ruthenium complex, provide access to the target chiral amines with high anticipated yields and excellent enantioselectivity. This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing detailed, step-by-step instructions.

Introduction: The Significance of Chiral Tetrahydroquinoxalines

The 5,6,7,8-tetrahydroquinoxaline (THQ) core is a privileged scaffold in modern drug discovery. Derivatives of this N-heterocycle are key structural units in molecules targeting a range of diseases. For instance, they are integral to the structure of cholesteryl ester transfer protein (CETP) inhibitors used in treating atherosclerosis and selective bromodomain protein inhibitors with anti-inflammatory activity[1]. The introduction of a chiral amine at the C5 position creates a valuable building block for generating complex molecular architectures with precisely defined three-dimensional orientations, a critical factor for optimizing target binding and pharmacological activity.

The most direct and atom-economical approach to installing this chiral center is through the asymmetric reductive amination of a prochiral ketone precursor. This guide details two leading methodologies to achieve this transformation with high fidelity.

Overall Synthetic Strategy

The proposed synthesis is a two-part process, beginning with the formation of a key ketone intermediate, which is then converted to the chiral amine in the enantioselective step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reductive Amination A 1,2-Diaminobenzene Derivative C Quinoxaline Intermediate A->C Condensation B Cyclohexane-1,2-dione B->C D 7,8-Dihydroquinoxalin-5(6H)-one C->D Selective Oxidation / Rearrangement E Chiral 5,6,7,8-Tetrahydro- quinoxalin-5-amine D->E Catalyst, Amine Source, Hydride Source

Caption: Overall workflow for the synthesis of the target chiral amine.

Part 1: Synthesis of Key Precursor: 7,8-Dihydroquinoxalin-5(6H)-one

A reliable supply of the prochiral ketone, 7,8-dihydroquinoxalin-5(6H)-one, is paramount. While a direct synthesis may not be widely reported, its preparation can be logically derived from established methods for quinoxaline synthesis[2]. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Subsequent manipulation of the resulting quinoxaline would yield the desired ketone.

Proposed Protocol: Precursor Synthesis

  • Step 1: Condensation Reaction.

    • To a solution of 1,2-diaminobenzene (1.0 eq) in ethanol, add cyclohexane-1,2-dione (1.0 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 1,2,3,4,6,7,8,9-octahydrophenazine intermediate.

  • Step 2: Aromatization.

    • Dissolve the octahydrophenazine intermediate from Step 1 in a suitable solvent like toluene.

    • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify by column chromatography to obtain the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine.

  • Step 3: Oxidation to Ketone.

    • The benzylic position (C5) of the intermediate from Step 2 can be oxidized to the ketone.

    • Dissolve the substrate in a solvent like dichloromethane.

    • Use a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under controlled conditions.

    • Carefully quench the reaction, perform an aqueous workup, and extract the product.

    • Purify by column chromatography to yield the final precursor, 7,8-dihydroquinoxalin-5(6H)-one .

Part 2: Asymmetric Reductive Amination

This is the critical, chirality-inducing step. We present two powerful, field-proven methods. The choice between them may depend on available equipment (high-pressure hydrogenation apparatus), cost of catalysts, and desired operational simplicity.

Method A: Chiral Phosphoric Acid (CPA) Catalyzed Reductive Amination

This organocatalytic method avoids transition metals and often proceeds under mild conditions. It relies on the CPA to create a chiral environment, guiding the nucleophilic attack of the amine and the subsequent hydride transfer from a biomimetic source like a Hantzsch ester[1][3][4]. The protocol is adapted from highly successful procedures developed for structurally analogous β-tetralones[5][6].

G cluster_0 CPA Catalytic Cycle Ketone Ketone Imine Iminium Ion (Protonated Imine) Ketone->Imine Condensation Amine R-NH2 Amine->Imine CPA CPA (R)-TRIP CPA->Imine Protonation & Chiral Ion Pair Formation Product Chiral Amine Imine->Product Stereoselective Hydride Transfer HE Hantzsch Ester (Hydride Source) HE->Product Product->CPA Catalyst Regeneration Pyridine Oxidized Hantzsch Ester Product->Pyridine

Caption: Proposed mechanism for CPA-catalyzed reductive amination.

Detailed Protocol (Method A):

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add 7,8-dihydroquinoxalin-5(6H)-one (0.2 mmol, 1.0 eq), the amine source (e.g., p-anisidine, 0.3 mmol, 1.5 eq), and the Hantzsch ester (0.24 mmol, 1.2 eq).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst, such as (R)-TRIP or a SPINOL-derived CPA (0.01 mmol, 5 mol%).

  • Solvent: Add anhydrous toluene (2.0 mL).

  • Reaction: Stir the mixture at room temperature (or as optimized, e.g., 40 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel. If a protecting group was used on the amine (like p-methoxyphenyl), a subsequent deprotection step (e.g., with ceric ammonium nitrate) is required to yield the primary amine.

Method B: Noyori-Type Ru-Catalyzed Asymmetric Transfer Hydrogenation

This method utilizes the highly efficient and well-understood Noyori-Ikariya type catalysts[7][8]. The reaction involves the in situ formation of an imine from the ketone and an amine source, which is then asymmetrically reduced by the ruthenium-hydride species. Formic acid/triethylamine is a commonly used, convenient hydrogen source[8].

G cluster_0 Noyori Catalyst Cycle Precatalyst [(Arene)Ru(TsDPEN)Cl] Active_Amido [(Arene)Ru(TsDPEN)] (16e-) Precatalyst->Active_Amido Base (-HCl) Active_Hydride [(Arene)RuH(TsDPEN)] (18e-) Active_Amido->Active_Hydride + H- Active_Hydride->Precatalyst H- Transfer Product Chiral Amine Active_Hydride->Product Asymmetric H- Transfer Imine Imine Substrate Imine->Product Product->Active_Amido Regeneration HCOOH_NEt3 HCOOH / NEt3 (H- Source) HCOOH_NEt3->Active_Hydride

Caption: Simplified catalytic cycle for Noyori-type transfer hydrogenation.

Detailed Protocol (Method B):

  • Reaction Setup: In a reaction vial, dissolve 7,8-dihydroquinoxalin-5(6H)-one (0.5 mmol, 1.0 eq) and the amine source (e.g., ammonium formate, 5.0 mmol, 10 eq) in a suitable solvent such as acetonitrile or isopropanol.

  • Catalyst Preparation: In a separate vial, pre-mix the catalyst, for example, [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%) in the reaction solvent and stir for 20-30 minutes to form the pre-catalyst complex.

  • Initiation: Add the catalyst solution to the substrate mixture.

  • Hydrogen Source: If not using ammonium formate as both amine and hydrogen source, add the formic acid/triethylamine azeotrope (5:2 molar ratio, typically 2-5 mL).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Results and Data

The following table summarizes the typical performance of the recommended catalytic systems based on their application to structurally similar substrates reported in the literature. Actual results with the 7,8-dihydroquinoxalin-5(6H)-one substrate will require experimental optimization.

MethodCatalyst SystemTypical SubstrateReported Yield (%)Reported ee (%)Reference
A (R)-TRIP Chiral Phosphoric Acid / Hantzsch Esterβ-Tetralones70-9585-98[1][6]
B (S,S)-RuCl(p-cymene)(TsDPEN) / HCOOH:NEt₃Aryl Heteroaryl Ketones80-9995-99[8]

Conclusion

The asymmetric synthesis of chiral 5,6,7,8-tetrahydroquinoxalin-5-amines can be effectively achieved through a strategy centered on the reductive amination of a key ketone precursor. This guide provides two robust, well-precedented protocols utilizing either organocatalysis or transition-metal catalysis. Both methods offer pathways to the target molecules with high potential for enantioselectivity and yield. The choice of method can be tailored to the specific resources and requirements of the research laboratory. These protocols serve as a strong starting point for the development and optimization of synthetic routes to this valuable class of chiral building blocks for drug discovery.

References

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. Available at: [Link]

  • Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. European Journal of Organic Chemistry. Available at: [Link]

  • Reductive amination of β‐tetralones. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Available at: [Link]

  • Enantioselective Synthesis of beta-Aminotetralins via Chiral Phosphoric Acid-catalyzed Reductive Amination of beta-Tetralones. ScholarWorks@Korea University. Available at: [Link]

  • Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Request PDF. ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health (PMC). Available at: [Link]

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]

  • Asymmetric Reductive Amination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. National Institutes of Health (PMC). Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. MDPI. Available at: [Link]

  • Noyori Hydrogenation. NROChemistry. Available at: [Link]

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. University of Iowa Institutional Repository. Available at: [Link]

Sources

Protocol for N-functionalization of 5,6,7,8-Tetrahydroquinoxalin-5-amine: A Comprehensive Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5,6,7,8-Tetrahydroquinoxaline Scaffold

The 5,6,7,8-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and the presence of nitrogen atoms provide key pharmacophoric features that enable interaction with a wide range of biological targets. The N-functionalization of amines appended to this core, specifically at the 5-position, allows for the systematic exploration of the chemical space around the scaffold. This derivatization is a critical step in optimizing potency, selectivity, pharmacokinetic properties, and toxicological profiles of lead compounds in drug discovery programs. This application note provides a detailed guide for the synthesis of the key intermediate, 5,6,7,8-tetrahydroquinoxalin-5-amine, and subsequent protocols for its N-functionalization, including acylation, alkylation, sulfonylation, and arylation.

Part 1: Synthesis of the Key Intermediate: this compound

A reliable supply of the starting amine is paramount for any derivatization campaign. While not commercially available, this compound can be synthesized in a three-step sequence starting from the parent heterocycle, 5,6,7,8-tetrahydroquinoxaline. The proposed route is based on established methodologies for the synthesis of analogous amino-tetrahydroquinolines.

Workflow for the Synthesis of this compound

A 5,6,7,8-Tetrahydroquinoxaline B Step 1: Oxidation (e.g., with an oxidizing agent) A->B Oxidizing Agent C 5,6,7,8-Tetrahydroquinoxalin-5-one B->C D Step 2: Oximation (Hydroxylamine hydrochloride) C->D NH2OH.HCl E 5,6,7,8-Tetrahydroquinoxalin-5-one oxime D->E F Step 3: Reduction (e.g., Catalytic Hydrogenation) E->F H2, Catalyst G This compound F->G

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-one

The benzylic position of 5,6,7,8-tetrahydroquinoxaline is susceptible to oxidation to the corresponding ketone. Various oxidizing agents can be employed for this transformation.

  • Materials: 5,6,7,8-tetrahydroquinoxaline, oxidizing agent (e.g., potassium permanganate, chromium trioxide), appropriate solvent (e.g., acetone, acetic acid), sodium bisulfite, dichloromethane (DCM), magnesium sulfate (MgSO₄), silica gel.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, rotary evaporator, flash chromatography system.

  • Procedure:

    • Dissolve 5,6,7,8-tetrahydroquinoxaline (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., KMnO₄, 2.0 eq) in the same solvent via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the color of the excess oxidizing agent disappears.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5,6,7,8-tetrahydroquinoxalin-5-one.

Protocol 1.2: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-one oxime

The ketone is converted to its oxime, a stable intermediate for the subsequent reduction.

  • Materials: 5,6,7,8-tetrahydroquinoxalin-5-one, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate, ethanol, water.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • To a solution of 5,6,7,8-tetrahydroquinoxalin-5-one (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The oxime product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydroquinoxalin-5-one oxime.

Protocol 1.3: Synthesis of this compound

Reduction of the oxime furnishes the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials: 5,6,7,8-tetrahydroquinoxalin-5-one oxime, palladium on carbon (Pd/C, 10 wt%), ethanol or methanol, hydrogen gas.

  • Equipment: Hydrogenation apparatus (e.g., Parr shaker or H-Cube), round-bottom flask, filter paper.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve the oxime (1.0 eq) in ethanol or methanol.

    • Carefully add the Pd/C catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification or purified by chromatography if necessary.

Part 2: Protocols for N-Functionalization

The primary amine of this compound is a versatile handle for a variety of functionalization reactions. The following protocols outline common and robust methods for N-acylation, N-alkylation, N-sulfonylation, and N-arylation.

General N-Functionalization Scheme

Start This compound Acylation N-Acylation Start->Acylation Acylating Agent (e.g., R-COCl, (RCO)2O) Alkylation N-Alkylation Start->Alkylation Alkylating Agent (e.g., R-X, R-CHO + reducing agent) Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonylating Agent (e.g., R-SO2Cl) Arylation N-Arylation Start->Arylation Arylating Agent (e.g., Ar-X + catalyst) Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl

Caption: General strategies for N-functionalization.

Protocol 2.1: N-Acylation

N-acylation is a fundamental transformation to introduce an amide functionality, which is a common motif in pharmaceuticals.

  • Materials: this compound, acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like HATU), a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)), aprotic solvent (e.g., DCM, THF, or DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

  • Procedure (using an acyl chloride):

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in DCM and cool to 0 °C.

    • Slowly add a solution of the acyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by flash chromatography or recrystallization.

Protocol 2.2: N-Alkylation (Reductive Amination)

Reductive amination is a mild and efficient method for the mono-alkylation of primary amines.

  • Materials: this compound, aldehyde or ketone (1.0-1.2 eq), reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride), solvent (e.g., dichloroethane (DCE), methanol, THF), acetic acid (catalytic).

  • Equipment: Round-bottom flask, magnetic stirrer.

  • Procedure:

    • To a solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography.

Protocol 2.3: N-Sulfonylation

The introduction of a sulfonamide group can significantly impact the physicochemical properties of a molecule, often improving solubility and metabolic stability.

  • Materials: this compound, sulfonyl chloride (e.g., tosyl chloride, mesyl chloride), base (e.g., pyridine, TEA), solvent (e.g., DCM, pyridine).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine or DCM with TEA (2.0 eq) and cool to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction at room temperature for 4-16 hours.

    • Pour the reaction mixture into water and extract with DCM or ethyl acetate.

    • Wash the organic layer with dilute HCl (if a basic workup is compatible), water, and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography or recrystallization.

Protocol 2.4: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.[1][2][3]

  • Materials: this compound, aryl halide (or triflate), palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, SPhos, BINAP), base (e.g., sodium tert-butoxide, cesium carbonate), anhydrous toluene or dioxane.

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating block or oil bath, inert atmosphere setup (glovebox or Schlenk line).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), base (1.4 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%) to a Schlenk tube.

    • Add anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

Part 3: Characterization and Data

The synthesized N-functionalized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Expected Spectroscopic Data for N-Functionalized Derivatives
Derivative Type1H NMR (indicative shifts, ppm)13C NMR (indicative shifts, ppm)Mass Spectrometry
N-Acyl Amide N-H (δ 8.0-9.5), Aromatic protons (δ 7.0-8.5), Aliphatic protons of the tetrahydroquinoxaline core (δ 1.5-4.0)Carbonyl carbon (δ 165-175), Aromatic carbons (δ 120-150), Aliphatic carbons (δ 20-60)M+H+ peak corresponding to the molecular weight of the product.
N-Alkyl Amine N-H (δ 2.0-4.0, may be broad), Aromatic protons (δ 7.0-8.5), Aliphatic protons of the tetrahydroquinoxaline and alkyl chain (δ 1.0-4.0)Aromatic carbons (δ 120-150), Aliphatic carbons (δ 20-60)M+H+ peak corresponding to the molecular weight of the product.
N-Sulfonyl Sulfonamide N-H (δ 9.0-10.5), Aromatic protons (δ 7.0-8.5), Aliphatic protons of the tetrahydroquinoxaline core (δ 1.5-4.0)Aromatic carbons (δ 120-150), Aliphatic carbons (δ 20-60)M+H+ peak corresponding to the molecular weight of the product.
N-Aryl Amine N-H (δ 5.0-7.0), Aromatic protons of both rings (δ 6.5-8.5), Aliphatic protons of the tetrahydroquinoxaline core (δ 1.5-4.0)Aromatic carbons (δ 110-150), Aliphatic carbons (δ 20-60)M+H+ peak corresponding to the molecular weight of the product.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and N-functionalization of this compound. By systematically applying these methods, researchers in drug discovery and medicinal chemistry can efficiently generate diverse libraries of compounds for biological screening. The versatility of the amino group allows for the introduction of a wide array of functionalities, enabling the fine-tuning of molecular properties to develop novel therapeutic agents. It is crucial to emphasize that all reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

Sources

Application Notes & Protocols: Leveraging 5,6,7,8-Tetrahydroquinoxalin-5-amine for the Development of Potent and Selective C5a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Scientific Imperative for C5a Receptor 1 (C5aR1) Antagonism

The complement system is a cornerstone of innate immunity, providing a rapid and robust defense against pathogens.[1][2] However, its dysregulation is a key driver in the pathology of numerous inflammatory and autoimmune diseases.[3][4] A central mediator of this inflammatory cascade is the anaphylatoxin C5a, a 74-amino acid polypeptide generated upon complement activation.[4][5] C5a exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor (GPCR), C5a Receptor 1 (C5aR1, also known as CD88).[5][6]

Activation of C5aR1 on immune cells, particularly neutrophils, monocytes, and macrophages, triggers a host of powerful biological responses.[1][2] These include potent chemoattraction, leading to the recruitment of inflammatory cells to tissue sites, the release of granule-based enzymes, and the generation of reactive oxygen species.[1][2][7] This cascade is critical for host defense but can cause significant tissue damage when uncontrolled, contributing to diseases such as rheumatoid arthritis, sepsis, systemic lupus erythematosus, and acute lung injury.[1][3] Consequently, the C5a-C5aR1 axis represents a high-value therapeutic target, and the development of small molecule antagonists to block this interaction is of considerable clinical interest.[3][8][9]

This guide focuses on a strategic approach to developing such antagonists, leveraging the 5,6,7,8-Tetrahydroquinoxalin-5-amine scaffold as a versatile starting point for medicinal chemistry exploration.

Section 2: The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The selection of a core scaffold is a critical decision in drug discovery. The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is considered a "privileged scaffold" due to its structural rigidity and synthetic tractability.[10][11] Its hydrogenated form, 5,6,7,8-Tetrahydroquinoxaline, provides a three-dimensional geometry that is ideal for exploring the complex binding pockets of GPCRs like C5aR1.

The specific starting point, this compound, is particularly advantageous. The primary amine at the 5-position serves as a versatile chemical handle, enabling the systematic and efficient generation of a diverse library of analogues through well-established amide coupling chemistry. This allows for the rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[12]

G cluster_0 Drug Discovery & Development Workflow Scaffold Scaffold Selection (5,6,7,8-Tetrahydro- quinoxalin-5-amine) Synthesis Library Synthesis (Amide Coupling, etc.) Scaffold->Synthesis Versatile Handle PrimaryScreen Primary Screen: Functional Assay (Calcium Mobilization) Synthesis->PrimaryScreen Diverse Analogs SecondaryScreen Secondary Screen: Physiological Assay (Chemotaxis) PrimaryScreen->SecondaryScreen Confirm Hits LeadOpt Lead Optimization (SAR Guided Synthesis) SecondaryScreen->LeadOpt Identify Leads LeadOpt->Synthesis Iterative Cycles InVivo In Vivo Proof-of-Concept (C5a-Induced Neutrophilia) LeadOpt->InVivo Test Efficacy Candidate Preclinical Candidate InVivo->Candidate

Caption: High-level workflow for C5aR1 antagonist development.

Section 3: Foundational Synthesis Protocol

The versatility of the quinoxaline core stems from its straightforward synthesis, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] The following protocol outlines a general method for creating derivatized analogs from the this compound starting material.

Protocol 1: General Amide Coupling for Library Generation

  • Rationale: This protocol utilizes standard amide bond formation to attach a wide variety of carboxylic acids to the primary amine of the scaffold. This is the most direct method for exploring the chemical space around the core structure to identify key interactions within the C5aR1 binding pocket.

  • Materials:

    • This compound

    • Carboxylic acid of interest (R-COOH)

    • Coupling agent (e.g., HATU, HBTU)

    • Tertiary amine base (e.g., DIPEA, Triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Methodology:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for activating the coupling agent and neutralizing the acid formed during the reaction.

    • Add the coupling agent, HATU (1.2 eq), portion-wise to the stirred solution. The reaction may generate a slight exotherm.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. This aqueous workup removes the coupling byproducts and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired amide analog.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Section 4: In Vitro Characterization of Novel Antagonists

Once a library of compounds is synthesized, a robust screening cascade is required to identify and characterize potent antagonists. This cascade typically moves from high-throughput functional assays to more complex, physiologically relevant assays.

C5aR1 Signaling Pathway

Understanding the signaling cascade initiated by C5a binding to C5aR1 is essential for designing and interpreting functional assays. C5aR1 is a canonical GPCR that couples primarily through Gαi and Gαq proteins. This activation leads to downstream events including intracellular calcium mobilization, ERK phosphorylation, and ultimately, cellular responses like chemotaxis and degranulation.[5][6][13][14]

G C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds & Activates G_Protein Gαi/q Protein C5aR1->G_Protein Activates Antagonist Quinoxaline Antagonist Antagonist->C5aR1 Blocks Binding PLC PLC G_Protein->PLC Activates MAPK MAPK/ERK Pathway G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds Receptor Ca ↑ [Ca2+]i ER->Ca Response Cellular Response (Chemotaxis, Degranulation) Ca->Response MAPK->Response

Caption: Simplified C5aR1 signaling pathway and point of antagonist intervention.

Protocol 2: Calcium Mobilization Assay for Primary Screening
  • Rationale: C5aR1 coupling through the Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which in turn releases calcium from intracellular stores.[14][15] This increase in intracellular calcium ([Ca²⁺]i) is a rapid and robust signal that can be measured using fluorescent dyes, making it an ideal readout for high-throughput screening (HTS) of antagonists.[16][17][18]

  • Materials:

    • HEK293 cells stably expressing human C5aR1

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Probenecid (anion transport inhibitor, often required for dye retention)[17]

    • Recombinant human C5a

    • Test compounds (solubilized in DMSO)

    • Black, clear-bottom 96-well or 384-well microplates

    • Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)[15][19]

  • Step-by-Step Methodology:

    • Cell Plating: Seed C5aR1-HEK293 cells into black, clear-bottom microplates at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[17]

    • Dye Loading: Aspirate the growth medium. Add the Fluo-4 AM loading solution (containing probenecid in assay buffer) to each well. Incubate for 45-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • Compound Pre-incubation: Transfer the plate to the fluorescence reader. Add varying concentrations of the test compounds (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor before agonist challenge.

    • Agonist Challenge & Measurement: Configure the instrument to monitor fluorescence intensity over time. Program the integrated pipettor to add a pre-determined concentration of C5a (typically an EC₈₀ concentration) to all wells. Begin recording fluorescence immediately before and continue for 60-120 seconds after C5a addition.

    • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

ParameterDescriptionTypical Value
Cell Line Human Embryonic Kidney cells expressing C5aR1HEK293-hC5aR1
Agonist Recombinant Human C5aEC₈₀ ~1-5 nM
Assay Readout Peak Fluorescence Intensity (RFU)Varies by instrument
Calculated Value Inhibitory Concentration 50% (IC₅₀)Compound-dependent

Table 1: Key parameters for the Calcium Mobilization Assay.

Protocol 3: Immune Cell Chemotaxis Assay for Secondary Screening
  • Rationale: A primary physiological function of C5a is to act as a potent chemoattractant for immune cells.[1][2] A chemotaxis assay provides a more biologically relevant confirmation of antagonist activity by measuring the inhibition of directed cell migration.[20] This is a critical step to ensure that hits from the primary screen translate to a functional, cellular response.

  • Materials:

    • Isolated human neutrophils or a monocytic cell line (e.g., U937)

    • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

    • Recombinant human C5a

    • Test compounds

    • Chemotaxis chamber (e.g., Transwell plates with 3-5 µm pore size membranes)[21][22]

    • Detection reagent (e.g., Calcein-AM) or cell counter

  • Step-by-Step Methodology:

    • Assay Setup: Place the Transwell inserts into a 24-well plate. Add chemotaxis buffer containing C5a (chemoattractant) to the lower chambers.

    • Cell Preparation: Resuspend isolated neutrophils or U937 cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test antagonist (or vehicle control) for 30 minutes at 37°C.

    • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubation: Incubate the plate for 60-90 minutes at 37°C, 5% CO₂ to allow cells to migrate through the porous membrane towards the C5a gradient.

    • Quantification:

      • Carefully remove the inserts. Wipe the top of the membrane to remove non-migrated cells.

      • Quantify the migrated cells in the bottom chamber. This can be done by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) or by direct cell counting via flow cytometry or a cell counter.

    • Data Analysis: Determine the number of migrated cells for each condition. Calculate the percent inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Calculate IC₅₀ values from the resulting concentration-response curve.

Section 5: In Vivo Proof-of-Concept

Promising compounds from in vitro testing must be evaluated in a relevant animal model to assess in vivo efficacy and target engagement.

Protocol 4: C5a-Induced Neutrophilia Model in Mice
  • Rationale: Intravenous administration of C5a in mice causes a rapid, transient mobilization of neutrophils from the bone marrow into the circulation.[23][24][25] This acute and highly reproducible model is an excellent pharmacodynamic (PD) assay to demonstrate that a C5aR1 antagonist can engage its target in vivo and produce a measurable biological effect.[23][26]

  • Materials:

    • C57BL/6 mice (or other suitable strain)

    • Test compound formulated in a suitable vehicle for intravenous (i.v.) or oral (p.o.) administration

    • Recombinant mouse C5a

    • Sterile saline

    • Blood collection supplies (e.g., EDTA-coated capillaries)

    • Automated hematology analyzer or materials for manual blood smear analysis

  • Step-by-Step Methodology:

    • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

    • Baseline Blood Collection: Obtain a small blood sample (e.g., via tail snip) from each mouse to determine the baseline circulating neutrophil count.

    • Antagonist Administration: Administer the test compound to the treatment groups via the desired route (e.g., i.v. or p.o.). Administer vehicle to the control group. The time between compound administration and C5a challenge depends on the compound's pharmacokinetic profile.

    • C5a Challenge: At the designated time post-dose (e.g., 15-30 minutes for i.v. compounds), administer a bolus i.v. injection of mouse C5a (e.g., 50 µg/kg) to all mice.[23][27]

    • Post-Challenge Blood Collection: Collect blood samples at peak response time, typically 30-60 minutes after the C5a challenge.[23][24]

    • Neutrophil Quantification: Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count.

    • Data Analysis: Calculate the percent inhibition of C5a-induced neutrophilia for each treatment group compared to the vehicle-treated control group. A dose-dependent inhibition of neutrophil mobilization provides strong evidence of in vivo target engagement and efficacy.

GroupPre-treatment (t=-30 min)Challenge (t=0)Blood Sample (t=+30 min)Expected Outcome
1 (Vehicle) VehicleMouse C5aYesMarked increase in neutrophils
2 (Compound) Test Compound (Dose 1)Mouse C5aYesDose-dependent inhibition of neutrophilia
3 (Compound) Test Compound (Dose 2)Mouse C5aYesDose-dependent inhibition of neutrophilia

Table 2: Example study design for the C5a-induced neutrophilia model.

Section 6: Conclusion and Future Directions

The strategic use of the this compound scaffold provides a robust platform for the discovery and development of novel C5aR1 antagonists. The protocols detailed herein describe a comprehensive and self-validating workflow, from initial library synthesis to in vivo proof-of-concept. By progressing compounds through a cascade of increasingly complex and physiologically relevant assays, researchers can efficiently identify lead candidates with the potential for therapeutic development in a wide range of C5a-driven inflammatory diseases. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to achieve desirable oral bioavailability and duration of action, paving the way for clinical evaluation.

References

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Application Notes & Protocols for High-Throughput Screening of 5,6,7,8-Tetrahydroquinoxalin-5-amine as a Modulator of Nitric Oxide Synthase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HTS-NOS-2026-01

Introduction: The Scientific Rationale for Screening 5,6,7,8-Tetrahydroquinoxalin-5-amine against Nitric Oxide Synthases

Nitric Oxide Synthases (NOS) are a family of critical signaling enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[1][2] The three primary isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—play distinct roles in neurotransmission, immune response, and vascular regulation, respectively.[3][4] Dysregulation of NOS activity is implicated in a host of pathologies, including neurodegenerative disorders, septic shock, and cardiovascular disease, making these enzymes prime targets for therapeutic intervention.[2][4]

A key mechanistic feature of all NOS isoforms is their absolute dependence on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][5] BH4 is essential for the catalytic cycle, facilitating the five-electron oxidation of L-arginine.[3] In the absence of sufficient BH4, the NOS enzyme becomes "uncoupled," leading to the production of superoxide radicals instead of NO, a state of significant oxidative stress.[6]

The subject of this guide, this compound, possesses a core chemical scaffold that is a structural bioisostere of the endogenous NOS cofactor, BH4. Both molecules share a fused bicyclic tetrahydropyrazine-pyrimidine (pteridine in BH4) or tetrahydropyrazine-benzene (quinoxaline) system. This structural analogy forms a compelling scientific hypothesis: This compound may act as a modulator of NOS activity, potentially by competing with the BH4 binding site.

This document provides detailed protocols for high-throughput screening (HTS) to investigate this hypothesis, focusing on a primary fluorometric assay for NOS inhibition and a secondary, orthogonal assay to ensure data integrity and eliminate common artifacts encountered in HTS campaigns.[7]

The NOS Catalytic Cycle: A Point of Intervention

Understanding the enzyme's mechanism is paramount to designing a robust screening assay. The NOS catalytic cycle is a two-step process occurring within the enzyme's oxygenase domain, which binds heme, L-arginine, and the critical cofactor, BH4.[4] this compound is hypothesized to interfere with this cycle at the cofactor binding site.

NOS_Catalytic_Cycle cluster_0 NOS Catalytic Cycle NOS_Heme NOS-Heme (Fe³⁺) Complex NOS-Heme-L-Arg-BH4 Active Complex NOS_Heme->Complex LArg L-Arginine LArg->Complex BH4 BH4 (Cofactor) BH4->Complex Test_Cmpd This compound (Hypothesized Inhibitor) Test_Cmpd->BH4 Competitive Binding? Reaction Catalysis Complex->Reaction e⁻ transfer NADPH NADPH NADPH->Reaction Provides e⁻ O2 O₂ O2->Reaction Substrate NO_Prod Nitric Oxide (NO) + L-Citrulline Reaction->NO_Prod NADP NADP⁺ Reaction->NADP NO_Prod->NOS_Heme Cycle Regeneration

Caption: Hypothesized mechanism of NOS inhibition by this compound.

Primary HTS Assay: Fluorometric Detection of Nitric Oxide

This primary assay is designed for robust performance in 96- or 384-well formats. Its "mix-incubate-measure" design is readily adaptable to automated liquid handling systems.[8] The principle relies on the detection of NO generated by the NOS enzyme. Since NO is a transient radical, the assay measures its stable oxidized products, nitrite and nitrate, after enzymatic reduction of nitrate to nitrite, which then reacts with a fluorescent probe.[3][8] A decrease in fluorescence relative to the uninhibited control indicates potential inhibitory activity of the test compound.

Critical Reagents and Materials
Reagent/MaterialSupplier ExamplePurpose
Recombinant Human NOS (iNOS, nNOS, or eNOS)Abcam, Sigma-AldrichSource of enzymatic activity.
This compoundCustom Synthesis/VendorTest Compound.
L-ArginineSigma-AldrichNOS Substrate.
NADPHSigma-AldrichEssential cofactor providing reducing equivalents.
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)Sigma-AldrichEssential cofactor for catalytic activity.
Calmodulin (for nNOS/eNOS)Sigma-AldrichRequired for activation of constitutive isoforms.
L-NIL or DPI (Diphenyleneiodonium)Biotium, AbcamPositive control inhibitor.[3][9]
Nitrate Reductase & EnhancerAbcam (ab211086)Converts nitrate to nitrite for detection.[3]
Fluorescent Probe (e.g., DAN)Abcam (ab211086)Reacts with nitrite to produce a fluorescent signal.[10]
Black, flat-bottom 96- or 384-well platesCorning, GreinerLow-crosstalk microplates for fluorescence.
Fluorescence Microplate ReaderTecan, BMG LabtechEx/Em = ~360/450 nm.[3]
Step-by-Step HTS Protocol

Expert Insight: This protocol is optimized for a final assay volume of 100 µL in a 96-well format. All dilutions and reagent preparations must be performed on ice to maintain enzyme and cofactor stability. It is critical to prepare a master mix for the NOS Reaction Mix to ensure well-to-well consistency.

  • Compound Plating (2.5 µL/well):

    • Prepare a 40X stock solution of this compound and control compounds in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 2.5 µL of the 40X compound solutions to the appropriate wells of a black microplate.

    • For control wells: add 2.5 µL of 100% DMSO (Negative Control, 100% activity) or 40X positive control inhibitor (e.g., L-NIL) (Positive Control, 0% activity).

  • Enzyme Preparation (50 µL/well):

    • Prepare the NOS Enzyme Mix in NOS Assay Buffer. The final concentration of components should be optimized but a typical starting point is:

      • NOS Enzyme (e.g., iNOS): 10-20 mU/well

      • Calmodulin: 1 µg/mL (if using nNOS/eNOS)

      • BH4: 10 µM

    • Causality: BH4 is light-sensitive and prone to oxidation. Prepare this mix immediately before use and keep it protected from light. Its presence is non-negotiable for coupled enzyme activity.

    • Add 50 µL of the NOS Enzyme Mix to each well containing the compounds.

    • Mix by gentle shaking for 1 minute and incubate for 15 minutes at 37°C. This pre-incubation allows the test compounds to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction (47.5 µL/well):

    • Prepare the NOS Reaction Mix. The final concentrations in the 100 µL reaction volume should be:

      • L-Arginine: 1 mM

      • NADPH: 100 µM[11]

    • Causality: L-Arginine is added in excess to ensure the enzyme is not substrate-limited. NADPH provides the necessary electrons for the reaction.[4]

    • Add 47.5 µL of the NOS Reaction Mix to all wells to start the reaction.

    • Mix by gentle shaking and incubate for 60 minutes at 37°C.

  • Development of Fluorescent Signal:

    • Step 4a (Nitrate Reduction): Add 5 µL of Nitrate Reductase and 5 µL of Enhancer solution to each well. Incubate for 20 minutes at room temperature. This step quantitatively converts all NO-derived nitrate into nitrite.

    • Step 4b (Probe Reaction): Add 10 µL of the Fluorescent Probe to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Causality: This two-stage development ensures the detection system captures the total NO output, improving assay sensitivity and linearity.

  • Fluorescence Measurement:

    • Read the plate on a fluorescence microplate reader with excitation set to ~360 nm and emission at ~450 nm.[3]

Orthogonal Confirmatory Assay: NADPH Consumption

Trustworthiness Pillar: A common source of false positives in HTS are compounds that interfere with the detection system (e.g., quenching fluorescence) rather than inhibiting the target enzyme.[7] An orthogonal assay, which measures a different output of the enzymatic reaction, is a self-validating mechanism to confirm primary hits. Here, we monitor the consumption of the cofactor NADPH by measuring the decay of its intrinsic fluorescence.

Principle of the NADPH Consumption Assay

NADPH is naturally fluorescent (Ex/Em ≈ 340/460 nm), whereas its oxidized form, NADP+, is not.[11] The rate of decrease in fluorescence intensity is directly proportional to the NOS activity. True inhibitors of the NOS enzyme will slow this rate of decrease, whereas fluorescent artifacts from the primary screen are unlikely to show activity in this label-free system.

Abbreviated Protocol for Hit Confirmation

This protocol is performed with confirmed "hits" from the primary screen.

  • Setup: Use the same enzyme, buffer, and compound concentrations as the primary assay. Omit the Nitrate Reductase and fluorescent probe reagents.

  • Reaction: In a black microplate, combine the NOS Enzyme Mix, test compound, L-Arginine, and BH4.

  • Initiation & Measurement: Initiate the reaction by adding NADPH. Immediately place the plate in a kinetic fluorescence reader (Ex/Em ≈ 340/460 nm).

  • Data Acquisition: Measure the fluorescence every 60 seconds for 30-60 minutes.

  • Analysis: Calculate the initial rate (slope) of fluorescence decay (V₀). A true inhibitor will result in a significantly smaller negative slope compared to the DMSO control.

HTS Workflow and Data Analysis

A successful HTS campaign requires rigorous data analysis and quality control.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow plate_prep 1. Compound Plating (Test, DMSO, Inhibitor) enzyme_add 2. Add Enzyme Mix (NOS, BH4, etc.) plate_prep->enzyme_add reaction_start 3. Add Substrate Mix (L-Arg, NADPH) enzyme_add->reaction_start incubation 4. Incubate @ 37°C reaction_start->incubation develop 5. Signal Development (Primary Assay Only) incubation->develop read_plate 6. Read Plate (Fluorescence) develop->read_plate data_analysis 7. Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_id 8. Hit Identification (Thresholding) data_analysis->hit_id confirmation 9. Orthogonal Assay (NADPH Consumption) hit_id->confirmation

Caption: A generalized workflow for primary screening and hit confirmation.

Quality Control: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, indicating the separation between the positive and negative controls. An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where SD is the standard deviation and Mean refers to the signals of the positive (inhibitor) and negative (DMSO) controls.

Hit Identification: Percent Inhibition

The activity of each test compound is calculated as Percent Inhibition:

Formula: % Inhibition = ( 1 - ( (Signal_test - Mean_pos) / (Mean_neg - Mean_pos) ) ) * 100

A common threshold for identifying a "hit" in a primary screen is a % Inhibition value greater than 50% or three standard deviations above the mean of the DMSO control wells.

Quantitative HTS Data Summary
ParameterTypical ValueSignificance
Assay Window (S/B) > 5Ratio of mean negative control to mean positive control signal.
Z'-Factor > 0.5Indicates a robust and screenable assay.[12]
DMSO Tolerance < 2.5% final concentrationHigh DMSO can inhibit enzyme activity.
Hit Threshold > 50% InhibitionInitial cutoff for selecting compounds for follow-up.
Confirmation Rate > 70% in Orthogonal AssayPercentage of primary hits that are also active in the secondary assay.

Conclusion and Forward Path

This application note provides a comprehensive, scientifically grounded framework for screening this compound as a potential modulator of Nitric Oxide Synthase. The proposed workflow, incorporating a robust primary fluorometric assay and a critical orthogonal confirmation step, is designed to yield high-quality, actionable data while minimizing the risk of false positives. Compounds confirmed as hits through this process can be advanced to dose-response studies to determine IC₅₀ values and subsequently to cell-based assays to assess functional effects. The structural similarity of the test compound to the essential cofactor BH4 provides a strong rationale for this screening campaign, opening a potential new avenue for the discovery of novel NOS-targeted therapeutics.

References

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Application Note: A Practical Guide to the Purification of 5,6,7,8-Tetrahydroquinoxalin-5-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 5,6,7,8-tetrahydroquinoxalin-5-amine, a crucial heterocyclic amine intermediate in pharmaceutical and materials science research.[1] The inherent basicity of the amine functionality presents unique challenges during purification by silica gel column chromatography, often leading to poor separation, tailing of peaks, and potential compound degradation.[2] This guide outlines a systematic approach to overcome these challenges, detailing two primary chromatographic strategies: a modified normal-phase method on silica gel and an alternative method using an amine-functionalized stationary phase. The causality behind experimental choices, from solvent selection to the use of mobile phase additives, is thoroughly explained to provide researchers with a robust and reproducible purification workflow.

Introduction

This compound is a valuable building block in the synthesis of a variety of bioactive molecules, including potential therapeutics for neurological disorders.[1][3][4] As with many synthetic intermediates, achieving high purity is paramount for subsequent reactions and biological assays. Column chromatography is a fundamental technique for the purification of organic compounds in gram quantities.[5] However, the purification of basic amines like this compound on standard silica gel can be problematic due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can result in irreversible adsorption, peak tailing, and low recovery of the target compound.[2]

This application note presents two effective column chromatography protocols to purify this compound, designed to provide researchers with a reliable and efficient methodology. The protocols are grounded in the principles of chromatographic theory and address the specific chemical properties of the target molecule.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₁N₃Inferred from parent
Molecular Weight 149.19 g/mol Inferred from parent
Appearance Likely an oil or low-melting solidInferred
pKa Estimated 5-7 (for the amine)General amine pKa
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)General amine solubility

Note: Specific experimental data for this compound is not widely available. The properties are estimated based on the parent compound, 5,6,7,8-tetrahydroquinoxaline, and the general characteristics of aromatic amines. The parent scaffold, 5,6,7,8-tetrahydroquinoxaline, is sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, propylene glycol, and vegetable oils.[6]

Pre-Chromatography Considerations: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from any impurities.[7]

Recommended TLC Eluents to Screen:

  • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10)

  • Ethyl Acetate (EtOAc) / Hexanes mixtures (e.g., 20:80, 30:70, 50:50)

  • To counteract the acidic nature of the silica TLC plate, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.5-1% v/v) to the eluent.[2]

Protocol 1: Modified Normal-Phase Column Chromatography on Silica Gel

This protocol utilizes standard silica gel as the stationary phase but incorporates a basic additive into the mobile phase to minimize undesirable interactions with the stationary phase.

Materials
  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, solvent chamber, and UV lamp

Experimental Workflow

workflow1 cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_slurry Prepare silica gel slurry in eluent pack_column Pack the column prep_slurry->pack_column load_sample Load sample onto the column pack_column->load_sample prep_sample Prepare sample (dry loading recommended) elute_column Elute with DCM/MeOH + 0.5% TEA load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool pure fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate solvent pool_fractions->evaporate_solvent

Figure 1: Workflow for modified normal-phase chromatography.

Step-by-Step Methodology
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring a homogeneously packed bed.[5] Gently tap the column to dislodge any air bubbles.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This dry-loading technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial solvent system (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Amine-Functionalized Silica Gel Chromatography

For particularly challenging separations or to avoid the use of basic additives in the mobile phase, an amine-functionalized silica gel is an excellent alternative.[2][9] This stationary phase has a less polar and basic character, which deactivates the acidic sites present in standard silica.

Materials
  • Amine-functionalized silica gel

  • Crude this compound

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, solvent chamber, and UV lamp

Experimental Workflow

workflow2 cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare amine-silica slurry in hexanes pack_column Pack the column prep_slurry->pack_column load_sample Load sample onto the column pack_column->load_sample prep_sample Prepare sample (dry loading) elute_column Elute with Hexanes/EtOAc gradient load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool pure fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate solvent pool_fractions->evaporate_solvent

Figure 2: Workflow for amine-functionalized silica chromatography.

Step-by-Step Methodology
  • Column Packing:

    • Prepare a slurry of the amine-functionalized silica gel in hexanes or a low-polarity hexanes/EtOAc mixture.

    • Pack the column as described in Protocol 1.

  • Sample Loading:

    • Use the same dry-loading technique as in Protocol 1, adsorbing the crude product onto a small amount of the amine-functionalized silica.

  • Elution and Fraction Collection:

    • Start the elution with a non-polar mobile phase (e.g., 100% hexanes or 98:2 hexanes/EtOAc).

    • Gradually increase the concentration of ethyl acetate to elute the target compound. A typical gradient might range from 2% to 50% ethyl acetate.

    • Collect fractions systematically.

  • Fraction Analysis:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction with stationary phase; column overloading.Increase the concentration of the basic modifier (e.g., TEA to 1-2%). Use an amine-functionalized column. Reduce the amount of sample loaded.
Poor Separation Inappropriate solvent system.Optimize the mobile phase using TLC. Try a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hexanes).
No Compound Eluting Mobile phase is not polar enough; compound is irreversibly adsorbed.Increase the polarity of the mobile phase. If using silica, ensure a basic modifier is present. Consider reversed-phase chromatography.
Compound Degradation Compound is unstable on silica.Use a less acidic stationary phase like alumina or an amine-functionalized silica. Work quickly and avoid prolonged exposure to the stationary phase.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • 5,6,7,8-Tetrahydroquinoxaline and its derivatives may cause skin and eye irritation.[6][11] Avoid inhalation, ingestion, and skin contact.

  • Handle all organic solvents with care, as they are flammable and can be toxic.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful consideration of the compound's basic nature. The addition of a basic modifier to a standard silica gel system is a cost-effective and often successful approach. For more challenging separations or to improve reproducibility, the use of an amine-functionalized stationary phase is highly recommended. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity this compound for their downstream applications.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2021, August 9). Analysis of Heterocyclic Amines in Human Urine Using Multiple Solid-Phase Extraction by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Buckley, G. M., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Retrieved from [Link]

  • Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Gelin, J., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(1), 78-86. Retrieved from [Link]

  • Kagechika, H., et al. (2000). Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2022, March 29). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic amine.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact overall yield and purity. This guide provides a comprehensive overview of a common synthetic approach, highlighting critical parameters and offering solutions to frequently encountered issues.

A prevalent and logical synthetic strategy for this compound involves a two-step process:

  • Synthesis of the ketone intermediate, 5,6,7,8-Tetrahydroquinoxalin-5-one.

  • Reductive amination of the ketone to afford the target amine.

This guide will delve into the intricacies of each step, providing actionable advice rooted in established chemical principles.

Part 1: Troubleshooting Guide for 5,6,7,8-Tetrahydroquinoxalin-5-one Synthesis

The synthesis of the ketone intermediate is a critical foundation for obtaining the final product in high yield and purity. A common approach involves the condensation of 1,2-diaminobenzene with a suitable 1,3-dicarbonyl compound, followed by cyclization.

Q1: My yield of 5,6,7,8-Tetrahydroquinoxalin-5-one is consistently low. What are the likely causes and how can I improve it?

Low yields in this condensation-cyclization reaction are often attributable to several factors:

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst can significantly influence the reaction outcome.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate impurities.

  • Incomplete Cyclization: The initial condensation product may not efficiently cyclize to the desired tetrahydroquinoxaline ring system.

Troubleshooting Strategies:

Potential Cause Explanation Recommended Solution
Inadequate Temperature The condensation and subsequent cyclization are often equilibrium-driven processes. Insufficient temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation.Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.
Incorrect Solvent The polarity and boiling point of the solvent are crucial. A solvent that does not effectively solubilize the reactants or is not suitable for the required reaction temperature will hinder the reaction.Consider solvents with a higher boiling point that are known to facilitate similar condensations, such as toluene, xylene, or DMF. The choice of solvent can also influence the removal of water, which drives the equilibrium towards the product.
Inefficient Water Removal The condensation reaction liberates water. Failure to remove this water can inhibit the reaction from proceeding to completion.Employ a Dean-Stark apparatus if using a non-polar, azeotroping solvent like toluene or xylene to continuously remove water. Alternatively, the use of a dehydrating agent like molecular sieves can be effective in polar aprotic solvents.
Catalyst Issues While some condensations proceed thermally, many benefit from acid or base catalysis. The choice and concentration of the catalyst are critical.If not already using a catalyst, consider adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂) to promote the condensation and cyclization steps. Optimize the catalyst loading to maximize yield and minimize side product formation.
Visualizing the Synthetic Workflow

cluster_step1 Step 1: Ketone Synthesis A 1,2-Diaminobenzene C Condensation A->C B 1,3-Cyclohexanedione derivative B->C D Cyclization C->D Intermediate E 5,6,7,8-Tetrahydroquinoxalin-5-one D->E

Caption: Workflow for the synthesis of the ketone intermediate.

Part 2: Troubleshooting Guide for Reductive Amination

The conversion of 5,6,7,8-Tetrahydroquinoxalin-5-one to the desired 5-amine is typically achieved through reductive amination. This process involves the formation of an imine or enamine intermediate, followed by its reduction.

Q2: I am observing significant amounts of side products during the reductive amination. How can I improve the selectivity?

The formation of side products in reductive amination is a common challenge. Key side products can include the corresponding alcohol from over-reduction of the ketone and dialkylation of the amine product.

Troubleshooting Strategies:

Potential Cause Explanation Recommended Solution
Choice of Reducing Agent The reactivity of the reducing agent is paramount. Highly reactive agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone to the alcohol before imine formation occurs.Use a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to preferentially reduce the protonated imine intermediate over the ketone starting material.[2]
Reaction pH The pH of the reaction medium is critical for efficient imine formation and subsequent reduction. If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the imine will not be sufficiently protonated for efficient reduction.Maintain the reaction pH in a mildly acidic range (typically pH 4-6). This can be achieved using a buffer system or by the controlled addition of a weak acid like acetic acid.
Stoichiometry of Reagents An excess of the amine source (e.g., ammonia or an ammonium salt) is often used to drive the equilibrium towards imine formation. However, an inappropriate ratio of reducing agent to substrate can lead to incomplete reaction or over-reduction.Optimize the stoichiometry of the amine source and the reducing agent. A moderate excess of the amine source is generally beneficial. The amount of reducing agent should be carefully controlled to ensure complete conversion of the imine without significant reduction of the starting ketone.
Formation of Secondary Amines The primary amine product can sometimes react with the starting ketone to form a secondary amine impurity.This is more likely to be an issue with less hindered ketones and amines. Using a large excess of the ammonia source can help to minimize this side reaction by favoring the formation of the primary amine.
Visualizing the Reductive Amination Pathway

cluster_step2 Step 2: Reductive Amination F 5,6,7,8-Tetrahydroquinoxalin-5-one H Imine Formation F->H K Side Product (Alcohol) F->K Over-reduction G Amine Source (e.g., NH₄OAc) G->H I Reduction H->I Imine Intermediate J This compound I->J L Side Product (Secondary Amine) J->L Further Reaction

Caption: Reaction pathway and potential side reactions in reductive amination.

Part 3: Frequently Asked Questions (FAQs)

Q3: What are some alternative synthetic routes to consider if the reductive amination approach is problematic?

One common alternative is the formation of an oxime from the ketone, followed by its reduction to the primary amine.

  • Oxime Formation: The ketone can be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Oxime Reduction: The oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reducing agents (e.g., Na/EtOH, LiAlH₄).

This two-step approach can sometimes offer better yields and fewer side products compared to a one-pot reductive amination.

Q4: How can I effectively purify the final this compound product?

The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol) can be developed using TLC analysis.

  • Acid-Base Extraction: As the product is an amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

  • Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Q5: Are there any specific safety precautions I should be aware of during this synthesis?

Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • 1,2-Diaminobenzene: This starting material is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Reducing Agents: Reagents like sodium cyanoborohydride are toxic and should be handled with care. Quench any residual reducing agent carefully at the end of the reaction according to established procedures. Lithium aluminum hydride is highly reactive with water and should be handled under anhydrous conditions.

  • Solvents: Many organic solvents used in synthesis are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Sahoo, A. K., & Bhattacharyya, A. (2024). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Current Organic Chemistry, 28(3), 161-175. [Link]

  • Wolfe, J. P., & Rossi, S. A. (2010). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Angewandte Chemie International Edition, 49(49), 9474-9477. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). SN2-type ring-opening of activated aziridines with 2-bromoanilines followed by a Pd-catalyzed intramolecular C-N bond formation enable a highly regio- and stereoselective route for the synthesis of racemic and nonracemic tetrahydroquinoxalines. Organic Letters, 13(22), 5972-5975. [Link]

  • Ohkuma, T., et al. (2012). Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry, 18(37), 11598-11609. [Link]

  • Tanaka, H., et al. (2000). Syntheses and structure-activity relationships of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. [Link]

  • Kim, J., et al. (2014). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 4(96), 53974-53978. [Link]

  • Gomaa, M. A. M. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 56(3), 356-361. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

  • FEMA. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Retrieved from [Link]

  • Milcent, R., & Barbier, G. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Heterocyclic Chemistry, 20(1), 77-80. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • Arote, N. D., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 26(23), 7313. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Journal Home. Retrieved from [Link]

Sources

Stability and degradation pathways of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroquinoxalin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reliability of your results.

I. Understanding the Molecule: Inherent Stability and Reactivity

This compound is a heterocyclic compound with a partially saturated pyrazine ring fused to a cyclohexane ring, and an amine substituent. This structure presents several key features that influence its stability:

  • The Tetrahydropyrazine Ring: The non-aromatic, saturated portion of the ring system is susceptible to oxidation, which can lead to aromatization to the more stable quinoxaline ring.

  • The Amine Group: The primary amine at the 5-position is a nucleophilic center, making it susceptible to reactions with electrophiles and potentially influencing the compound's stability in different pH environments.[1]

  • Potential for Photo-reactivity: The quinoxaline core, even in its reduced form, contains chromophores that can absorb UV-Vis light, potentially leading to photolytic degradation.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Question: I am observing unexpected peaks in my chromatogram when analyzing a sample of this compound that was recently dissolved or has been stored in solution. What could be the cause?

Answer: The appearance of new peaks is often indicative of degradation. The most probable cause is oxidation, especially if the sample has been exposed to air.

Root Cause Analysis and Solutions:

    • Solution:

      • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by sonication under vacuum.

      • Antioxidants: For long-term solution storage, consider the addition of a suitable antioxidant, but be sure to verify its compatibility with your downstream applications.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

    • Solution:

      • Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Light Exposure: During experimental procedures, minimize the exposure of the sample to ambient and direct light.

Issue 2: Loss of Compound Potency or Concentration Over Time

Question: I have prepared a stock solution of this compound, and over a short period, I've noticed a decrease in its effective concentration in my assays. Why is this happening?

Answer: A decrease in potency is a direct consequence of compound degradation. The key is to identify the primary degradation pathway and implement appropriate storage and handling procedures.

Root Cause Analysis and Solutions:

  • Inadequate Storage Conditions:

    • Temperature: Elevated temperatures can accelerate degradation.

      • Solution: Store stock solutions at or below -20°C. For daily use, a refrigerated stock at 2-8°C in an amber vial may be acceptable for short periods, but stability should be verified.

    • pH of the Solution: The stability of the amine group and the overall molecule can be pH-dependent.

      • Solution: Perform a preliminary pH stability study. Prepare small aliquots of your compound in buffers of different pH values (e.g., pH 3, 7, 9) and monitor for degradation over time using a stability-indicating analytical method like HPLC.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results in my cell-based or enzymatic assays using this compound. Could this be related to compound stability?

Answer: Absolutely. Inconsistent results are a classic sign of a compound degrading in the assay medium.

Root Cause Analysis and Solutions:

  • Degradation in Assay Buffer: The components of your assay buffer (e.g., pH, presence of metal ions, exposure to light and air during incubation) can promote degradation.

    • Solution:

      • Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

      • Incubation Stability: Test the stability of the compound in your complete assay medium over the time course of your experiment. For example, incubate the compound in the medium for the longest duration of your assay, and then analyze it by HPLC to check for degradation.

      • Control for Degradants: If a major degradant is identified, consider synthesizing or isolating it to test its activity in your assay. This will help you understand if the observed effects are due to the parent compound, a degradant, or a combination.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator (2-8°C) or freezer (-20°C) is recommended for long-term storage.

Q2: What is the most likely degradation pathway for this compound?

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation or stress study is a systematic way to identify potential degradation products and pathways.[3][4][5] A typical study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105°C) and a solution at a high temperature.

  • Photolytic Degradation: Exposing a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

Samples should be analyzed at various time points using a stability-indicating HPLC method to track the formation of degradants.

Q4: What analytical techniques are best for identifying unknown degradation products?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[1][6] HPLC separates the degradants from the parent compound, and the mass spectrometer provides mass-to-charge ratio information, which is crucial for structural elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

IV. Experimental Protocols and Data

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method

This method can be used as a starting point for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 10 µL.

Table 1: Hypothetical Stability Data Summary

This table illustrates how to present data from a forced degradation study.

Stress ConditionDurationParent Compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 M HCl (60°C)24 h85.227.8
0.1 M NaOH (60°C)24 h90.518.1
3% H₂O₂ (RT)8 h65.739.2 (aromatized)
Heat (105°C, solid)48 h98.11 (minor)7.5
Light (ICH Q1B)24 h78.329.5

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Oxidative Degradation Pathway

G A This compound B Quinoxalin-5-amine (Aromatized Product) A->B Oxidation (e.g., O2, Peroxides) C Dimerization Products A->C Further Oxidation/ Radical Reactions

Caption: Oxidative degradation of the tetrahydroquinoxaline core.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak(s) Observed in HPLC check_storage Review sample handling and storage: - Light exposure? - Air exposure? - Age of solution? start->check_storage rerun_fresh Prepare fresh solution from solid under inert atmosphere and analyze immediately check_storage->rerun_fresh peaks_persist Do unexpected peaks persist? rerun_fresh->peaks_persist impurity_issue Potential impurity in solid material. Characterize using LC-MS. peaks_persist->impurity_issue Yes degradation_issue Degradation confirmed. Implement preventative measures: - Inert atmosphere - Amber vials - Degassed solvents peaks_persist->degradation_issue No

Caption: A logical workflow for troubleshooting unexpected analytical results.

VI. References

  • Nagaoka, S., et al. (2004). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society, 53(1), 39-45. Available at: [Link]

  • Behrends, A., et al. (2010). Photocatalytic actions of the pesticide metabolite 2-hydroxyquinoxaline: destruction of antioxidant vitamins and biogenic amines – implications of organic redox cycling. Redox Report, 15(6), 279-288. Available at: [Link]

  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). Available at: [Link]

  • Agilent Technologies. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available at: [Link]

  • V.S.S.V. PRASAD, et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 324-334. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Raval, A.A., et al. (2014). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 4(1), 1-6. Available at: [Link]

  • S.L., P., & R.S., S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 116-123. Available at: [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 668-676. Available at: [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Available at: [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Alsante, K. M., et al. (2011). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 35(10). Available at: [Link]

Sources

5,6,7,8-Tetrahydroquinoxalin-5-amine long-term storage and handling protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-tested protocols and troubleshooting advice for the long-term storage and handling of 5,6,7,8-Tetrahydroquinoxalin-5-amine (CAS No. 71569-15-8). Adherence to these guidelines is critical for ensuring compound integrity, experimental reproducibility, and laboratory safety.

Part 1: Frequently Asked Questions (FAQs) - Storage & Stability

This section addresses common queries regarding the preservation of the compound's quality over time.

Q1: What is the optimal temperature for long-term storage of solid this compound?

For maximal stability, the solid compound should be stored at 2-8°C.[1] It is crucial to keep the container tightly sealed in a dry and cool environment.[2]

Q2: Is an inert atmosphere necessary for storing the solid compound?

Yes, an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended for long-term storage.[1][3] The amine functional group, particularly on a partially saturated heterocyclic system, is susceptible to slow oxidation by atmospheric oxygen. This precaution minimizes the risk of degradation, which can manifest as discoloration and the formation of impurities. Storing under an inert atmosphere is a cornerstone of maintaining product quality.[3]

Q3: Should I protect the compound from light?

Yes, the compound should be stored in a dark place.[1] Aromatic and heterocyclic amines can be sensitive to light, which can catalyze oxidative degradation pathways. Using an amber glass vial or storing the container within a light-blocking secondary container is a prudent measure.

Q4: I need to store the compound in solution. What are the best practices?

Storing amines in solution is inherently less stable than storing the neat solid. If solution storage is unavoidable:

  • Prepare fresh: The best practice is to prepare solutions immediately before use.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., Dioxane, THF, Toluene). Ensure the solvent is thoroughly de-gassed to remove dissolved oxygen.

  • Short-Term Storage: For short periods (1-2 weeks), store stock solutions at -20°C or -80°C under an inert atmosphere.

  • Avoid Protic Solvents: Protic solvents can participate in degradation reactions and should be avoided for storage.

Q5: What are the visual signs of compound degradation?

The primary visual indicator of degradation is a change in color. Fresh, pure this compound should be a light-colored solid. The development of a yellow, brown, or dark hue suggests oxidation or other decomposition has occurred. If you observe a significant color change, it is advisable to verify the compound's purity by an analytical method (e.g., NMR, LC-MS) before use.

Part 2: Troubleshooting Guide - Experimental Handling

This section provides solutions to specific issues that may arise during the handling and use of the compound in an experimental setting.

Q1: My previously pure compound now has a distinct yellow/brown tint. Can I still use it for my synthesis?

A color change indicates the presence of impurities, most likely from oxidation.

  • For non-critical applications: If the subsequent reaction steps include a robust purification method (e.g., column chromatography) that can effectively remove these impurities, you may be able to proceed. However, be aware that yields may be lower, and unexpected side reactions could occur.

  • For sensitive applications: For reactions that are sensitive to impurities, such as catalysis or final-step API synthesis, using the discolored compound is not recommended. You should either purify the material (e.g., recrystallization or chromatography) or use a fresh, pure batch.

Q2: My reaction is giving inconsistent yields and unexpected side products. Could my starting amine be the culprit?

This is a highly probable cause. The degradation of this compound can introduce nucleophilic or reactive impurities that interfere with your intended reaction pathway.

  • Immediate Action: Perform a quality control (QC) check on your starting material using LC-MS to check for purity and NMR to confirm its structure. Compare this to the data from a fresh or certified sample.

  • Preventative Measure: It is good practice to run a quick purity check on any air-sensitive reagent that has been stored for an extended period before committing it to a large-scale or critical reaction.

Q3: What is the correct procedure for weighing and dispensing this compound?

Due to its air sensitivity, exposure to the atmosphere should be minimized.

  • Ideal Method (Glovebox): The most reliable method is to handle the compound inside an inert atmosphere glovebox.[4][5] This allows for accurate weighing and dispensing without any exposure to air or moisture.

  • Alternative Method (Schlenk Line/Quick Transfer): If a glovebox is unavailable, you can weigh the compound by difference.

    • Place a vial containing the amine on a balance and tare it.

    • Briefly remove the vial, quickly transfer an approximate amount of the solid to your reaction vessel under a positive flow of inert gas (e.g., Nitrogen or Argon).

    • Immediately re-seal the stock vial and place it back on the balance. The negative reading represents the mass of the compound you have dispensed.

Part 3: Key Protocols & Workflows

Protocol 1: Aliquoting Solid for Long-Term Storage

This protocol ensures that the main stock of the compound remains uncontaminated.

  • Preparation: Move the sealed primary container of this compound and several smaller, pre-dried amber glass vials with screw caps and PTFE septa into an inert atmosphere glovebox.

  • Environment Purge: Ensure the glovebox has low oxygen (<50 ppm) and moisture (<50 ppm) levels.

  • Aliquoting: Carefully open the primary container and dispense the desired amount of solid into each of the smaller vials.

  • Sealing: Tightly seal each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and quantity. Remove the vials from the glovebox and place them in a 2-8°C refrigerator.[1]

Data Summary: Storage Conditions
Form Temperature Atmosphere Light Condition Recommended Duration
Solid (Neat) 2-8°C[1]Inert (Argon/Nitrogen)[3]Dark (Amber Vial)[1]> 12 months
Solution (Anhydrous, Aprotic Solvent) -20°C to -80°CInert (Argon/Nitrogen)Dark (Amber Vial)< 2 weeks

Part 4: Scientific Principles of Degradation

Understanding the chemical rationale behind these protocols is key to their successful implementation.

The Mechanism of Amine Oxidation

The primary degradation pathway for this compound is oxidation. The nitrogen atom of the amine group has a lone pair of electrons, making it a nucleophilic and electron-rich center. Atmospheric oxygen (O₂), especially in the presence of light or trace metal catalysts, can act as an oxidant.

The process is often initiated by the abstraction of a hydrogen atom or an electron from the amine, leading to the formation of a nitrogen-centered radical. This radical is highly reactive and can participate in a cascade of subsequent reactions, including dimerization or polymerization, often resulting in the formation of complex, highly-colored conjugated systems. This explains the characteristic discoloration observed upon degradation.[6][7]

Diagram: Decision Workflow for Compound Quality Assessment

This flowchart guides a researcher in determining if their stored this compound is suitable for use.

G start Retrieve Compound from 2-8°C Storage visual_inspection Visual Inspection: Check for Color Change start->visual_inspection no_change No Significant Color Change visual_inspection->no_change  Clear change Significant Discoloration (Yellow/Brown) visual_inspection->change  Discolored application Is the application sensitive to impurities? no_change->application qc_check Perform QC Analysis (e.g., LC-MS, NMR) change->qc_check proceed Proceed with Experiment application->proceed No application->qc_check Yes qc_pass Purity >95%? qc_check->qc_pass qc_pass->proceed Yes purify Purify Before Use (e.g., Chromatography) qc_pass->purify No purify->proceed discard Discard Batch & Use Fresh Stock

Caption: Decision tree for assessing compound quality.

Diagram: Workflow for Handling Air-Sensitive Amines

This diagram outlines the essential steps for safely dispensing the compound while minimizing atmospheric exposure.

G cluster_glovebox Inside Inert Atmosphere (Glovebox) start_process 1. Equilibrate Compound Vial to Ambient Temp open_vial 2. Open Stock Vial start_process->open_vial weigh 3. Weigh Compound into Pre-dried Reaction Vessel open_vial->weigh seal_stock 4. Tightly Re-seal Stock Vial weigh->seal_stock seal_reaction 5. Seal Reaction Vessel seal_stock->seal_reaction store Store Stock Vial at 2-8°C seal_stock->store proceed Proceed with Reaction Setup seal_reaction->proceed

Caption: Workflow for handling the compound in a glovebox.

References

  • SAFETY DATA SHEET. (2014-09-25). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoxaline. (n.d.). Fisher Scientific.
  • Safety Data Sheet - methyl 5-oxo-5,6,7,8-tetrahydroquinoxaline-6-carboxylate. (n.d.). Enamine.
  • 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride. (n.d.). ChemShuttle.
  • SAFETY DATA SHEET. (2025-06-19). Sigma-Aldrich.
  • 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet. (2025-10-18). ChemicalBook.
  • SAFETY DATA SHEET - 5,6,7,8-Tetrahydroisoquinoline. (n.d.). Thermo Fisher Scientific.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • Safety Data Sheet 5,6,7,8-Tetrahydroquinoxaline. (n.d.). metasci.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - (R)-5,6,7,8-Tetrahydroquinolin-8-amine. (2024-12-16). Angene Chemical.
  • Safely handling air-sensitive products. (2018-05-04). Cleanroom Technology.
  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate.
  • Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
  • 5,6,7,8-Tetrahydroquinolin-5-amine, 97%. (n.d.). Lab-Chemicals.Com.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI.
  • Drug degradation pathways. (n.d.). Pharmacy 180.

Sources

Preventing oxidation and photodegradation of tetrahydroquinoline amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Welcome to the technical support center for handling and preventing the degradation of tetrahydroquinoline amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Tetrahydroquinoline amines are invaluable scaffolds in medicinal chemistry, but their susceptibility to oxidation and photodegradation can pose significant challenges, leading to sample impurity, loss of activity, and inconsistent experimental results.[1][2][3][4][5]

This guide is structured as an interactive troubleshooting and FAQ resource. It is designed to help you diagnose problems, implement robust preventative measures, and ensure the integrity of your valuable compounds.

Section 1: Understanding the Enemy - Degradation Pathways FAQ

This section addresses the fundamental "what" and "why" of tetrahydroquinoline amine instability.

Question: What exactly is "oxidation" in the context of my tetrahydroquinoline amine, and what does it form?

Answer: Oxidation is a chemical process where the tetrahydroquinoline molecule loses electrons. For this class of compounds, the most common oxidative pathway is aromatization . The partially saturated pyridine ring of the tetrahydroquinoline is converted into a fully aromatic pyridine ring, forming the corresponding quinoline derivative.[6][7][8] This occurs through the loss of two hydrogen atoms (dehydrogenation). Another potential, though often less prevalent, pathway is the formation of N-oxides, where an oxygen atom is added to the nitrogen.

The driving force is the high thermodynamic stability of the resulting aromatic system. This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[9]

OxidationPathway THQ Tetrahydroquinoline Amine (Stable, Saturated Ring) Quinoline Quinoline Derivative (Aromatic, Highly Stable) THQ->Quinoline - 2H⁺, - 2e⁻ (Aromatization) Initiators Initiators: - Oxygen (O2) - Light (hν) - Metal Traces (Fe³⁺, Cu²⁺) Initiators->THQ Initiates Oxidation caption Fig 1: Primary oxidative pathway of tetrahydroquinolines.

Caption: Fig 1: Primary oxidative pathway of tetrahydroquinolines.

Question: My previously colorless solid/solution has turned yellow or brown. What are the likely culprits?

Answer: A color change is the most common visual indicator of degradation. This is almost certainly due to oxidation. The formation of the fully conjugated, aromatic quinoline system, or other polymeric byproducts, extends the chromophore of the molecule, causing it to absorb visible light and appear colored. If you observe a color change, you should assume your sample's purity has been compromised.

Question: How does photodegradation differ from simple oxidation?

Answer: Photodegradation is degradation initiated by the absorption of light energy (typically UV or high-frequency visible light).[10][11] While it can significantly accelerate the oxidative pathways described above, it can also trigger other reactions like bond cleavage or photocyclization, leading to a more complex mixture of degradants.[10] A compound that is stable in the dark in the presence of air may degrade rapidly when exposed to ambient lab lighting. Therefore, protecting from light is as critical as protecting from oxygen.

Section 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides actionable steps for when you suspect degradation has already occurred.

Question: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are degradants?

Answer: This is a classic sign of sample instability. The new peaks are likely oxidation or photodegradation products.

  • Initial Diagnosis: In an LC-MS analysis, a common oxidative product will have a mass that is two units less (M-2) than the parent compound, corresponding to the loss of two hydrogen atoms during aromatization. You may also see peaks corresponding to the addition of oxygen (M+16 for N-oxides or hydroxylated species).

  • Confirmation via Forced Degradation: To definitively identify these peaks, a forced degradation study is the industry-standard approach. This involves intentionally exposing your compound to harsh conditions to generate the degradants and see if they match your unknown peaks. For details, see Protocol 1: Forced Degradation Study for Tetrahydroquinoline Amines . This protocol not only confirms the identity of degradants but also validates that your analytical method is "stability-indicating"—meaning it can separate the parent drug from its breakdown products.[12]

Question: My reaction yield is low, and I suspect my tetrahydroquinoline starting material is degrading before or during the reaction. How can I be sure?

Answer: This is a common and frustrating problem. Before starting any reaction, it is crucial to verify the purity of your air-sensitive starting materials.

  • Check Purity Pre-Reaction: Do not trust the label on a bottle that has been opened previously. Take a small sample and run a quick purity check via ¹H NMR or HPLC. For NMR, look for the appearance of aromatic protons in the region where you would expect the corresponding quinoline to appear. For HPLC, check for the presence of secondary peaks.

  • Evaluate Reaction Setup: If the starting material is pure, your reaction conditions may be the cause. Are you using degassed solvents? Is your reaction vessel truly under an inert atmosphere? Small leaks can introduce enough oxygen over several hours to significantly degrade your material. See Protocol 2: Reaction Setup Using Schlenk Techniques for a robust methodology.[13][14][15]

Caption: Fig 2: Troubleshooting workflow for degradation issues.

Section 3: Proactive Prevention - Best Practices FAQ

The best way to deal with degradation is to prevent it from happening.

Question: What is the absolute best way to store my solid and solution-based tetrahydroquinoline amine samples?

Answer: Proper storage is your first and most effective line of defense. The principles are simple: exclude oxygen and light, and keep temperatures low to reduce reaction kinetics.

Sample Type Atmosphere Container Temperature Rationale
Solid Inert Gas (Argon > Nitrogen)Amber glass vial with a Teflon-lined cap, sealed with paraffin film. For long-term storage, consider a flame-sealed ampoule.-20°C or -80°CMinimizes oxygen exposure and slows any residual degradation processes. Argon is preferred as it is heavier than air and provides a better blanket.[14][16]
Solution Store under Inert GasSchlenk flask or amber vial with a septum cap.-20°C or -80°CSolutions have much greater molecular mobility, making them more susceptible to degradation. Never store solutions in standard lab vials for more than a few hours. Prepare fresh from solid for best results.

Question: Can I use antioxidants to stabilize my solutions? Which ones are effective?

Answer: Yes, antioxidants can be very effective, especially for solutions that will be handled over a period of time. They work by reacting with and neutralizing the radical species that propagate the oxidation process.[17][18] The choice of antioxidant depends on your specific application and solvent system.

Antioxidant Class Typical Concentration Comments
BHT (Butylated hydroxytoluene) Hindered Phenol0.01 - 0.1% (w/v)Very common, inexpensive, and effective in non-polar to moderately polar organic solvents.[18]
Naugard 445 / Synox-445 Aromatic Amine0.1 - 0.5% (w/v)Highly efficient amine-based antioxidant, suitable for a range of applications.[19][20][21]
Vitamin E (α-Tocopherol) Phenolic0.05 - 0.2% (w/v)A biologically compatible antioxidant, useful if the compound is intended for biological assays where BHT might be cytotoxic.

Note: Always run a small-scale compatibility test. Ensure the antioxidant does not interfere with your downstream application or analysis.

Question: How does pH affect the stability of my compound?

Answer: The pH of an aqueous or protic solution can dramatically influence stability.[22][23][24] While the specific effect is structure-dependent, extreme pH values (both acidic and basic) can catalyze hydrolysis of functional groups or alter the oxidation potential of the amine.[25][26] For cyclic aminals, a related structure, rapid decomposition is observed in acidic media.[26] Unless your protocol requires a specific pH, it is best to work in buffered solutions near neutral pH (6.5-7.5) to minimize these effects.

Question: What simple lab habits can I adopt to prevent photodegradation during experiments?

Answer: Photodegradation is often overlooked but easily prevented.

  • Use Amber Glassware: Always use amber (brown) vials and flasks, which are designed to block UV and blue light.

  • Wrap It Up: For clear glass setups (e.g., chromatography columns, reaction vessels), wrap them completely in aluminum foil.

  • Dim the Lights: Work with reduced ambient lighting where possible. Turn off overhead lights near your setup if they are not needed. These simple habits are in line with official photostability testing guidelines.[27][28][29]

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Tetrahydroquinoline Amines

This protocol is designed to intentionally degrade a sample to identify potential degradation products and test the specificity of an analytical method.

  • Prepare Stock Solutions: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Conditions (in separate amber vials):

    • Control: Your compound in solvent, wrapped in foil, at room temperature.

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the stock solution. Let it stand for 2-4 hours.

    • Photolytic Stress: Place a sample in a clear vial under a UV lamp (as specified in ICH Q1B guidelines, e.g., exposure of 1.2 million lux hours and 200 W hours/m²).[28][29] Keep a dark control (wrapped in foil) next to it to differentiate between light and heat effects.

    • Acid/Base Stress: Add HCl (to reach 0.1 M) to one vial and NaOH (to reach 0.1 M) to another. Let stand for 2-4 hours.

  • Quench and Analyze: After the designated time, quench the reactions (e.g., neutralize the acid/base samples). Analyze all samples (including the control) by your HPLC or LC-MS method.

  • Evaluate: Compare the chromatograms. The new peaks that appear under the stress conditions are your degradation products. You can now track these specific masses or retention times in your experimental samples.

Protocol 2: Reaction Setup Using Schlenk Techniques for Air-Sensitive Compounds

This protocol ensures a robust inert atmosphere for reactions involving sensitive reagents.[13][14][15]

  • Apparatus Assembly: Assemble your glassware (e.g., a round-bottom flask with a condenser) and connect it to a Schlenk line, a dual manifold for vacuum and inert gas.[14]

  • Evacuate and Backfill:

    • Close the inert gas inlet and open the connection to the vacuum pump. Evacuate the glassware for 5-10 minutes until a good vacuum is established.

    • Close the vacuum valve and slowly open the inert gas (Argon or Nitrogen) valve to backfill the flask to atmospheric pressure. You should hear the gas flow stop.

    • Repeat this "vacuum/backfill" cycle a minimum of three times. This is critical for removing residual atmospheric oxygen and moisture.[16]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove a stopper and add the solid quickly, allowing the outflowing inert gas to prevent air from entering.

    • Liquids: Use degassed solvents. Transfer them via a cannula or a gas-tight syringe through a rubber septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to the Schlenk line via a bubbler, which allows you to visually monitor the gas flow.

References

  • Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed... [Download Scientific Diagram]. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2021). PMC. Retrieved from [Link]

  • Ferreira, E. S., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Retrieved from [Link]

  • Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2013). PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action | Request PDF. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • OUCI. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Retrieved from [Link]

  • Beilstein-Institut. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. Retrieved from [Link]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Maharaja College, Ara. (2025, October 29). 14.6.21 Alkaloids. Retrieved from [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure optimized for the tetrahydroquinoline derivatives. Retrieved from [Link]

  • PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • ACS Publications. (2026, January 5). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maharaja College, Ara. (2021, June 14). NATURAL PRODUCTS CHEMISTRY Alkaloids General methods of structural elucidation of Alkaloids. Retrieved from [Link]

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Troubleshooting low enantioselectivity in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in the synthesis of chiral amines. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their efficient and stereoselective synthesis a paramount objective.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Systematic Troubleshooting Guide for Low Enantioselectivity

Low enantiomeric excess (ee) is a common hurdle in asymmetric synthesis. A systematic approach is the most effective way to identify the root cause and implement a successful solution.[3] This guide provides a logical workflow to diagnose the issue, from the catalyst system to the reaction environment and starting materials.

Q1: My reaction resulted in low enantiomeric excess (ee). What is my first step?

When facing suboptimal ee, avoid random changes. A structured investigation is crucial. The first step is to confirm the accuracy of your ee measurement and then systematically evaluate the core components of your reaction: the catalyst system, the reaction conditions, and the reagents.

The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Verify_ee Step 1: Verify Analytical Method (Chiral HPLC/GC) Start->Verify_ee Check_Catalyst Step 2: Investigate Catalyst System Verify_ee->Check_Catalyst ee value is correct Success Problem Resolved: High ee Achieved Check_Catalyst->Success Catalyst_Purity Purity & Integrity: - Fresh vs. Old Batch? - Air/Moisture Sensitive? Check_Catalyst->Catalyst_Purity Catalyst_Loading Catalyst Loading: - Too low (background reaction)? - Too high (aggregation)? Check_Catalyst->Catalyst_Loading Ligand_Choice Ligand/Catalyst Suitability: - Optimal for substrate class? Check_Catalyst->Ligand_Choice Screen_Conditions Step 3: Screen Reaction Conditions Screen_Conditions->Success Temperature Temperature: - Lower temp to increase ΔΔG‡? Screen_Conditions->Temperature Solvent Solvent: - Polarity/coordinating ability? Screen_Conditions->Solvent Concentration Concentration: - Affecting aggregation or kinetics? Screen_Conditions->Concentration Check_Reagents Step 4: Evaluate Reagents & Substrate Check_Reagents->Success Substrate_Purity Substrate Purity: - Inhibiting impurities? Check_Reagents->Substrate_Purity Inert_Atmosphere Reaction Atmosphere: - Degas solvents? - Strict inert conditions? Check_Reagents->Inert_Atmosphere Catalyst_Purity->Screen_Conditions Catalyst system appears optimal Catalyst_Loading->Screen_Conditions Catalyst system appears optimal Ligand_Choice->Screen_Conditions Catalyst system appears optimal Temperature->Check_Reagents Condition screen unsuccessful Solvent->Check_Reagents Condition screen unsuccessful Concentration->Check_Reagents Condition screen unsuccessful

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Q2: My ee is confirmed to be low. Could the chiral catalyst be the issue?

Yes, the catalyst system is the heart of an asymmetric reaction and a primary suspect for poor performance.[3] Several factors related to the catalyst must be scrutinized.

  • Catalyst/Ligand Purity and Integrity: Many chiral catalysts and ligands are sensitive to air and moisture, leading to decomposition into less selective or inactive species.[3][4] Impurities in a commercial catalyst or ligand, or from its synthesis, can act as poisons.

    • Actionable Advice: Use a fresh batch of catalyst or a recently opened bottle. If you synthesize the ligand/catalyst in-house, ensure rigorous purification and characterization. For air-sensitive catalysts, handle them exclusively in a glovebox.[5]

  • Catalyst Loading: The concentration of the catalyst can be critical.

    • Too Low: Insufficient catalyst loading may allow a non-selective, uncatalyzed "background" reaction to occur, which erodes the overall ee.[4]

    • Too High: Increased loading doesn't always improve ee. It can sometimes lead to the formation of catalyst aggregates with different, and often lower, selectivity.[3]

    • Actionable Advice: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific substrate.

  • Suboptimal Catalyst/Ligand Choice: A catalyst that works well for one class of substrates may be unsuitable for another.[6][7] Steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst.

    • Actionable Advice: If you are developing a new transformation, a preliminary screen of different ligand families is often a necessary investment. Small changes to the ligand structure can have a profound impact on enantioselectivity.

Q3: I've ruled out obvious catalyst issues. Which reaction parameters should I screen to improve enantioselectivity?

Reaction conditions modulate the delicate energy differences between the diastereomeric transition states that lead to the two enantiomers. Fine-tuning these parameters is a powerful way to enhance selectivity.

Energy_Diagram Start Reactants TS_R TS-R Start->TS_R ΔG‡(R) TS_S TS-S Start->TS_S ΔG‡(S) c1 c1 Start->c1 c3 c3 Start->c3 Product Products TS_R->Product c4 c4 TS_R->c4 TS_S->Product TS_S->TS_R ΔΔG‡ c2 c2 TS_S->c2 Y_axis Free Energy (G) X_axis Reaction Coordinate c1->TS_S c2->Product c3->TS_R c4->Product

Caption: Lower temperatures increase the energy difference (ΔΔG‡) between transition states, favoring the lower energy path and improving ee.

The table below summarizes key parameters and their causal effects on enantioselectivity.

ParameterGeneral Effect on EnantioselectivityCausality & Rationale
Temperature Lowering temperature generally increases ee.The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. According to the Eyring equation, a lower temperature magnifies the impact of this energy difference on the relative reaction rates, thus favoring the formation of the major enantiomer.[3] However, in rare cases, a reversal of enantioselectivity at different temperatures has been observed.[8]
Solvent Highly variable ; can increase or decrease ee.The solvent plays a crucial role in solvating the catalyst, substrate, and transition states.[3] A change in solvent polarity or coordinating ability can alter the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.[9] Screening a range of solvents (e.g., toluene, THF, CH2Cl2, HFIP) is essential.[10]
Concentration Can increase or decrease ee.Reactant concentration can influence reaction kinetics and catalyst aggregation state.[3] In some systems, higher concentrations may favor the formation of dimeric catalyst species with lower selectivity.
Reaction Time Can decrease ee if the product racemizes.If the chiral product is unstable under the reaction conditions or in the presence of the catalyst, it may racemize over time. It is crucial to monitor the reaction and quench it once the starting material is consumed to prevent erosion of the ee.
Q4: Could my starting materials or the reaction environment be the source of the problem?

Absolutely. The purity of all components and the exclusion of catalyst poisons are non-negotiable for achieving high enantioselectivity.

  • Substrate & Reagent Purity: Impurities in your starting material (e.g., the ketone or amine in a reductive amination) can act as inhibitors or poisons for the catalyst.[3] For example, in asymmetric reductive aminations, primary amines can sometimes act as catalyst poisons.[5]

    • Actionable Advice: Purify your substrate immediately before use (e.g., by distillation or recrystallization). Ensure all other reagents are of the highest possible purity.

  • Presence of Water or Oxygen: Many transition-metal catalysts used in asymmetric hydrogenations and other reductions are extremely sensitive to moisture and air.[3][5] Water can lead to the hydrolysis of intermediates (like imines) and generate species that deactivate the catalyst.[5]

    • Actionable Advice: Use anhydrous solvents, flame- or oven-dry all glassware, and conduct the reaction under a strictly inert atmosphere (high-purity argon or nitrogen).[4] Degassing solvents prior to use is also recommended.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to chiral amine synthesis and analysis, providing foundational knowledge to prevent issues before they arise.

Q1: What are the most reliable methods for determining enantiomeric excess (ee)?

Accurate ee determination is the cornerstone of asymmetric synthesis. Several robust analytical techniques are available, with the choice depending on the analyte's properties and available instrumentation.[11]

Analytical MethodPrincipleAdvantagesCommon Considerations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[12][13]Broad applicability, high accuracy and precision, well-established.[11]Requires method development (column and mobile phase screening); analyte needs a chromophore for UV detection.
Chiral GC Separation of volatile enantiomers on a capillary column with a CSP.[13][14]Excellent resolution for volatile compounds.Analyte must be volatile or amenable to derivatization to increase volatility.[4]
NMR Spectroscopy Using a chiral shift reagent or chiral solvating agent to induce chemical shift non-equivalence in the signals of the two enantiomers.[14]Rapid analysis, no separation required, provides structural information.Can have lower accuracy and sensitivity compared to chromatography; requires higher sample concentration.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15]Can be adapted for high-throughput screening.[15]Requires a chromophore near the stereocenter; less common for routine quantitative analysis without specialized assays.[12]
Protocol: Enantiomeric Excess Determination using Chiral HPLC

This protocol provides a general workflow for developing a chiral HPLC method to determine the ee of a newly synthesized chiral amine.

  • Preparation of Standards:

    • Prepare a solution of the racemic amine product (this will be used to confirm peak separation and identity).

    • Prepare a solution of your enantioenriched amine product from the reaction.

    • Use a high-purity solvent (e.g., HPLC-grade isopropanol/hexane) for all solutions.

  • Column Selection & Initial Screening:

    • Select a set of chiral columns based on the structure of your amine. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a common starting point.

    • Begin with a standard mobile phase, such as a 90:10 mixture of Hexane:Isopropanol. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing.

  • Method Development:

    • Inject the racemic standard. Your goal is to achieve baseline separation of the two enantiomer peaks.

    • If separation is poor, systematically vary the mobile phase composition (e.g., 80:20, 70:30 Hexane:IPA).

    • If separation is still not achieved, switch to a different chiral column and repeat the screening process.

    • Adjust the flow rate and column temperature to optimize resolution and analysis time.

  • Analysis of Reaction Sample:

    • Once a suitable method is established (good separation of racemic peaks), inject your enantioenriched sample.

    • Identify the major and minor enantiomer peaks by comparing the chromatogram to the racemic standard.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.

    • Calculate the ee using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 .[4]

Q2: My yield is low, in addition to my ee. Are these problems related?

Yes, low yield and low enantioselectivity can often stem from the same root causes.[3]

  • Catalyst Deactivation/Decomposition: The same factors that reduce a catalyst's selectivity (e.g., impurities, air, moisture) can also completely deactivate it, leading to a stalled or incomplete reaction.[3][5]

  • Side Reactions: If reaction conditions are too harsh (e.g., temperature is too high), non-selective side reactions can consume the starting material, lowering the yield of the desired chiral product. These competing pathways are typically not enantioselective, which also dilutes the overall ee.[3]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction may be slow and incomplete, leading to low conversion and yield.[3]

Q3: What is the difference between kinetic resolution and asymmetric synthesis?

Understanding this distinction is key to selecting and troubleshooting your synthetic strategy.

  • Asymmetric Synthesis: A prochiral substrate is converted into a chiral product, with the catalyst controlling which enantiomer is preferentially formed. Examples include the asymmetric hydrogenation of an imine or the asymmetric reductive amination of a ketone.[16][17] The theoretical maximum yield is 100%.

  • Kinetic Resolution: A chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material.[18][19] This allows for the separation of the enantiomers, as one reacts away faster, leaving the other behind. The theoretical maximum yield for a single enantiomer (either the recovered starting material or the product) is 50%.[20] This method is powerful but inherently less atom-economical unless the unwanted enantiomer can be racemized and recycled.[21]

Troubleshooting low selectivity in a kinetic resolution involves analyzing the relative reaction rates, whereas in asymmetric synthesis, the focus is on the stereochemical control during the formation of a new chiral center.

References

  • Technical Support Center: Asymmetric Synthesis Reactions - Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Technical Support Center: Asymmetric Reductive Amination - Benchchem.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Wiley Analytical Science.
  • Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC - NIH.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
  • Asymmetric catalysis: An enabling science - PNAS.
  • Kinetic resolution of amines - Bode Research Group.
  • Recycling in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications.
  • Key Concepts in Stereoselective Synthesis.
  • Asymmetric reactions_synthesis.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
  • How can the solvent affect enzyme enantioselectivity? | Journal of the American Chemical Society.
  • Asymmetric reductive amination - PubMed.
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | ACS Catalysis - ACS Publications.

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Technical Support Center: Navigating Scale-Up Synthesis of Tetrahydroquinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of tetrahydroquinoxaline (THQ) intermediates. As critical scaffolds in numerous pharmaceutical agents, the successful and efficient large-scale production of THQs is paramount for drug development professionals.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide practical, field-proven insights into overcoming common hurdles in moving from bench-scale discovery to pilot-plant production.

Part 1: Core Synthesis & Scale-Up Challenges

This section addresses fundamental issues related to reaction fidelity and performance as batch sizes increase. The transition from laboratory glassware to large industrial reactors introduces significant changes in the physical environment, which can profoundly impact chemical reactivity.[3]

FAQ 1: We are observing a significant drop in yield and an increase in side products upon scaling our quinoxaline reduction from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic and multifaceted scale-up problem rooted in changes to heat and mass transfer dynamics.

Causality Analysis:

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as reactor size increases.[3] This severely limits the efficiency of heat removal. For exothermic reactions, such as the catalytic hydrogenation of quinoxalines, this can lead to:

    • Hot Spots: Localized areas of high temperature within the reactor. These hot spots can accelerate decomposition pathways of starting materials, intermediates, or the final THQ product, directly reducing yield.[3]

    • Altered Reaction Selectivity: Many side reactions have a higher activation energy than the desired reaction. Uncontrolled temperature spikes provide the energy needed to trigger these alternative pathways, leading to a more complex and impure product mixture.[3]

  • Inefficient Mixing: What appears as vigorous stirring in a round-bottom flask does not translate directly to a large-volume reactor.[3] Poor mixing leads to non-homogeneous concentration gradients of reactants, catalysts, and reagents. This can result in:

    • Reduced Catalyst-Substrate Interaction: In heterogeneous catalysis (e.g., using Pd/C), the catalyst must be effectively suspended to interact with the dissolved quinoxaline. Poor mixing can cause the catalyst to settle, starving the reaction.

    • Localized Reagent Excess: If a reducing agent is added too quickly or without sufficient agitation, localized high concentrations can promote over-reduction or other undesired side reactions.

Troubleshooting Protocol:

  • Characterize Reaction Energetics: Before scaling, use reaction calorimetry to determine the heat of reaction. This data is critical for engineering the required cooling capacity for the pilot-plant reactor.

  • Optimize Addition Rates: For highly exothermic steps, control the addition rate of the limiting reagent to manage the rate of heat generation. This ensures the reactor's cooling system is never overwhelmed.

  • Re-evaluate Agitation:

    • Consult with a chemical engineer to model the mixing dynamics in the large reactor.

    • Consider changing the impeller type (e.g., from a simple magnetic stir bar to a pitched-blade turbine or anchor stirrer) to improve bulk fluid movement and solid suspension.

  • Consider a Different Solvent: A higher-boiling-point solvent may allow the reaction to be run safely at a slightly higher temperature, improving kinetics without creating dangerous pressure buildup.

FAQ 2: Our standard catalytic hydrogenation of a substituted quinoxaline works well at the gram scale but becomes sluggish and incomplete at the kilogram scale. Why?

This issue often points to problems with catalyst activity, mass transfer of hydrogen, or the presence of previously unnoticed inhibitors.

Causality Analysis:

  • Gas Mass Transfer Limitations: The single most common issue in scaling up hydrogenations is the rate at which hydrogen gas can dissolve from the reactor headspace into the liquid phase where the reaction occurs. This is dependent on factors like headspace pressure, agitation rate, and gas bubble dispersion. In a large reactor, achieving the same level of gas-liquid mixing as in a lab flask is challenging.[3]

  • Catalyst Deactivation:

    • Impurities: Trace impurities in starting materials or solvents, which were insignificant at the gram scale, can become significant catalyst poisons at the kilogram scale. Sulfur, halides, or strongly coordinating amines are common culprits.

    • Product Inhibition: The THQ product itself can sometimes coordinate to the catalyst's active sites, slowing down the reaction rate as the product concentration increases.[4]

  • Inadequate Catalyst Suspension: As mentioned in FAQ 1, if the catalyst (e.g., Pd/C, PtO₂) is not kept uniformly suspended, its effective surface area is drastically reduced, leading to a slower reaction.

Troubleshooting Workflow:

G start Sluggish Hydrogenation at Scale check_gas Verify H2 Delivery & Pressure start->check_gas check_mixing Is Catalyst Fully Suspended? (Visual Inspection/Sampling) check_gas->check_mixing Pressure OK check_purity Analyze Starting Materials for Impurities (ICP-MS, GC-MS) check_mixing->check_purity Yes improve_agitation Increase Agitator RPM Change Impeller Type check_mixing->improve_agitation No impurities_found Purify Starting Materials (Recrystallization, Distillation) Add Scavenger Resin check_purity->impurities_found Yes no_impurities Investigate Catalyst & Conditions check_purity->no_impurities No improve_agitation->start Re-run impurities_found->start Re-run increase_loading Increase Catalyst Loading (e.g., 1 mol% to 3 mol%) no_impurities->increase_loading change_catalyst Screen Alternative Catalysts (e.g., Rh, Ir, different support) no_impurities->change_catalyst increase_loading->start Re-run change_catalyst->start Re-run

Caption: Troubleshooting workflow for incomplete hydrogenation.

Comparative Data for Catalyst Selection:

Different catalysts can offer vastly different performance characteristics. Asymmetric hydrogenation, for instance, can provide chiral THQs directly, with performance varying by catalyst and solvent.[1][5][6]

Catalyst SystemTypical SubstrateKey Advantages at ScalePotential ChallengesSource
Pd/C or PtO₂ General QuinoxalinesCost-effective, robust, widely available.Can be sensitive to poisons; may require high pressures.[7]
Iridium Complexes Aryl-substituted QuinoxalinesHigh enantioselectivity; can operate under continuous flow.[5][6]Higher cost; ligand sensitivity.[5][6]
Rhodium-Thiourea Complexes Alkyl-substituted QuinoxalinesExcellent yields and enantioselectivity at low H₂ pressure (1 MPa).[1]Ligand synthesis can be complex.[1]
Cobalt-based Catalysts General N-HeteroarenesInexpensive metal; can utilize milder hydrogen sources like NH₃·BH₃.[8]May have lower turnover numbers than precious metals.[8]
Part 2: Impurity, Work-up, and Purification

This section focuses on challenges that arise after the main reaction is complete, which can be major bottlenecks in achieving the required purity for pharmaceutical intermediates.

FAQ 3: During scale-up, we are seeing a new, significant impurity that was only a trace component in the lab. How do we identify and control it?

The appearance of new or enriched impurities is a common consequence of altered reaction conditions at scale.[3]

Causality Analysis:

  • Longer Reaction Times: Slower reaction rates at scale mean all materials are exposed to the reaction conditions for longer, providing more opportunity for side reactions or product degradation.

  • Thermal Stress: As discussed in FAQ 1, hot spots can create degradation products not seen under controlled lab conditions.[3]

  • Air/Moisture Sensitivity: Larger reactors can be more difficult to render completely inert. If intermediates are sensitive to oxygen or water, new oxidative or hydrolytic impurities may form. For example, THQs can be susceptible to air oxidation back to quinoxalines or other aromatic species.

Troubleshooting Protocol:

  • Isolate and Characterize: The first step is to isolate the impurity using preparative HPLC or column chromatography and determine its structure using NMR spectroscopy and Mass Spectrometry.

  • Hypothesize the Formation Pathway: Once the structure is known, you can deduce its likely origin.

    • Is it an isomer? Suggests issues with regioselectivity.[9]

    • Is it an over-reduced product? Suggests poor control over hydrogenation.

    • Is it an oxidized product? Suggests exposure to air during reaction or work-up.

    • Is it formed from a starting material impurity? Requires re-analysis of raw materials.

  • Implement Control Strategies:

    • For Thermal Impurities: Improve temperature control (see FAQ 1).

    • For Oxidative Impurities: Ensure a robust nitrogen or argon blanket is maintained throughout the process, including during work-up and transfers. Consider sparging solvents with inert gas before use.

    • For Process-Related Impurities: Adjust reaction parameters. For example, if an impurity forms from prolonged reaction time, investigate methods to accelerate the primary reaction (e.g., higher catalyst loading, slightly elevated temperature if thermally stable).

FAQ 4: Our aqueous work-up is generating a persistent emulsion at the 100L scale, making phase separation impossible. What can we do?

Emulsions are a frequent and frustrating scale-up problem, often caused by partially soluble byproducts, fine particulate matter (like catalyst residues), or high-shear mixing.

Causality Analysis:

  • Surfactant-like Byproducts: Small amounts of amphiphilic side products can stabilize oil-in-water or water-in-oil droplets.

  • Fine Particulates: Incomplete filtration of heterogeneous catalysts (e.g., Pd/C) can leave fine particles that stabilize the interface between aqueous and organic layers.

  • Excessive Agitation: High-speed mixing during quenching or washing can shear droplets into a stable emulsion, especially in large vessels with powerful agitators.

Troubleshooting Protocol: Purification Decision Tree

G start Work-up Generates Persistent Emulsion step1 Step 1: Pre-Workup Filtration Is the catalyst (e.g., Pd/C) fully removed? start->step1 result1 Problem Solved step1->result1 Yes result2 Proceed to Next Step step1->result2 No step2 Step 2: Modify Physical Conditions Add brine to 'salt out' organics? Gentle warming/cooling? step2->result1 Yes step2->result2 No step3 Step 3: Modify Agitation Reduce stirrer speed during wash? Allow longer settling time? step3->result1 Yes step3->result2 No step4 Step 4: Consider Alternative Purification Can the product be crystallized directly? Is solvent-swap & distillation feasible? result2->step2 result2->step3 result2->step4

Caption: Decision tree for resolving work-up emulsions.

Specific Methodologies:

  • Filtration Aid: Before the aqueous wash, ensure the catalyst is fully removed. Use a filter aid like Celite® to prevent fine particles from passing through the filter medium.

  • Break the Emulsion:

    • Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing organic components out, often breaking the emulsion.

    • Change Solvent: Add a small amount of a different, water-immiscible solvent (e.g., MTBE or heptane) which can alter the interfacial tension.

    • Centrifugation: For very valuable material or smaller pilot batches, centrifugation can be a highly effective, albeit equipment-intensive, solution.

  • Avoid the Emulsion:

    • Redesign the Work-up: Minimize vigorous stirring during washes. Use gentle, slow agitation for a longer period.

    • Alternative Purification: If feasible, avoid an aqueous work-up altogether. Consider a direct crystallization of the product from the reaction mixture after catalyst filtration or a solvent swap followed by crystallization. In-line purification methods are also becoming more common in modern process development.[10]

References
  • Xu, A., Ren, L., Huang, J., Zhu, Y., Wang, G., Li, C., Sun, Y., Song, L., You, H., & Chen, F.-E. (2024).
  • Request PDF. (n.d.). A solid-phase traceless synthesis of tetrahydroquinoxalines.
  • Xu, A., Ren, L., Huang, J., Zhu, Y., Wang, G., Li, C., Sun, Y., Song, L., You, H., & Chen, F.-E. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines.
  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • Bunce, R. A., Nammalwar, B., & Schiel, W. H. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759–7795. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • ResearchGate. (n.d.).
  • Xue, W., Liu, X., Fang, Z., Wu, W., & Yang, G. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(5), 2689–2698. [Link]

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • NIH. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.

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Removing impurities from 5,6,7,8-Tetrahydroquinoxalin-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinoxalin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic amine. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Introduction: The Synthetic Landscape

While various synthetic routes to functionalized tetrahydroquinoxalines exist, a common and logical laboratory-scale approach to this compound is the reductive amination of the corresponding ketone precursor, 5,6,7,8-Tetrahydroquinoxalin-5-one. This guide will focus on the impurities arising from this specific, widely-used transformation.

The reaction involves the condensation of the ketone with an amine source (commonly ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

cluster_reactants Reactants ketone 5,6,7,8-Tetrahydro- quinoxalin-5-one product 5,6,7,8-Tetrahydro- quinoxalin-5-amine ketone->product Reductive Amination amine_source Amine Source (e.g., NH4OAc) amine_source->product reductant Reducing Agent (e.g., NaBH3CN) reductant->product

Caption: General workflow for the synthesis of the target amine.

This seemingly straightforward reaction can present several purification challenges. This guide is structured as a series of frequently asked questions and a troubleshooting section to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a reductive amination reaction to form this compound?

A1: Based on the mechanism of reductive amination, you should anticipate three primary impurities:

  • Unreacted Starting Material: 5,6,7,8-Tetrahydroquinoxalin-5-one. This occurs if the reaction does not go to completion.

  • Alcohol Byproduct: 5,6,7,8-Tetrahydroquinoxalin-5-ol. This forms when the reducing agent directly reduces the ketone starting material before imine formation can occur. This side reaction is more prevalent with powerful reducing agents like sodium borohydride, which is why milder, imine-selective reductants like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred.[1][2]

  • Dimeric Secondary Amine: Bis(5,6,7,8-tetrahydroquinoxalin-5-yl)amine. This can form if the newly generated primary amine product acts as a nucleophile, reacting with another molecule of the ketone/imine intermediate. This is typically a minor impurity but can become significant if there is a high concentration of the intermediate.

Ketone Starting Ketone (5,6,7,8-Tetrahydroquinoxalin-5-one) Product Desired Product (5-Amine) Ketone->Product Successful Reductive Amination Impurity1 Unreacted Starting Material Ketone->Impurity1 Incomplete Reaction Impurity2 Alcohol Byproduct (5-ol) Ketone->Impurity2 Direct Reduction Impurity3 Dimeric Secondary Amine Product->Impurity3 Side Reaction with Ketone/Imine Intermediate

Caption: Potential reaction outcomes and impurity formation pathways.

Q2: How can I quickly assess the purity of my crude product after workup?

A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC Analysis: Spot your crude product alongside the ketone starting material on a silica gel plate. A good solvent system to start with is 10% Methanol in Dichloromethane (DCM) with 0.5% triethylamine (TEA). The amine product should have a lower Rf than the less polar ketone. The alcohol byproduct will likely have an Rf between the ketone and the amine. The dimeric amine will be much less polar and have a higher Rf.

  • ¹H NMR Spectroscopy: Dissolve a small sample of your crude product in CDCl₃ or DMSO-d₆. The presence of impurities can often be quickly identified.

CompoundKey Spectroscopic Handles
Starting Ketone Absence of a proton at the C5 position. Protons on C6 will be downfield-shifted due to the adjacent carbonyl.
Desired Amine A characteristic methine (CH) proton at the C5 position (typically 3.5-4.5 ppm). A broad singlet for the -NH₂ protons.
Alcohol Byproduct A characteristic methine (CH-OH) proton at the C5 position (typically 4.0-5.0 ppm) and a proton for the -OH group.
Q3: My purified amine seems to be degrading or changing color. How should I store it?

A3: Aromatic and heterocyclic amines, particularly those like yours with a benzylic-type amine group, can be susceptible to air oxidation, which often results in discoloration (turning yellow, brown, or purple). For optimal stability:

  • Store under an inert atmosphere: Displace air with nitrogen or argon in the storage vial.

  • Keep it cold: Store in a freezer (-20 °C) or refrigerator (4 °C).

  • Protect from light: Use an amber vial or wrap a clear vial in aluminum foil.

Troubleshooting and Purification Protocols

This section addresses specific problems you might encounter and provides detailed protocols for purification.

Problem 1: My reaction is sluggish and I have a lot of unreacted ketone starting material.

Causality & Troubleshooting: This issue typically points to inefficient imine formation. The pH of the reaction is critical for reductive aminations. The reaction medium needs to be slightly acidic (pH ~5-6) to catalyze imine formation, but not so acidic that it protonates the amine nucleophile, rendering it unreactive.

  • Check the pH: If you are using an ammonium salt like ammonium acetate, it should buffer the reaction appropriately. If you are using ammonia, you may need to add a mild acid like acetic acid.

  • Use a Dehydrating Agent: Imine formation is a condensation reaction that releases water. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine, increasing the rate of conversion.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of imine formation, but be cautious as this can also promote side reactions.

Problem 2: My main impurity is the alcohol byproduct, 5,6,7,8-Tetrahydroquinoxalin-5-ol.

Causality & Troubleshooting: This indicates that the direct reduction of the ketone is outcompeting the reductive amination pathway.

  • Choice of Reducing Agent: As mentioned, avoid powerful, non-selective hydrides like NaBH₄. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is much more reactive towards the protonated iminium ion than the neutral ketone at mildly acidic pH. Sodium triacetoxyborohydride (STAB) is another excellent, less toxic alternative that often gives cleaner reactions.[1]

  • Staged Addition: Try adding the reducing agent 30-60 minutes after mixing the ketone and the amine source. This allows time for the imine intermediate to form before the reductant is introduced.

Protocol 1: Purification via Acid-Base Extraction

This is the most powerful technique for separating your basic amine product from neutral impurities like the unreacted ketone and the alcohol byproduct. It is a self-validating system; only basic compounds will be isolated.

Start Crude Product (in Organic Solvent like DCM or EtOAc) AddAcid Add 1M HCl (aq) Shake in Separatory Funnel Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer (Contains Ketone & Alcohol Impurities) Separate1->OrganicLayer1 Neutral Impurities AqueousLayer1 Aqueous Layer (Contains Protonated Amine Product) Separate1->AqueousLayer1 Basic Product Basify Add 6M NaOH (aq) until pH > 12 (Cool with ice bath) AqueousLayer1->Basify Extract Extract with fresh Organic Solvent (e.g., DCM) 3 times Basify->Extract Separate2 Combine & Dry Organic Layers Extract->Separate2 FinalProduct Pure Amine Product (in Organic Solvent) Separate2->FinalProduct Evaporate solvent

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The basic amine product will be protonated (R-NH₃⁺Cl⁻) and will move into the aqueous layer. The neutral impurities (ketone, alcohol) will remain in the organic layer.

  • Isolate Aqueous Layer: Drain and save the lower aqueous layer. Discard the organic layer (or keep it for analysis to confirm impurity removal).

  • Basification: Return the aqueous layer to the separatory funnel. Cool the funnel in an ice bath and slowly add 6M sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be deprotonated back to the free base (R-NH₂), which is often insoluble in water and may appear as a cloudy precipitate or an oil.

  • Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) and shake to extract the free amine. Drain the organic layer. Repeat the extraction two more times to ensure complete recovery.

  • Final Workup: Combine all the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography

This method is useful if you have multiple basic impurities or if acid-base extraction is insufficient.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A common system is a gradient of Methanol (MeOH) in Dichloromethane (DCM).

    • Start with 100% DCM to elute very non-polar impurities.

    • Gradually increase the percentage of MeOH (e.g., 0% -> 10% MeOH in DCM).

  • Tailing Prevention: Amines are notorious for "tailing" or streaking on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a volatile base to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica.

  • Loading: Adsorb your crude product onto a small amount of silica gel (this is called "dry loading") for better separation, rather than loading it as a concentrated liquid solution.

  • Elution Order: Expect the less polar unreacted ketone to elute first, followed by the alcohol byproduct, and finally your more polar amine product.

Purification MethodBest ForKey Advantage
Acid-Base Extraction Removing neutral impurities (ketone, alcohol) from the basic amine product.High capacity, fast, and very effective for separating compounds by acidity/basicity.
Column Chromatography Separating compounds with similar functional groups but different polarities (e.g., primary vs. secondary amine).High resolution for complex mixtures.
Recrystallization Final polishing of a solid product that is already >90% pure.Can yield material of very high purity.

References

  • This is a placeholder for a relevant citation on tetrahydroquinoxaline synthesis if one were available in the search results.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • This is a placeholder for a relevant citation on amine purification if one were available in the search results.

Sources

Technical Support Center: Optimizing Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental work. Quinoxalines are a vital class of N-heterocyclic compounds featured in numerous therapeutic agents, agrochemicals, and functional materials, making their efficient synthesis a critical focus in modern chemistry.[1][2][3][4]

The most common and foundational method for synthesizing the quinoxaline core is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[5][6][7] While straightforward in principle, this reaction is sensitive to various parameters, and achieving high yields of pure product can be challenging. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

General Experimental Protocol: A Baseline for Synthesis

This protocol outlines a classic approach for the synthesis of a 2,3-disubstituted quinoxaline. It serves as a standard reference for the troubleshooting section that follows.

Reaction: Synthesis of 2,3-Diphenylquinoxaline

  • Reactant Preparation : To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).

  • Solvent Addition : Add 10 mL of a 7:3 ethanol/water mixture.[8]

  • Catalyst Introduction : Introduce a catalytic amount of a selected acid catalyst (e.g., 20 mol% phenol or 10 mol% acetic acid).[8]

  • Reaction Execution : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 20:1).[8]

  • Work-up and Isolation : Upon completion (typically when the starting materials are consumed), add 20 mL of water to the reaction mixture. Allow the mixture to stand, promoting the crystallization of the product.[8]

  • Purification : Collect the solid product by filtration. Wash the crystals with cold water and then dry them. For higher purity, the product can be recrystallized from hot ethanol.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during quinoxaline synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are the most frequent complaint in quinoxaline synthesis.[7][10] The issue often stems from one or more of the following factors:

  • Suboptimal Reaction Conditions : The classic approach often requires elevated temperatures and/or strong acids, which can lead to the degradation of starting materials or the final product.[5][9][10]

    • Solution : Explore milder conditions. Many modern catalysts enable the reaction to proceed efficiently at room temperature, significantly reducing degradation.[9][11] For instance, using catalysts like TiO₂-Pr-SO₃H can yield excellent results in minutes at ambient temperatures.[5][12]

  • Incomplete Reaction : The reaction may not be reaching completion within the allotted time.

    • Solution : Increase the reaction time and monitor closely with TLC. Alternatively, gentle heating or employing a more efficient catalyst can drive the reaction to completion.[7] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and boost yields.[3][7][13]

  • Poor Quality Starting Materials : Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, consuming your reagents and lowering the yield. o-Phenylenediamines are particularly susceptible to oxidation.[14]

    • Solution : Ensure the purity of your starting materials. If necessary, recrystallize the o-phenylenediamine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[14]

  • Loss During Work-up : The desired product may be lost during filtration, washing, or purification steps, especially if it has some solubility in the wash solvents.[14]

    • Solution : Optimize the purification process. Minimize the volume of solvent used for washing. If recrystallizing, ensure the solution is fully cooled to maximize crystal recovery. For products with challenging solubility, a careful choice of recrystallization solvent is crucial.[14]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?

The formation of multiple products complicates purification and reduces the yield of the target molecule.[7]

  • Regioselectivity Issues : When using an unsymmetrical 1,2-diamine, the two amino groups can have different reactivities, leading to the formation of two different regioisomers.[10]

    • Solution : The choice of catalyst and solvent can profoundly influence regioselectivity. It is often necessary to screen a variety of conditions to favor the formation of the desired isomer. There is no universal solution, and optimization is key.

  • Oxidation of Starting Materials : As mentioned, o-phenylenediamines can oxidize, leading to colored impurities and byproducts.[14]

    • Solution : Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize oxidation.[14]

  • Catalyst-Induced Side Reactions : While catalysts accelerate the desired reaction, an inappropriate choice or concentration can also promote undesired pathways.

    • Solution : Screen different types of catalysts (see Table 1). Sometimes, a milder, heterogeneous catalyst can provide higher selectivity than a strong, homogeneous acid.[9][15] Ensure the optimal catalyst loading is used; too much catalyst can be detrimental.

Q3: The purification of my quinoxaline derivative is difficult. What strategies can I employ?

Purification can be challenging, often due to the physicochemical properties of the quinoxaline core.

  • Poor Solubility : Many quinoxaline derivatives exhibit poor solubility in common organic solvents, making purification by column chromatography difficult and recrystallization challenging.[14]

    • Solution - Recrystallization : This remains the most effective method. For stubborn compounds, consider dissolving the crude product in a dilute base (e.g., 5% NaOH) if it has an acidic proton, followed by filtration to remove insoluble impurities, and then re-precipitation by adding a dilute acid (e.g., HCl).[14] Hot ethanol is also a common and effective solvent.[8][9]

  • Colored Impurities : The presence of dark, persistent colors often indicates oxidation byproducts.

    • Solution - Activated Carbon : During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) and keep the solution hot for a few minutes. The carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.[16]

  • Persistent Byproducts : If impurities have similar solubility to the product, simple recrystallization may be ineffective.

    • Solution - Solvent Washing : If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be very effective. Diethyl ether is often a good choice for this purpose.[14]

Core Optimization Strategies

To proactively achieve the best results, consider optimizing the following key parameters from the outset.

Catalyst Selection

The catalyst is arguably the most critical factor in modern quinoxaline synthesis. Moving away from traditional strong acids to more advanced catalytic systems can offer vast improvements in yield, reaction time, and environmental impact.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantagesSource(s)
Brønsted Acid Acetic Acid, PhenolRoom Temp to RefluxInexpensive, readily availableOften requires longer reaction times, lower yields[8]
Lewis Acid Zn(OTf)₂, Ga(OTf)₃, CrCl₂Room TempHigh efficiency, mild conditionsCan be moisture sensitive, cost[5][11][12]
Lanthanide Ce(IV) Amm. Nitrate (CAN)Room Temp, Water/MeCNVery fast (20 min), high yield, green solventCatalyst cost[5][12]
Solid Acid Al₂O₃-ZrO₂, TiO₂-Pr-SO₃HRoom Temp, Toluene/EtOHRecyclable, easy separation, high yield, mildRequires preparation/purchase of catalyst[5][9][12][15]
**Iodine (I₂) **Molecular IodineDMSO or MeCNMetal-free, efficient oxidant and catalystCan be corrosive, requires careful handling[8][17]
Solvent Effects

The reaction medium plays a crucial role in solvating reactants, influencing catalyst activity, and determining the overall reaction rate.

Solvent SystemTypical ConditionsKey AdvantagesConsiderationsSource(s)
Ethanol or Acetic Acid RefluxTraditional, well-documentedLong reaction times (2-12h), high temps, lower yields[8]
Ethanol/Water Mixtures Room TempGreener solvent system, often improves crystallizationModerate yields without a strong catalyst[8]
Toluene Room TempGood for heterogeneous catalysts, easy removalNot considered a "green" solvent[9]
Water Room Temp to 80 °CUltimate green solvent, low cost, safeReactant solubility can be an issue, may require heating[5][17]
Solvent-Free Room Temp or MicrowaveEnvironmentally friendly, high concentrationCan be difficult for certain substrates, potential for melts[5][9][14]

Visualizing the Process: Mechanisms and Workflows

Understanding the underlying mechanism and having a logical troubleshooting plan are essential for success.

General Reaction Mechanism

The synthesis proceeds via a condensation-cyclization-dehydration/oxidation cascade to form the stable aromatic quinoxaline ring.

G General Mechanism of Quinoxaline Synthesis cluster_0 Reactants cluster_1 Intermediates cluster_2 Product R1 o-Phenylenediamine I1 Diimine Intermediate R1->I1 Condensation R2 1,2-Dicarbonyl R2->I1 I2 Cyclized Dihydroquinoxaline I1->I2 Cyclization P1 Quinoxaline Derivative I2->P1 Dehydration / Oxidation (-2H or -H2O)

Caption: General mechanism of quinoxaline synthesis.

Troubleshooting Workflow for Low Yield

When faced with a low yield, this decision tree can help systematically diagnose and solve the problem.

G Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckReagents Are starting materials pure? Start->CheckReagents CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes PurifyReagents Action: Recrystallize o-phenylenediamine. Use high-purity dicarbonyl. CheckReagents->PurifyReagents No CheckWorkup Is product lost during work-up? CheckConditions->CheckWorkup Yes OptimizeConditions Action: Screen catalysts (Table 1). Try milder temp (RT). Consider microwave/ultrasound. CheckConditions->OptimizeConditions No OptimizeWorkup Action: Minimize wash solvent. Ensure full crystallization (cooling). Optimize recrystallization solvent. CheckWorkup->OptimizeWorkup Yes End Consult further literature for specific derivative. CheckWorkup->End No

Caption: A decision tree for troubleshooting low yields.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • The suggested mechanism to explain the formation of quinoxalines 20.
  • troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research.
  • Plausible mechanism for the formation of quinoxaline.
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous c
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Deriv
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Benchchem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Preparation of high purity substituted quinoxaline.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Methods of Prepar

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Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling hygroscopic amine hydrochloride salts. As a Senior Application Scientist, I understand the unique challenges these materials present in a laboratory setting. From inconsistent weighings to failed reactions, the affinity of these salts for atmospheric moisture can be a significant source of experimental error. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for an amine hydrochloride salt to be "hygroscopic" or "deliquescent"?

A: Hygroscopicity is the property of a solid to readily absorb moisture from the atmosphere.[1][2][3] Amine hydrochloride salts are particularly prone to this due to their ionic nature and the ability to form hydrogen bonds with water molecules.

Deliquescence is an extreme form of hygroscopicity where the substance absorbs so much atmospheric moisture that it dissolves in the absorbed water, forming a liquid solution.[1][4][5] A classic sign of deliquescence is seeing a crystalline powder slowly turn into a sticky solid or a puddle when left exposed to ambient air.[1][6]

Q2: Why is managing moisture so critical when working with these salts?

A: The presence of absorbed water is not just an impurity; it is an active variable that can fundamentally compromise your experiment in several ways:

  • Inaccurate Stoichiometry: The measured weight of your salt will be artificially high due to the mass of the absorbed water. This leads to using less of the active compound than intended, affecting molar ratios, reaction yields, and solution concentrations.[7]

  • Reaction Interference: In moisture-sensitive reactions (e.g., Grignard, Friedel-Crafts, or polyurethane synthesis), the absorbed water can act as an unwanted nucleophile, quench catalysts, or promote side reactions, leading to low yields or complete reaction failure.[8][9]

  • Altered Physical Properties: Water absorption can change the crystal structure of the salt, leading to issues like peak broadening or phase transformations in analytical techniques like X-ray diffraction (XRD).[10]

  • Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the stability and purity of the compound.

Q3: What are the best general storage conditions for hygroscopic amine hydrochloride salts?

A: The primary goal is to minimize exposure to atmospheric moisture. The best practice is to store these salts in tightly sealed containers, preferably with a secondary containment system that provides a dry environment.[1][11] A common and effective setup is placing the sealed primary container inside a desiccator cabinet or a vacuum desiccator containing an active desiccant like anhydrous calcium sulfate (Drierite®) or silica gel. For extremely sensitive compounds, storage inside an inert atmosphere glove box is the gold standard.[12]

Troubleshooting Guide

Issue 1: My powder has become a single, hard cake or a sticky syrup in its container.

  • Probable Cause: This is a classic sign of significant moisture absorption and potential deliquescence.[1][4] It indicates that the container was not sealed properly or was opened frequently in a humid environment.

  • Solution:

    • Assess Salvageability: If the material is critical and cannot be replaced, you must dry it thoroughly before use. If purity is paramount and the material is readily available, it may be more efficient to discard the compromised batch and use a fresh, unopened container.

    • Drying Protocol: The material must be broken up mechanically (if solid) and then subjected to a rigorous drying procedure. See SOP 2: Drying a Compromised Hygroscopic Salt for detailed steps on vacuum oven drying or azeotropic distillation.

    • Preventative Action: Review your storage procedures. Ensure container caps are tightened securely immediately after use. For frequently used salts, consider aliquoting the material into smaller, single-use vials in a low-humidity environment to protect the main stock.

Issue 2: The weight on my analytical balance keeps increasing as I try to weigh the salt.

  • Probable Cause: The salt is actively absorbing moisture from the air during the weighing process.[13] This is a direct observation of its hygroscopic nature. Even a few seconds of exposure can be enough to cause a noticeable weight change on a sensitive balance.[14]

  • Solution:

    • Minimize Exposure Time: Speed is crucial. Have all your equipment (spatulas, weigh boat, receiving flask) ready before opening the container. Measure the material as quickly as possible.[15]

    • Use a Suitable Vessel: Weigh the salt into a vial with a cap or a flask with a stopper rather than an open weigh boat. This allows you to cap the vessel immediately after adding the solid, stabilizing the weight.

    • Weigh by Difference: Pre-weigh the sealed container with the salt. Quickly dispense an approximate amount into your reaction vessel and immediately reseal the stock container. Weigh the stock container again. The difference in weight is the exact amount of salt you transferred. This is the most accurate method as it minimizes the sample's exposure time.

    • Controlled Environment: If available, perform the weighing inside a glove box with a dry, inert atmosphere or in a balance chamber where a beaker of desiccant has been placed to lower the local humidity.[7][16]

Issue 3: My reaction yield is consistently low, and I suspect the amine HCl salt is the problem.

  • Probable Cause: If the reaction is anhydrous, absorbed water from the salt is the most likely culprit, acting as a poison or reactant.[8] Alternatively, the inaccurate weight due to water content is causing you to use a sub-stoichiometric amount of the reagent.

  • Solution:

    • Quantify Water Content: Before starting the reaction, determine the water content of your salt using Karl Fischer (KF) titration.[7] This will tell you the exact percentage of water by mass. You can then adjust your starting weight to account for the water and ensure you are adding the correct molar quantity of the amine salt.

    • Pre-Dry the Reagent: Do not assume a new bottle is perfectly dry. Before use, dry the required amount of the salt under vacuum at a suitable temperature (below its decomposition point). See SOP 2 for a detailed protocol.

    • Review Reaction Setup: Ensure your entire reaction apparatus is scrupulously dried (e.g., flame-dried glassware under vacuum/inert gas) and that your solvents are anhydrous. Adding a "dry" reagent to a "wet" system is counterproductive.

Consequences of Moisture Absorption

The following diagram illustrates the cascading negative effects of uncontrolled moisture absorption on experimental outcomes.

G A Hygroscopic Amine HCl Salt Exposed to Ambient Air B Moisture Absorption A->B C Increased Total Mass B->C D Physical State Change (Caking, Deliquescence) B->D E Alteration of Crystal Structure B->E H Introduction of Water as Nucleophile/Poison B->H Directly causes F Inaccurate Weighing (Incorrect Stoichiometry) C->F Leads to D->F I Inaccurate Analytical Results (XRD, DSC, etc.) E->I Causes G Reaction Failure (e.g., Anhydrous Conditions) F->G H->G G cluster_0 start Receive or Retrieve Amine HCl Salt Container visual_inspect Visual Inspection: Is the powder free-flowing? start->visual_inspect weigh_test Test Weighing: Is weight stable on balance for >10 seconds? visual_inspect->weigh_test Yes dry_salt Dry Salt Before Use (See SOP 2) visual_inspect->dry_salt No (Caked/Sticky) kf_test Is reaction moisture-sensitive? weigh_test->kf_test Yes weigh_test->dry_salt No (Weight Increasing) use_directly Proceed to Weighing (Use SOP 1) kf_test->use_directly No use_with_correction Perform Karl Fischer Titration. Use weight correction factor. kf_test->use_with_correction Yes dry_salt->use_directly end Use in Experiment use_directly->end use_with_correction->end

Caption: Decision tree for handling a hygroscopic salt.

SOP 2: Drying a Compromised Hygroscopic Salt

Choose the appropriate method based on the thermal stability of your compound. Always consult the Safety Data Sheet (SDS) for decomposition temperature. [1] Method A: Vacuum Oven Drying (Preferred for Thermally Sensitive Compounds)

  • Preparation: Place a thin layer of the salt in a glass dish (e.g., a crystallization dish) to maximize surface area.

  • Setup: Place the dish in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap.

  • Drying: Begin pulling vacuum. Once a stable vacuum is achieved, slowly increase the temperature to a point at least 20-30 °C below the compound's melting or decomposition point.

  • Duration: Dry for several hours (4-24 h is typical) or until the mass is constant. To check for constant mass, quickly backfill the oven with an inert gas (N₂ or Ar), remove the sample, weigh it, and return it to the oven for another hour of drying. If the weight is unchanged, the sample is dry.

  • Storage: Cool the sample to room temperature inside a desiccator before use to prevent immediate reabsorption of moisture. [7] Method B: Azeotropic Distillation (For Stubbornly Hydrated, High-Boiling Point Salts)

This method is highly effective but requires a suitable reaction setup (e.g., Dean-Stark apparatus).

  • Setup: Place the hygroscopic salt in a round-bottom flask with a stir bar. Add a solvent that is immiscible with water and forms a lower-boiling azeotrope with it (e.g., toluene, xylene). [17]2. Distillation: Fit the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux.

  • Water Removal: The water-solvent azeotrope will distill over and collect in the trap. The denser water will separate to the bottom of the trap, while the solvent will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Isolation: Cool the flask. The anhydrous salt can either be used directly as a slurry in the solvent or isolated by filtration (under an inert atmosphere) or by removing the solvent under reduced pressure.

Data Summary Tables

Table 1: Comparison of Drying Methods for Hygroscopic Salts

MethodPrincipleAdvantagesDisadvantagesBest For
Desiccator Static moisture absorption by a desiccantSimple, good for storage, prevents rehydrationVery slow for removing bulk water, limited capacityMaintaining dryness of already-dry samples.
Oven Drying Thermal evaporation of waterFast, simple equipmentRisk of thermal decomposition for labile compounds. [11]Thermally stable, non-deliquescent salts.
Vacuum Oven Evaporation at reduced pressure and temperatureLower temperature protects sensitive compounds, efficientRequires vacuum pump and trap, slower than oven dryingThermally sensitive amine hydrochloride salts. [6][18]
Azeotropic Distillation Co-distillation with an immiscible solventHighly effective for removing tightly bound waterRequires specific glassware, potential for side reactionsSalts that are difficult to dry by heating alone. [17]

Table 2: Common Laboratory Desiccants

DesiccantChemical FormulaCapacityRegenerationNotes
Silica GelSiO₂ModerateHeat at 120 °COften contains a color indicator (e.g., cobalt chloride) that changes when saturated.
Anhydrous Calcium SulfateCaSO₄Low-ModerateHeat at 230 °CFast-acting but has a lower total capacity. Commercially known as Drierite®.
Anhydrous Calcium ChlorideCaCl₂HighNot easily regeneratedVery effective but can form adducts with some organic compounds.
Phosphorus PentoxideP₄O₁₀Very HighNot regenerableExtremely efficient but forms a viscous layer of phosphoric acid upon hydration, reducing its effectiveness over time. [1]

References

  • Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]

  • Al-Bahar, S., & Al-Shatwi, A. (2022). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org. [Link]

  • System-Technik. Handling of Hygroscopic Products. Scribd. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

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  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • INSITU Building Preservation. Hygroscopic Salts. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

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  • Peter Cox. The use of Moisture Meters. [Link]

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  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. [Link]

  • Geroldinger. (2023). Geroldinger solutions for hygroscopic products. Solids Processing. [Link]

  • Reddit r/chemistry. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • Reddit r/labrats. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

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  • Google Patents. (1981).
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  • Sciencemadness Discussion Board. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?. [Link]

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Technical Support Center: Best Practices for Preparing Stock Solutions of Amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the preparation of amine intermediate stock solutions. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring your experimental success is built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the preparation of amine stock solutions. Understanding these fundamentals is the first step toward troubleshooting and optimizing your protocols.

Q1: What primary factors determine the solubility of an amine intermediate?

The solubility of an amine is a multifactorial issue governed by its molecular structure and its interaction with the solvent. Key factors include:

  • Molecular Size and Hydrophobicity : Lower molecular weight aliphatic amines tend to be soluble in water. However, as the length of the hydrocarbon chain (the hydrophobic part) increases, water solubility dramatically decreases.[1][2] Higher amines with larger alkyl or aryl groups are often essentially insoluble in water but soluble in organic solvents like alcohols, ethers, and benzene.[3]

  • Hydrogen Bonding : The ability to form hydrogen bonds is critical for solubility in protic solvents like water. Primary (-NH₂) and secondary (-NHR) amines can both donate and accept hydrogen bonds, enhancing their solubility.[3][4] Tertiary amines (-NR₂) lack a hydrogen atom on the nitrogen and can only accept hydrogen bonds, making them generally less soluble in water than primary or secondary amines of similar size.[2][4]

  • Polarity : Amines are polar compounds. While they are less polar than alcohols of comparable molecular mass, their polarity is key to their solubility in polar solvents.[3] The "like dissolves like" principle is a useful guide; polar amines dissolve in polar solvents, and nonpolar amines (those with large hydrocarbon portions) dissolve in nonpolar organic solvents.[1]

  • Branching : For isomeric amines, increased branching on the carbon chain can lead to increased solubility. Branching can make the molecule more compact, reducing the surface area of the nonpolar region.[5]

Q2: Why is my amine intermediate not dissolving in my chosen solvent?

If an amine fails to dissolve, it's typically due to a mismatch between the amine's properties and the solvent's characteristics. Common reasons include:

  • Solvent Polarity Mismatch : You may be trying to dissolve a large, hydrophobic amine in a highly polar solvent like water, or a very polar, small amine in a nonpolar solvent like hexane.

  • Strong Intermolecular Forces : In its solid state, the amine may have strong intermolecular forces (like hydrogen bonding) that the solvent cannot effectively overcome.[6]

  • Incorrect pH : For aqueous solutions, the pH is critical. If the pH is at or above the amine's pKa, the amine will be in its neutral, less soluble form.[7][8]

  • Low Temperature : The solubility of solids generally increases with temperature. Attempting to dissolve the amine at room or sub-ambient temperature may be insufficient.[6]

Q3: How does pH critically affect the solubility of my amine intermediate?

The effect of pH on amine solubility in aqueous solutions is one of the most powerful tools for a chemist. Amines are weak bases and react with acids to form salts.

  • In Acidic Conditions (Low pH) : When the pH of the solution is significantly lower than the amine's pKa, the amine's lone pair of electrons accepts a proton (H⁺) from the solution. This forms a positively charged ammonium salt (the conjugate acid).[7][9] This ionic form is generally much more soluble in water than the neutral amine.[7][10]

  • In Basic Conditions (High pH) : At a pH well above the pKa, the amine remains in its neutral, unprotonated form, which is less water-soluble, especially for amines with larger organic portions.[8]

This principle is the basis for techniques like acid-base extraction and is a key strategy for dissolving stubborn amines in aqueous media for biological assays or reaction workups.[7][10]

Q4: What are the most common signs of amine stock solution degradation?

Amine solutions can be susceptible to both oxidative and thermal degradation.[11][12] Visual and chemical indicators of degradation include:

  • Color Change : Many pure amines are colorless. The development of a yellow or brown color upon storage is a classic sign of atmospheric oxidation.

  • Precipitate Formation : Unwanted side reactions can lead to the formation of insoluble byproducts, which may appear as a precipitate. Aqueous amine solutions can also absorb carbon dioxide from the air, forming carbonate salts that may precipitate.[13]

  • Changes in pH : Degradation can produce acidic or basic byproducts, leading to a shift in the solution's pH over time.

  • Loss of Potency : The most critical sign is a decrease in performance in downstream applications, indicating a lower concentration of the active amine due to degradation.[14] Degradation pathways can be complex, involving autoxidation or reactions catalyzed by metal ions.[15]

Q5: What is the recommended general procedure for preparing an amine stock solution?

A robust general procedure involves careful planning, execution, and verification. The fundamental steps are:

  • Pre-analysis : Review the amine's properties (molecular weight, purity, solubility data, pKa) from its Safety Data Sheet (SDS) or supplier information.

  • Solvent Selection : Choose an appropriate solvent based on the amine's structure and the requirements of the downstream application.

  • Calculation : Determine the mass of the amine and the volume of solvent required to achieve the target concentration.

  • Weighing & Dissolution : Accurately weigh the amine solid and transfer it to an appropriate volumetric flask. Add a portion of the solvent and mix to dissolve, using techniques like sonication or gentle warming if necessary.

  • Final Volume Adjustment : Once dissolved, carefully add the solvent to the calibration mark on the flask.

  • Filtration (Optional but Recommended) : Filter the solution through a 0.22 or 0.45 µm syringe filter compatible with your solvent to remove any particulates.

  • Verification : Confirm the concentration of the stock solution using an appropriate analytical method, such as titration or chromatography.[16][17]

  • Storage : Store the solution in a tightly sealed, clearly labeled container under appropriate conditions (e.g., protected from light, at a specific temperature).[18]

Section 2: In-Depth Protocols & Methodologies

These detailed protocols provide validated, step-by-step instructions for common laboratory procedures related to amine stock solutions.

Protocol 1: Standard Protocol for Preparing an Aqueous Amine Stock Solution (pH-Adjusted)

This protocol is suitable for amines that are soluble in acidic aqueous solutions.

  • Objective : To prepare a 100 mM stock solution of an amine intermediate (MW: 150.2 g/mol ) in water.

  • Materials :

    • Amine intermediate solid

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Analytical balance, volumetric flasks (e.g., 100 mL), magnetic stirrer, pH meter.

  • Procedure :

    • Calculate the required mass : For a 100 mL of 100 mM (0.1 M) solution: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 0.1 L × 150.2 g/mol = 1.502 g

    • Weigh the amine : Accurately weigh approximately 1.502 g of the amine solid and record the exact mass.

    • Initial Dissolution : Transfer the solid to a 100 mL volumetric flask. Add approximately 70 mL of deionized water.

    • pH Adjustment : Place the flask on a magnetic stirrer. While stirring, slowly add 1 M HCl dropwise. Monitor the pH. The solid should begin to dissolve as the pH drops and the amine is protonated. Continue adding acid until all the solid has dissolved and the solution is clear.

    • Final Volume : Once the amine is fully dissolved, carefully add deionized water up to the 100 mL calibration mark.

    • Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Final pH Check : Record the final pH of the stock solution.

    • Storage : Transfer the solution to a labeled, airtight container and store at the recommended temperature (e.g., 4°C).

Protocol 2: Protocol for Handling a Poorly Soluble Amine Intermediate Using a Co-Solvent System

This protocol is for amines that have poor solubility in purely aqueous or common organic solvents.

  • Objective : To prepare a 50 mM stock solution of a poorly soluble amine using a DMSO/Water co-solvent system.

  • Materials :

    • Poorly soluble amine intermediate

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Deionized water

    • Vortex mixer, sonicator bath.

  • Procedure :

    • Pre-analysis : Determine if the amine is soluble in a water-miscible organic solvent like DMSO, DMF, or NMP.[6]

    • Weighing : Accurately weigh the required mass of the amine into a suitable vial.

    • Primary Dissolution : Add the minimum volume of DMSO required to fully dissolve the amine. Use a vortex mixer or sonication to aid dissolution.[6] This creates a highly concentrated primary stock.

    • Secondary Dilution : Slowly add the primary DMSO stock solution to the required volume of deionized water (or aqueous buffer) while stirring vigorously.

    • Observation : Monitor the solution closely. If precipitation occurs, the final concentration is too high for that specific co-solvent ratio. You may need to increase the proportion of the organic solvent.

    • Final Concentration Calculation : Ensure you account for the volumes of both the primary solvent (DMSO) and the secondary solvent (water) to calculate the final concentration and the final solvent ratio.

    • Storage : Store in a tightly sealed container, being mindful that DMSO can freeze at 18.5°C.

Protocol 3: Verifying Stock Solution Concentration via Potentiometric Titration

This method provides a reliable quality control check on the concentration of your prepared amine stock.

  • Objective : To confirm the molarity of a prepared amine stock solution.

  • Materials :

    • Prepared amine stock solution

    • Standardized strong acid titrant (e.g., 0.100 M HCl)

    • Autotitrator or manual burette with a calibrated pH meter.

    • Beaker, magnetic stirrer.

  • Procedure :

    • Sample Preparation : Pipette a precise volume (e.g., 5.00 mL) of your amine stock solution into a beaker. Add a sufficient volume of deionized water (e.g., 50 mL) to ensure the pH probe is submerged.[17]

    • Titration Setup : Place the beaker on a magnetic stirrer and insert the calibrated pH probe and the burette tip.

    • Titration : Begin adding the standardized HCl titrant in small increments, recording the pH after each addition. Record the volume of titrant required to reach the equivalence point (the point of sharpest change in pH).[17]

    • Calculation : Use the volume at the equivalence point to calculate the amine concentration: Molarity_amine = (Molarity_HCl × Volume_HCl) / Volume_amine

    • Validation : The calculated molarity should be within an acceptable range (e.g., ±5%) of the target concentration. If not, this indicates a weighing error, impure starting material, or degradation.

Section 3: Troubleshooting Guide

IssuePossible CausesRecommended Solutions & Explanations
My amine won't dissolve in an aqueous buffer. 1. Incorrect pH : The buffer pH is too high (basic), keeping the amine in its neutral, less soluble form.[7][8]2. High Hydrophobicity : The amine has a large nonpolar structure, making it inherently insoluble in water.[1][9]3. Buffer Incompatibility : The buffer components may be reacting with the amine.1. Lower the pH : Temporarily add a small amount of dilute acid (e.g., 1M HCl) to protonate the amine into its more soluble salt form. Once dissolved, you can carefully adjust the pH back up if needed.[7][10]2. Use a Co-solvent : Prepare a concentrated stock in a water-miscible organic solvent like DMSO or DMF and then dilute it into the aqueous buffer (See Protocol 2).[6]
My amine won't dissolve in an organic solvent. 1. Polarity Mismatch : The amine might be too polar (e.g., a small amine hydrochloride salt) for a nonpolar solvent like toluene or chloroform.2. Insufficient Solvating Power : The solvent may not be strong enough to break the amine's crystal lattice energy.1. Switch Solvents : Try a more polar organic solvent such as methanol, ethanol, or acetonitrile. For salts, water is often the best choice.2. Increase Energy : Use sonication or gentle, controlled heating to provide the energy needed to overcome intermolecular forces.[6]3. Use a Co-solvent : A mixture of solvents can provide a better polarity balance.[6]
My stock solution has changed color (e.g., turned yellow/brown). 1. Oxidation : The amine is reacting with atmospheric oxygen. This is very common for arylamines.2. Light Exposure : Some amines are light-sensitive and can degrade upon exposure to UV or ambient light.1. Inert Atmosphere : Prepare and store the solution under an inert gas like nitrogen or argon.[13]2. Protect from Light : Store the solution in an amber vial or wrap the container in aluminum foil.[19]3. Prepare Fresh : For highly sensitive amines, it is best practice to prepare the solution fresh before each use.
Precipitate has formed in my stock solution upon storage. 1. Temperature Change : The solution was prepared at an elevated temperature and the amine precipitated out upon cooling to storage temperature (e.g., 4°C).2. CO₂ Absorption : The amine reacted with CO₂ from the air to form an insoluble carbamate or carbonate salt.[13]3. Solvent Evaporation : Poorly sealed containers can lead to solvent evaporation, increasing the concentration beyond the solubility limit.1. Check Storage Temperature : Ensure the storage temperature is not causing the compound to fall out of solution. You may need to store at room temperature or prepare a more dilute stock.2. Use Airtight Containers : Store solutions in high-quality, tightly sealed containers.[18] For highly basic amines, sparging with nitrogen before sealing can help.
My downstream reaction is failing, and I suspect the amine stock. 1. Incorrect Concentration : An error in weighing or calculation resulted in a stock solution that is too dilute or too concentrated.2. Degradation : The amine has degraded over time, reducing the concentration of the active species.[14][20]3. Contamination : The stock solution may be contaminated with water (for anhydrous reactions) or other impurities.1. Verify Concentration : Perform a QC check like titration (Protocol 3) or an analytical run (LC-MS, GC) with an internal standard to confirm the concentration.[16]2. Prepare a Fresh Stock : Always prepare a fresh stock solution from the solid starting material as a first troubleshooting step.[13]3. Use Anhydrous Solvents/Techniques : If the downstream reaction is moisture-sensitive, use anhydrous solvents and prepare the stock under an inert atmosphere.

Section 4: Visualization & Workflows

Diagram 1: Decision Tree for Solvent Selection

SolventSelection start Start: Select Solvent for Amine Intermediate amine_props Assess Amine Properties: - Polar/Nonpolar? - Salt/Free Base? start->amine_props is_polar Is the amine polar (small alkyl chain, H-bond donors)? amine_props->is_polar aqueous_path Is downstream application aqueous? is_polar->aqueous_path Yes organic_path Is downstream application organic/anhydrous? is_polar->organic_path No (Nonpolar) is_salt Is it an amine salt (e.g., hydrochloride)? water Try Water or Aqueous Buffer is_salt->water Yes polar_aprotic Try Polar Aprotic: DMSO, DMF, Acetonitrile is_salt->polar_aprotic No aqueous_path->is_salt Yes aqueous_path->water No nonpolar_organic Try Nonpolar Organic: Toluene, DCM, Ether organic_path->nonpolar_organic ph_adjust If insoluble, adjust pH to be < pKa water->ph_adjust Insoluble end Solution Prepared water->end Soluble co_solvent_aq Still insoluble? Try Co-solvent (DMSO, DMF) + Aqueous Buffer ph_adjust->co_solvent_aq Insoluble ph_adjust->end Soluble co_solvent_aq->end polar_aprotic->end polar_protic Try Polar Protic: MeOH, EtOH polar_protic->end nonpolar_organic->end TroubleshootingWorkflow start Start: Amine Fails to Dissolve check_solvent Verify Solvent Choice: Is it appropriate for amine's polarity? start->check_solvent is_aqueous Is the solvent aqueous? check_solvent->is_aqueous adjust_ph Adjust pH to < pKa (e.g., add dilute HCl) is_aqueous->adjust_ph Yes add_energy Apply Energy: 1. Sonicate 2. Gentle Warming is_aqueous->add_energy No (Organic) dissolved_q1 Dissolved? adjust_ph->dissolved_q1 dissolved_q2 Dissolved? add_energy->dissolved_q2 dissolved_q1->add_energy No success Success: Solution Prepared dissolved_q1->success Yes change_solvent Screen Alternative Solvents (e.g., DMF, DMSO, NMP) dissolved_q2->change_solvent No dissolved_q2->success Yes dissolved_q3 Dissolved? use_cosolvent Use a Co-Solvent System (See Protocol 2) dissolved_q3->use_cosolvent No dissolved_q3->success Yes change_solvent->dissolved_q3 use_cosolvent->success Success fail Consult Technical Support: Re-evaluate amine purity/structure use_cosolvent->fail Still Insoluble

Caption: A logical workflow for troubleshooting amine solubility issues.

Section 5: Best Practices for Storage and Handling

Proper storage is essential to maintain the integrity and purity of your amine stock solutions. [18]

Parameter Best Practice Rationale & Explanation
Temperature Store at a stable, cool temperature (typically 2-8°C), but avoid freezing unless specified. Lower temperatures slow down the rate of chemical degradation. [18]However, freezing can cause less soluble amines to precipitate out of solution. Some organic solvents like DMSO will freeze at refrigerator temperatures.
Light Store in amber glass vials or wrap clear containers in aluminum foil. Protects light-sensitive amines from photolytic degradation, which can be initiated by UV and even ambient light. [19]
Atmosphere Use containers with tight-fitting seals. For highly sensitive amines, flush the headspace with an inert gas (N₂ or Ar) before sealing. Minimizes exposure to atmospheric oxygen, which causes oxidative degradation (often seen as color change), and CO₂, which can form carbonate salts with the amine. [13][18]
Container Type Use high-density polyethylene (HDPE) or borosilicate glass (e.g., Pyrex®) containers. These materials are chemically resistant and will not react with or leach into the amine solution. [18]Ensure compatibility with organic solvents if used.
Labeling Clearly label with the amine name, concentration, solvent, preparation date, and your initials. Prevents mix-ups and allows for tracking the age of the solution. An up-to-date inventory is a cornerstone of good lab practice. [21]

| Shelf-Life | Prepare fresh for critical applications. For routine use, consider a shelf-life of 1-2 weeks at 4°C, but re-qualify if any visual changes occur. | Amine solutions are generally less stable than solids. While some may be stable for weeks or months, it's safest to assume limited stability unless data proves otherwise. [22][23]|

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH.
  • Lee, T.-Y., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of the Taiwan Institute of Chemical Engineers, 125, 27-34.
  • Al-Janabi, M. S. (2021). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
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Validation & Comparative

In-vitro biological activity of 5,6,7,8-Tetrahydroquinoxalin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In-Vitro Biological Activity of Tetrahydroquinoxaline and Tetrahydroquinoline Amine Derivatives

Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, and the related tetrahydroquinoline scaffold are privileged structures in medicinal chemistry.[1][2] Their derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3] The partially saturated "tetrahydro-" forms offer a three-dimensional geometry that can enhance binding affinity and selectivity for biological targets compared to their planar aromatic counterparts. This guide provides a comparative analysis of the in-vitro biological activities of 5,6,7,8-tetrahydroquinoxaline derivatives and their close structural analogs, 5,6,7,8-tetrahydroquinoline-amines. While direct literature on 5,6,7,8-tetrahydroquinoxalin-5-amine is nascent, the extensive data on related analogs provides a robust framework for understanding their potential and guiding future drug discovery efforts.

Antiproliferative and Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in biomedical research. Tetrahydroquinoxaline and tetrahydroquinoline derivatives have emerged as a promising class of compounds with potent antiproliferative effects against a variety of human cancer cell lines.

Comparative Analysis of Antiproliferative Activity

The in-vitro cytotoxic effects of these derivatives are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as a key metric for potency. Several studies have highlighted derivatives with significant activity. For instance, a series of tetrahydroquinoxaline sulfonamides were identified as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[4] Similarly, various tetrahydroquinoline derivatives have demonstrated potent cytotoxicity, inducing apoptosis and cell cycle arrest.[2][5]

Compound ClassDerivative/CompoundCancer Cell Line(s)IC₅₀ (µM)Key FindingsReference
Tetrahydroquinoxaline Sulfonamides Compound I-7HT-29 (Colon) & others<10Inhibited tubulin polymerization and arrested cell cycle at G2/M phase.[4]
Pyrazolo[3,4-b]quinolin-amines Compound 15MCF-7, HepG2, A549<100Exhibited the highest potential IC₅₀ and a strong apoptotic effect.[2]
Tetrahydroquinolinones Compound 20dHCT-116 (Colon)MicromolarInduced massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR pathway.[6]
Tetrahydroquinolinones Compound 4aHCT-116 (Colon), A549 (Lung)~13Induced cell cycle arrest at the G₂/M phase, leading to apoptosis.[5]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amines (R)-enantiomersA2780 (Ovarian), MSTO-211H (Mesothelioma) & othersVariesThe (R)-enantiomer of one derivative affected the cell cycle and induced mitochondrial membrane depolarization.[7]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism of action for certain tetrahydroquinoxaline derivatives is the inhibition of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Compounds that bind to tubulin, the protein subunit of microtubules, can disrupt their assembly or disassembly, leading to mitotic arrest and subsequent apoptotic cell death. Colchicine is a well-known natural product that binds to this site.

The causality for designing these compounds as tubulin inhibitors stems from the knowledge that the colchicine binding site is a validated target for anticancer drugs. By creating rigid scaffolds like tetrahydroquinoxaline sulfonamides, researchers aim to mimic the binding interactions of known inhibitors, often leading to improved potency and better pharmacological profiles.[4]

G cluster_0 Cell Division (Mitosis) cluster_1 Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption THQX_Derivative Tetrahydroquinoxaline Derivative (e.g., I-7) THQX_Derivative->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition by tetrahydroquinoxaline derivatives.

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing the in-vitro cytotoxic activity of chemical compounds. Its trustworthiness lies in its principle: it measures the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well microtiter plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoxaline derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a set period, typically 48-72 hours.

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540-570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Figure 2: Standard workflow for an in-vitro MTT cell viability assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have been extensively studied for this purpose, showing promising activity against a range of bacteria and fungi.[3][9]

Comparative Analysis of Antimicrobial Potency

The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassDerivative/CompoundTarget Microorganism(s)MIC or EC₅₀ (µg/mL)Key FindingsReference
Quinoxaline Derivatives Compound 5kAcidovorax citrulli (Gram-negative bacterium)Good activity (qualitative)Showed significant antibacterial activity against a plant pathogen.[9][10]
Quinoxaline Derivatives Compound 5jRhizoctonia solani (Fungus)EC₅₀ = 8.54Potent antifungal activity, superior to the commercial fungicide azoxystrobin.[9][10]
Thiosemicarbazide Quinoxalines Compound Vb, VcGram-negative bacteria0.19Exhibited potent activity against Gram-negative bacterial strains.[11]
Thiosemicarbazide Quinoxalines Compound Ve, VfGram-positive bacteria & Fungi0.19 - 0.78Showed potent activity against Gram-positive bacteria and fungal strains.[11]
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoxaline derivatives is highly dependent on the nature and position of substituents.

  • For Antibacterial Activity: Studies on quinoxaline thiosemicarbazide derivatives showed that specific aromatic aldehyde substitutions led to potent activity against both Gram-positive and Gram-negative bacteria.[11] Molecular docking studies suggest these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase.[11]

  • For Antifungal Activity: In a series designed to combat plant pathogens, the introduction of specific moieties led to compounds with EC₅₀ values superior to commercial fungicides.[9] The mechanism for one potent compound was shown to involve disruption of the fungal cell morphology.[9][10]

The rationale for synthesizing diverse analogs is to explore the chemical space around the core scaffold. By systematically varying substituents (e.g., adding electron-withdrawing or donating groups, bulky or small groups), researchers can map the structural requirements for optimal interaction with the microbial target, leading to the identification of more potent and selective agents.

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and reliable technique for determining the MIC of an antimicrobial agent. It provides a quantitative result and is considered a gold standard in antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL). Add a fixed volume of this inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Enzyme Inhibition

Targeting specific enzymes is a cornerstone of modern drug design. Tetrahydroquinoxaline and its analogs have been successfully designed as inhibitors for various enzymes, including kinases and receptors involved in disease pathology.

Comparative Analysis of Enzyme Inhibitory Activity
Compound ClassTarget Enzyme/ReceptorInhibitory Potency (IC₅₀/Binding)Therapeutic AreaKey FindingsReference
Quinoxaline Derivatives Apoptosis signal-regulating kinase 1 (ASK1)26e: IC₅₀ = 30.17 nMNonalcoholic fatty liver diseaseA potent inhibitor was identified through systematic structural modification.[12]
5-Amino-5,6,7,8-tetrahydroquinolines C5a ReceptorHigh binding affinityInflammatory DiseasesDeveloped as potent functional antagonists of the C5a receptor.[13]
Tetrahydroisoquinolines RET EnzymeBinding Energy = -5.2 to -5.6 kcal/molCancerMolecular docking suggested inhibitory potential against the RET proto-oncogene.[14]

The design of enzyme inhibitors often relies on structure-based drug design. Researchers use the known 3D structure of a target enzyme to design molecules that fit precisely into the active site, blocking its function. For example, in the development of ASK1 inhibitors, a known inhibitor's structure was systematically modified to improve potency, leading to a derivative with an IC₅₀ in the low nanomolar range.[12] This iterative process of design, synthesis, and testing is fundamental to discovering potent and selective enzyme inhibitors.

Conclusion and Future Outlook

The 5,6,7,8-tetrahydroquinoxaline scaffold and its close amine-substituted tetrahydroquinoline analogs represent a highly versatile and promising platform for the development of new therapeutic agents. The existing body of research demonstrates their significant in-vitro potential across critical areas of medicine, including oncology and infectious diseases.

The structure-activity relationship data gathered so far provides a solid foundation for future work. Key takeaways include the importance of substitution patterns on the heterocyclic and pendant rings for modulating potency and the success of targeting validated mechanisms like tubulin polymerization and enzyme inhibition. Future research should focus on synthesizing and evaluating the specific this compound scaffold to directly assess its biological profile. Further exploration into their mechanisms of action, selectivity against host cells, and pharmacokinetic properties will be crucial steps in translating these promising in-vitro findings into clinically viable drug candidates.

References

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  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sattar, N. E. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7650. [Link]

  • Ma, W., Chen, P., Huo, X., Ma, Y., Li, Y., Diao, P., Yang, F., Zheng, S., Hu, M., You, W., & Zhao, P. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2139–2153. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 18(10), 2535–2548. [Link]

  • Maciejewska, N., Olszewski, M., Witkowska, M., Wawszczak, D., Gach, K., Janecka, A., & Klejborowska, G. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

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  • Facchetti, G., D'Alfonso, L., D'Avino, L., Di Giacomo, M., Di Giminiani, P., La Pietra, V., ... & Dallavalle, S. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5628. [Link]

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  • Singh, S. K., Kumar, Y., & Kumar, A. (2021). Synthesis, Characterization, In-Vitro Antimicrobial Evaluation and Molecular Docking Studies of Aromatic Aldehydes Substituted Thiosemicarbazide Quinoxaline Derivatives. International Journal of Current Research and Review, 13(12), 128-135. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoxaline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing tetrahydroquinoxaline (THQ) and its related quinoxaline analogs as potent kinase inhibitors. Moving beyond a simple recitation of facts, we will explore the causal relationships between structural modifications and biological activity, grounded in experimental data. This document is designed to serve as a practical resource for medicinal chemists and drug discovery teams working to optimize this privileged scaffold for therapeutic applications.

Introduction: The Quinoxaline Scaffold as a Kinase Hinge-Binder

The quinoxaline ring system, a fusion of benzene and pyrazine rings, and its saturated analog, tetrahydroquinoxaline, are classified as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to serve as a versatile framework for developing ligands that can interact with a wide range of biological targets, often with high affinity. A key reason for their success in oncology and inflammation research is their proficiency in targeting the ATP-binding site of protein kinases.

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The ATP-binding pocket of most kinases features a conserved "hinge region" that forms critical hydrogen bonds with the adenine moiety of ATP. The quinoxaline scaffold is an excellent bioisostere of adenine, capable of forming one or two hydrogen bonds with this hinge region, effectively anchoring the inhibitor and blocking ATP from binding. This fundamental interaction provides a robust starting point for developing potent and selective kinase inhibitors.

Part 1: Deconstructing the Scaffold for SAR Analysis

The potency and selectivity of a quinoxaline-based inhibitor are not determined by the core alone. The substituents at various positions around the scaffold dictate the overall activity by forming additional interactions with the kinase active site, influencing solubility, and defining the molecule's pharmacokinetic properties. The following sections will dissect these relationships using a case study of quinoxaline derivatives developed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in stress-response pathways.

Visualizing the Core and Key Modification Points

To understand the SAR, we can visualize the quinoxaline scaffold as a central anchor with several vectors for chemical modification. Each modification can profoundly impact the compound's interaction with the target enzyme.

SAR_Points cluster_core Quinoxaline Core cluster_substituents Modification Vectors core R1 Moiety A (e.g., Pyridine Fragment) - Critical for Hinge Interaction - Influences Selectivity core->R1  Position 2 R2 Moiety B (e.g., Triazole Fragment) - Solvent Front Interactions - Can Improve Potency core->R2  Position 3 R3 Moiety C (Positions 5-8) - Modulates Physicochemical Properties - Fine-tunes Potency core->R3 Positions 5, 6, 7, 8  

Caption: Key modification points on the quinoxaline scaffold.

Part 2: A Case Study in SAR - Quinoxaline Analogs as ASK1 Inhibitors

A study on the development of quinoxaline derivatives as inhibitors for Apoptosis Signal-regulated Kinase 1 (ASK1) provides an excellent dataset for understanding SAR principles.[2] The researchers systematically modified three parts of the molecule: the pyridine fragment (Moiety A), the triazole linker (Moiety B), and the quinoxaline ring itself (Moiety C).[2]

Section 2.1: The Critical Role of the Pyridine Fragment (Moiety A)

The initial exploration focused on altering the pyridine ring attached to the core. The data unequivocally demonstrates that this moiety is critical for activity.

Table 1: SAR of Moiety A Substitutions Against ASK1 Kinase [2]

Compound IDMoiety A (R)Inhibition at 10 µM (%)IC₅₀ (nM)
4 (Lead) 3-pyridinyl97.80 ± 1.10147
9a Phenyl40.67 ± 1.24>10,000
9b 2-pyridinyl6.68 ± 4.22>10,000
9c 4-pyrimidinyl30.00 ± 2.17>10,000
9d 4-pyridinyl2.12 ± 0.53>10,000

Causality and Expertise: The dramatic loss of activity when the 3-pyridinyl group is replaced (even with other nitrogen-containing heterocycles like 2-pyridinyl or pyrimidinyl) strongly suggests that the specific placement of the nitrogen atom at the 3-position is essential for a key hydrogen bonding interaction, likely with the kinase hinge region. Replacing it with a simple phenyl ring (9a) or shifting the nitrogen's position (9b, 9d) disrupts this critical anchor point, causing potency to plummet. This highlights a foundational principle: the initial hinge-binding interaction is paramount, and modifications here are rarely tolerated.

Section 2.2: Probing the Solvent Front with Moiety B Modifications

With the pyridine ring established as essential, the study next explored modifications to the triazole linker.

Table 2: SAR of Moiety B Substitutions Against ASK1 Kinase [2]

Compound IDMoiety B (R₁)Inhibition at 10 µM (%)IC₅₀ (nM)
4 (Lead) Isopropyl97.80 ± 1.10147
12b Cyclopropyl92.31 ± 0.17502.46
12c Cyclobutyl97.24 ± 0.16117.61
12d Cyclopentyl94.85 ± 0.11213.91

Causality and Expertise: These modifications explore the solvent-exposed region of the ATP pocket. The data shows that small cycloalkyl groups are well-tolerated. The cyclobutyl group (12c) slightly improves potency over the lead compound's isopropyl group, suggesting an optimal fit in this pocket. The slightly larger cyclopropyl (12b) and cyclopentyl (12d) groups are tolerated but result in a modest decrease in activity, indicating that the pocket has specific size constraints. This type of modification is a classic strategy for optimizing potency and improving metabolic stability.

Section 2.3: Fine-Tuning Potency via the Quinoxaline Core (Moiety C)

Finally, the researchers introduced substituents onto the core benzene ring of the quinoxaline scaffold. This is a common strategy to fine-tune electronic properties and explore deeper pockets for additional interactions.

Table 3: SAR of Moiety C Substitutions Against ASK1 Kinase [2]

Compound IDR₂R₃R₄R₅Inhibition at 10 µM (%)IC₅₀ (nM)
4 (Lead) HHHH97.80 ± 1.1147
26a HNO₂HH96.16 ± 0.35698.83
26b HCH₃CH₃H98.48 ± 0.1772.84
26c HFHH97.90 ± 0.16480.97
26e BrHHBr99.28 ± 0.1130.17
26f HOCH₃HH96.88 ± 0.22266.30

Causality and Expertise: This data reveals that substitutions on the core ring can have a powerful effect. Introducing electron-withdrawing groups like nitro (26a) or fluoro (26c) is detrimental to activity. In contrast, adding small, lipophilic methyl groups (26b) doubles the potency. The most dramatic effect comes from adding bulky, electron-withdrawing bromine atoms at the 5 and 8 positions (26e), which results in a nearly five-fold increase in potency to 30.17 nM.[2] This suggests the presence of specific hydrophobic pockets that can be engaged by these substituents, leading to a much stronger binding affinity. The success of the dibromo substitution highlights how exploring the periphery of the ATP binding site can yield significant gains in potency.

Part 3: Experimental Workflow for Kinase Inhibition Profiling

To generate the reliable, quantitative data needed for SAR studies, a robust and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of kinases and the potency of their inhibitors.

Principle of the ADP-Glo™ Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (inhibitor) are incubated together. After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion & Detection: A second reagent is added that converts the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal, which is directly proportional to the initial kinase activity.

Visualizing the Experimental Workflow

ADP_Glo_Workflow start Start: Prepare Reagents step1 Step 1: Plate Compounds Dispense serial dilutions of THQ analogs and controls (e.g., DMSO) into a 384-well plate. start->step1 step2 Step 2: Add Kinase Add purified Aurora Kinase enzyme to the wells. step1->step2 step3 Step 3: Initiate Reaction Add Substrate/ATP mix (e.g., Kemptide peptide and ATP) to all wells to start the kinase reaction. step2->step3 incubation1 Incubate at room temperature (e.g., 60 minutes). step3->incubation1 step4 Step 4: Terminate & Deplete Add ADP-Glo™ Reagent to stop the reaction and eliminate unused ATP. incubation1->step4 incubation2 Incubate at room temperature (e.g., 40 minutes). step4->incubation2 step5 Step 5: Detect Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light. incubation2->step5 incubation3 Incubate at room temperature (e.g., 30 minutes). step5->incubation3 step6 Step 6: Read Luminescence Measure the light signal using a plate-reading luminometer. incubation3->step6 end End: Analyze Data Calculate % inhibition and determine IC₅₀ values. step6->end

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Step-by-Step Protocol (Adapted for Aurora Kinase A)

This protocol is a self-validating system because it includes positive (no inhibitor) and negative (no enzyme) controls, allowing for the clear determination of a dose-response curve for the inhibitor.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for Aurora A (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

    • Compound Dilution: Perform serial dilutions of the tetrahydroquinoxaline analogs in 100% DMSO. Then, create an intermediate dilution plate in Kinase Buffer to ensure the final DMSO concentration in the assay is low (e.g., <1%).

    • Enzyme Preparation: Dilute purified, active Aurora A kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.

    • Substrate/ATP Mix: Prepare a mix containing the peptide substrate (e.g., Kemptide) and ATP in Kinase Buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Assay Execution (in a 384-well plate):

    • Add 1 µL of diluted compound or control (e.g., 5% DMSO for 'no inhibitor' control) to the appropriate wells.

    • Add 2 µL of the diluted Aurora A enzyme solution to all wells except the 'no enzyme' background controls.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background ('no enzyme') signal from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The tetrahydroquinoxaline and quinoxaline scaffolds are powerful starting points for the design of potent kinase inhibitors. Structure-activity relationship studies, as exemplified by the ASK1 inhibitor case study, demonstrate a clear logic for optimizing potency. The most successful strategies rely on maintaining a core heterocycle capable of forming key hydrogen bonds with the kinase hinge region, while systematically exploring substituents that can engage adjacent hydrophobic and solvent-exposed regions. By combining this rational design approach with robust, quantitative biochemical assays, researchers can efficiently navigate the chemical space to develop novel and effective kinase-targeted therapeutics.

References

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  • Fancelli, D., et al. (2006). Potent and selective Aurora kinase inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. Journal of medicinal chemistry, 49(25), 7517-7529. [Link]

  • Cheetham, G. M., et al. (2009). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(2), 397-400. [Link]

  • Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical biology & drug design, 98(1), 73-93. [Link]

  • Bavetsias, V., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 218. [Link]

  • Katsha, A., et al. (2014). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Journal of Cancer Science & Therapy, 6(11), 444-453. [Link]

  • Darweesh, A. S., et al. (2022). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 27(18), 5878. [Link]

  • Ismail, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7578. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Discovery and development of Aurora kinase inhibitors as anticancer agents. Journal of medicinal chemistry, 52(9), 2629-2651. [Link]

  • Yan, A., et al. (2011). Aurora-A kinase inhibitor scaffolds and binding modes. Drug discovery today, 16(5-6), 260-269. [Link]

  • Howard, S., et al. (2009). Structure-based design of a series of highly potent, orally bioavailable, selective small molecule inhibitors of Aurora A kinase. Journal of medicinal chemistry, 52(2), 379-388. [Link]

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A Comparative Guide to the Efficacy of Quinoxaline vs. Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is both vast and intricate. Within this landscape, heterocyclic scaffolds form the bedrock of many successful therapeutic agents. Among the most prominent are the quinoline and quinoxaline ring systems, each offering a unique combination of structural rigidity, synthetic tractability, and biological activity. This guide provides an in-depth, objective comparison of the efficacy of quinoxaline- and quinoline-based inhibitors, grounded in experimental data, to aid in the strategic design and selection of next-generation therapeutics.

Introduction: Structural Scaffolds and Therapeutic Promise

The quinoline and quinoxaline cores, both bicyclic aromatic heterocycles, have independently emerged as "privileged structures" in medicinal chemistry. Their planar nature and the presence of nitrogen atoms facilitate critical interactions with the active sites of various enzymes, particularly protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases like cancer.[1][2] While structurally similar, the arrangement of nitrogen atoms within the six-membered ring—one in quinoline and two in the pyrazine ring of quinoxaline—imparts distinct electronic properties and hydrogen bonding capabilities, influencing their target specificity and overall efficacy.[3][4]

This guide will dissect the comparative efficacy of these two scaffolds, focusing primarily on their roles as kinase inhibitors in oncology. We will explore their mechanisms of action, present head-to-head comparative data where available, and provide detailed protocols for the key experiments used to evaluate their performance.

Comparative Efficacy: A Data-Driven Analysis

Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and both quinoline and quinoxaline scaffolds have been extensively explored for the development of EGFR inhibitors.[5][6]

Quinoline-based inhibitors, such as gefitinib and erlotinib, were among the first generation of clinically successful EGFR tyrosine kinase inhibitors (TKIs).[7] More recent studies have continued to build upon this scaffold. For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been shown to be effective EGFR kinase inhibitors with activity comparable to their quinazoline-based counterparts.[5]

Quinoxaline-based inhibitors have also demonstrated potent anti-EGFR activity, with some newer derivatives showing promise against drug-resistant mutants.[8] For example, certain quinoxalinone-containing compounds have been identified as potent inhibitors of the EGFR triple mutant (L858R/T790M/C797S), with IC50 values in the low nanomolar range, comparable to the third-generation inhibitor osimertinib.[8]

Compound ClassTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Quinoxalinone Derivative (CPD4) EGFR (L858R/T790M/C797S)3.04 ± 1.24H1975 (Lung)3.47[8]
Quinoxalinone Derivative (CPD21) EGFR (L858R/T790M/C797S)3.81 ± 1.80H1975 (Lung)Not Reported[8]
Osimertinib (Reference) EGFR (L858R/T790M/C797S)8.93 ± 3.01H1975 (Lung)Not Reported[8]
4-Anilinoquinoline-3-carbonitrile (Compound 44) EGFR7.5Not ReportedNot Reported[5]
Gefitinib (Reference) EGFR Del19> 100Not ReportedNot Reported[7]
Novel Quinoxaline Derivative (Compound 13) EGFR0.4 µMHCT116 (Colon)0.81[9]

Table 1: Comparative in vitro efficacy of quinoxaline and quinoline-based EGFR inhibitors.

Broader Anti-Cancer Activity

Beyond EGFR, both scaffolds have been utilized to develop inhibitors against a range of other kinases and to exhibit broad cytotoxic effects against various cancer cell lines.

A head-to-head study of quinoxaline-based compounds in pancreatic cancer models revealed that a novel quinoxaline urea analog was approximately four-fold more potent in inhibiting pancreatic cancer cell growth than a previously reported NFκB inhibitor.[10]

The following table summarizes the cytotoxic activity of various quinoxaline and quinoline derivatives against different cancer cell lines, demonstrating the broad applicability and potency of both scaffolds.

Compound ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Compound VIIIcHCT116 (Colon)2.5[11][12]
MCF-7 (Breast)9[11][12]
Compound XVaHCT116 (Colon)4.4[11][12]
MCF-7 (Breast)5.3[11][12]
Quinoline 7-Chloro-4-anilinoquinoline (5g)HepG2 (Liver)2.09[6]
MCF-7 (Breast)4.63[6]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrilesDLD1 (Colorectal)31.80 (nM)[5]

Table 2: Comparative cytotoxicity of quinoxaline and quinoline derivatives against various cancer cell lines.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism by which many quinoxaline and quinoline-based inhibitors exert their anticancer effects is through the inhibition of protein kinases involved in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

A common target for both scaffolds is the EGFR signaling pathway. Inhibition of EGFR blocks downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoxaline or Quinoline Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

EGFR signaling pathway and point of inhibition.

Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments cited in the validation of the anticancer activity of quinoxaline and quinoline-based inhibitors.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline or quinoline-based inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate (24h incubation) start->cell_seeding end End compound_treatment Treat cells with inhibitors (48-72h incubation) cell_seeding->compound_treatment mtt_addition Add MTT solution (2-4h incubation) compound_treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis data_analysis->end

Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.[18]

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody specific to the phosphorylated substrate and a far-red-labeled tracer that binds to the antibody are used. When both are bound, a high TR-FRET signal is generated. An inhibitor will reduce phosphorylation, leading to a decreased TR-FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Subsequently, dilute into a kinase buffer to the desired final concentrations. Prepare a solution of the kinase and a fluorescein-labeled substrate in the kinase buffer.[18]

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Add the kinase solution to all wells except the "no enzyme" control. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.[18]

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and the substrate. Incubate for 60 minutes at room temperature.[18]

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the europium-labeled anti-phospho-substrate antibody and the far-red tracer. Incubate for 60 minutes at room temperature.[18]

  • Signal Measurement: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Normalize the data using "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of a target protein within a cell, providing evidence of target engagement by an inhibitor.[19]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[19]

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein or a housekeeping protein (e.g., β-actin). Densitometry can be used to quantify the changes in protein phosphorylation.

In Vivo Efficacy: Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drug efficacy.[22][23]

Principle: The growth of human tumors in mice allows for the assessment of a drug's ability to inhibit tumor growth in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose. The control group receives the vehicle only.[24]

  • Monitoring: Measure tumor volume (typically with calipers) and mouse body weight two to three times per week. Monitor the animals for any signs of toxicity.[24]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[24]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Perspectives

Both quinoxaline and quinoline scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective inhibitors, particularly in the realm of oncology. While quinoline-based inhibitors have a longer clinical history, especially as first-generation EGFR inhibitors, the emerging data on quinoxaline derivatives, including their activity against drug-resistant mutations, highlight their significant therapeutic potential.

The choice between a quinoxaline and a quinoline scaffold in a drug discovery program will ultimately depend on the specific target, the desired selectivity profile, and the synthetic accessibility of derivatives. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel inhibitors based on these versatile heterocyclic systems. As our understanding of the complex signaling networks that drive disease continues to grow, so too will the opportunities to design and develop next-generation quinoxaline and quinoline-based inhibitors with enhanced efficacy and safety profiles.

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Beyond the Score: A Researcher's Guide to Validating Molecular Docking Predictions for 5,6,7,8-Tetrahydroquinoxalin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool, offering rapid predictions of how a small molecule, such as a 5,6,7,8-Tetrahydroquinoxalin-5-amine derivative, might bind to a protein target.[1][2][3][4] However, the journey from a promising docking score to a validated lead candidate is paved with rigorous experimental and computational validation. This guide provides an in-depth comparison of essential validation techniques, moving beyond the theoretical to offer practical, field-proven insights for researchers, scientists, and drug development professionals. Our focus is to instill a culture of self-validating protocols, ensuring the robustness and reliability of your findings.

The Imperative of Validation: Why Docking Scores Are Not Enough

Molecular docking algorithms employ scoring functions to rank potential binding poses, providing a crucial starting point for hit identification and lead optimization.[1][2] These scoring functions, however, are approximations of the complex energetic landscape of molecular interactions.[5] Factors such as protein flexibility, the presence of water molecules, and entropic effects are often simplified, leading to the potential for false positives.[6][7] Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific process, ensuring that computational predictions translate into tangible biological activity.

A Multi-pronged Approach to Validation

A robust validation strategy employs a combination of computational and experimental techniques, each providing a unique piece of the puzzle. This guide will explore a hierarchy of methods, from initial computational checks to definitive biophysical and structural analyses.

Validation_Workflow cluster_Computational Computational Validation cluster_Experimental Experimental Validation MD_Sim Molecular Dynamics Simulations MM_PBSA_GBSA MM/PBSA & MM/GBSA Calculations MD_Sim->MM_PBSA_GBSA Binding Free Energy In_Vitro In Vitro Assays MM_PBSA_GBSA->In_Vitro Biological Activity Biophysical Biophysical Assays (SPR, ITC, NMR) In_Vitro->Biophysical Binding Affinity & Kinetics Structural Structural Biology (X-ray, NMR) Biophysical->Structural Binding Mode Docking Initial Docking Prediction Docking->MD_Sim Pose Stability

Caption: A hierarchical workflow for validating molecular docking predictions.

Part 1: In Silico Validation - Refining the Computational Prediction

Before committing to resource-intensive experimental work, it is prudent to further interrogate the docking predictions using more sophisticated computational methods.

Molecular Dynamics (MD) Simulations: Assessing Pose Stability

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding pose over time.[8][9][10][11] A stable pose will maintain its key interactions within the binding pocket, while an unstable pose may quickly dissociate or adopt a different conformation.

Experimental Causality: The rationale behind this step is to filter out docking poses that are energetically unfavorable in a dynamic, solvated environment. A docked pose might appear stable in a static model but may not hold up to the rigors of thermal fluctuations and solvent effects.

Protocol: Molecular Dynamics Simulation Workflow

  • System Preparation:

    • Solvate the docked protein-ligand complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization:

    • Perform energy minimization to remove steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein sidechains, and finally the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure (NPT) ensemble to equilibrate the density of the system.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the behavior of the ligand in the binding site.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand with respect to the protein backbone to assess its stability. A low and stable RMSD suggests a stable binding pose.[12]

    • Analyze hydrogen bond occupancy and other key interactions over the course of the simulation.

MM/PBSA and MM/GBSA: Estimating Binding Free Energy

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories.[6][13][14] These methods offer a better balance between accuracy and computational cost compared to docking scores.[14]

Experimental Causality: The goal is to obtain a more accurate prediction of binding affinity than what is provided by the initial docking score. This helps in prioritizing compounds for experimental testing.

Protocol: MM/PBSA & MM/GBSA Calculation

  • Trajectory Extraction:

    • Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.

  • Entropy Calculation (Optional but Recommended):

    • Estimate the entropic contribution to binding using methods like normal mode analysis. Including entropy can improve the accuracy of the binding free energy prediction.[7]

Part 2: Experimental Validation - From Activity to Affinity and Structure

Experimental validation provides the ground truth for computational predictions. A phased approach, starting with simpler, higher-throughput assays and progressing to more detailed biophysical and structural studies, is often the most efficient.

In Vitro Enzyme Inhibition Assays: Confirming Biological Activity

For enzyme targets, a direct measure of the compound's ability to inhibit the enzyme's activity is a fundamental validation step.[15][16][17]

Experimental Causality: This is the first experimental confirmation that the predicted binding has a functional consequence. It directly tests the hypothesis generated by the docking study.

Protocol: General In Vitro Enzyme Inhibition Assay

  • Assay Development:

    • Optimize assay conditions, including enzyme and substrate concentrations, buffer pH, and temperature.

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative and create a dilution series.

  • Assay Execution:

    • Incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Validation Technique Information Gained Throughput Cost
In Vitro Enzyme Assays Functional activity (IC50)HighLow to Medium
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff)MediumMedium to High
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)LowHigh
Nuclear Magnetic Resonance (NMR) Binding site, structural changesLowHigh
X-ray Crystallography High-resolution 3D structure of the complexLowHigh

Caption: Comparison of experimental validation techniques.

Biophysical Assays: Quantifying Binding Affinity and Kinetics

Biophysical assays provide direct evidence of binding and quantify the strength and kinetics of the interaction.[18][19][20][]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the compound) to an immobilized ligand (the protein) in real-time.[18]

Experimental Causality: SPR provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the association (kon) and dissociation (koff) rate constants, offering insights into the kinetics of the interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][22]

Experimental Causality: ITC is considered the "gold standard" for determining binding affinity (KD) and stoichiometry (n). It also provides the enthalpy (ΔH) and entropy (ΔS) of binding, which can reveal the driving forces behind the interaction.[18]

NMR spectroscopy can be used to detect ligand binding by observing changes in the chemical shifts or relaxation rates of either the protein or the ligand upon complex formation.[23][24][25][26][27]

Experimental Causality: NMR is particularly powerful for identifying the binding site on the protein and for detecting weak interactions that might be missed by other techniques.

Structural Biology: Visualizing the Binding Mode

The ultimate validation of a docking prediction is the experimental determination of the protein-ligand complex structure.

If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure, revealing the precise binding mode and all the intermolecular interactions.[28][29][30][31][32]

Experimental Causality: This provides the most direct and detailed validation of the docked pose, confirming the predicted orientation, conformation, and interactions of the ligand in the binding site.

Experimental_Validation_Logic Docking_Prediction Docking Prediction: Hypothesized Binding Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Does it have the expected effect? Docking_Prediction->Functional_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, ITC) Does it bind, and how strongly? Functional_Assay->Biophysical_Assay Yes Structural_Analysis Structural Analysis (e.g., X-ray, NMR) How does it bind? Biophysical_Assay->Structural_Analysis Yes Validated_Interaction Validated Protein-Ligand Interaction Structural_Analysis->Validated_Interaction Consistent with Prediction

Caption: Logical flow of experimental validation.

Conclusion: An Integrated and Iterative Process

Validating molecular docking predictions for this compound derivatives is not a linear process but an iterative cycle of prediction, testing, and refinement. By integrating computational and experimental approaches, researchers can build a robust body of evidence to support their structure-activity relationship (SAR) studies and confidently advance promising compounds through the drug discovery pipeline. This guide provides a framework for designing and executing a comprehensive validation strategy, ultimately leading to more reliable and impactful scientific discoveries.

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A Comparative Framework for the Pharmacological Characterization of Novel Receptor Modulators: A Case Study Approach for 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of novel bioactive molecules are the cornerstones of modern drug development. A new chemical entity (NCE) with a promising scaffold, such as 5,6,7,8-Tetrahydroquinoxalin-5-amine, presents both an opportunity and a challenge. The challenge lies in systematically elucidating its pharmacological profile: Which receptors does it bind to? Is it an activator (agonist) or a blocker (antagonist)? How does its performance compare to existing, well-characterized modulators?

This guide provides a comprehensive framework for the in-depth characterization of a novel compound, using this compound as our hypothetical investigational drug, hereafter referred to as Compound X . We will outline a logical, multi-tiered experimental approach, moving from initial binding affinity and selectivity to functional consequences of receptor interaction. This document is designed for researchers, scientists, and drug development professionals to not only understand the necessary assays but also the causal logic behind the experimental design.

The tetrahydroquinoxaline core structure is a privileged scaffold in medicinal chemistry, with derivatives showing activity at a range of targets. Therefore, a broad initial screening against common G-protein coupled receptor (GPCR) families, including adrenergic, serotonin, and dopamine receptors, is a prudent starting point.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expert Rationale: The foundational step in characterizing any potential receptor modulator is to determine its binding affinity (Kᵢ) and selectivity profile. Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and a receptor target due to their high sensitivity and robustness.[1] By performing competitive binding assays, we can determine the concentration of Compound X required to displace a known high-affinity radioligand from its receptor, thereby calculating its inhibitory constant (Kᵢ). A broad screening panel is essential to identify the primary target(s) and flag potential off-target interactions that could lead to undesirable side effects.

Experimental Workflow: Competitive Radioligand Binding Assay

Below is a generalized workflow for assessing the binding affinity of a test compound.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis mem_prep Membrane Preparation (From cell lines or tissue) assay_setup Assay Plate Setup (Membranes + Radioligand + Compound X) mem_prep->assay_setup radioligand Radioligand Dilution (e.g., ³H-Prazosin for α1) radioligand->assay_setup compound_x Compound X Serial Dilution compound_x->assay_setup incubation Incubation (Reach binding equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Kᵢ values) counting->analysis cluster_inactive cluster_active Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds G_protein_inactive Gα(GDP)-Gβγ GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_active Gα([³⁵S]GTPγS) + Gβγ GPCR_active->G_protein_active Catalyzes GDP for [³⁵S]GTPγS Exchange G_alpha_active Gα-[³⁵S]GTPγS G_beta_gamma Gβγ

Caption: GPCR activation leading to [³⁵S]GTPγS binding.

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4), [³⁵S]GTPγS, and test compounds.

  • Assay Setup: In a 96-well plate, add the membrane preparation (expressing the α₂A receptor), varying concentrations of Compound X or a reference agonist, and assay buffer.

  • Initiation: Start the reaction by adding a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Filtration: Stop the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry filters, add scintillation fluid, and count using a microplate scintillation counter.

  • Data Analysis: Plot the stimulated binding (agonist-induced cpm - basal cpm) against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

Method 2: cAMP Accumulation Assay

Causality: The α₂A-adrenergic receptor is canonically coupled to the Gαi subunit, which inhibits the enzyme adenylyl cyclase (AC). [2]Activated AC converts ATP to the second messenger cyclic AMP (cAMP). Therefore, an agonist for the α₂A receptor will cause a decrease in intracellular cAMP levels. To measure this inhibition, cAMP production is first stimulated using an agent like forskolin, and the ability of the agonist to reduce this stimulated level is quantified. Modern assays often use luminescence or TR-FRET-based biosensors for high-throughput measurement. [3][4][5]

Signaling Pathway: Gαi-Mediated Inhibition of cAMP Production

Agonist Agonist (e.g., Compound X) Receptor α₂A Receptor (Gαi-coupled) Agonist->Receptor Activates G_protein Gαi-Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gαi signaling pathway showing agonist-mediated inhibition of cAMP.

Detailed Protocol: GloSensor™ cAMP Assay

This protocol is adapted for measuring Gαi-coupled receptor activation. [3][2]

  • Cell Preparation: Seed HEK293 cells stably expressing the α₂A receptor and the GloSensor™ cAMP biosensor into 96-well plates the day before the assay.

  • Reagent Equilibration: On the day of the assay, remove the culture medium and add CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours.

  • Compound Addition: Add serial dilutions of Compound X or a reference compound to the appropriate wells. Incubate for 15 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase. Incubate for another 15-20 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the forskolin-only control wells. Calculate the percent inhibition of the forskolin response for each concentration of Compound X and fit the data to determine an IC₅₀ value.

Part 3: Comparative Analysis and Discussion

Synthesizing the data from all three experimental tiers provides a comprehensive pharmacological profile.

Illustrative Data Summary: Functional Profile of Compound X
AssayParameterReference (Clonidine)Compound X Reference (Yohimbine)
[³⁵S]GTPγS Binding EC₅₀ (nM)1525 No Agonist Activity
Eₘₐₓ (% of Clonidine)100%95% No Agonist Activity
cAMP Inhibition IC₅₀ (nM)59 No Agonist Activity

Comparative Interpretation:

  • Classification of Compound X: The illustrative data from the functional assays confirm that Compound X is an agonist at the α₂A-adrenergic receptor. It stimulates [³⁵S]GTPγS binding and inhibits forskolin-stimulated cAMP production, consistent with Gαi coupling.

  • Comparison with Clonidine (Full Agonist): Compound X demonstrates a potency (EC₅₀/IC₅₀) that is comparable to, though slightly less than, the well-known α₂-agonist clonidine. Its efficacy (Eₘₐₓ) is nearly identical to that of clonidine, classifying it as a full agonist .

  • Comparison with Yohimbine (Antagonist): In contrast, an antagonist like yohimbine would show high affinity in the binding assay but would produce no response in the functional agonist assays. Furthermore, it would competitively inhibit the agonist effects of both Compound X and clonidine in these functional assays (data not shown, but would be the next experimental step to confirm antagonism).

  • Selectivity and Therapeutic Potential: The high selectivity for the α₂A receptor observed in the binding assays is a highly desirable trait. Non-selective adrenergic modulators often have a wider range of side effects. [6]For instance, a lack of activity at α₁ receptors might predict a lower risk of postural hypotension, while a lack of activity at β receptors would avoid cardiac stimulation or bronchoconstriction issues. [7][8]This selective agonist profile suggests potential therapeutic applications in conditions where central α₂A receptor activation is beneficial, such as hypertension, ADHD, or certain types of neuropathic pain, similar to existing drugs like clonidine and guanfacine.

Conclusion

This guide has outlined a systematic, evidence-based framework for the comprehensive pharmacological characterization of a novel molecule, this compound (Compound X). By progressing logically from binding affinity and selectivity to functional activity at both the G-protein and second messenger levels, a clear and detailed picture of the compound's mechanism of action can be established. The hypothetical data presented for Compound X classify it as a selective, full agonist of the α₂A-adrenergic receptor with a potency comparable to clonidine. This rigorous, multi-assay approach is fundamental in modern drug discovery, providing the critical data needed to validate a compound's potential and guide its journey from a laboratory curiosity to a potential therapeutic agent. The true pharmacological identity of this compound can only be revealed through the application of such empirical investigations.

References

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A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents Against MCF-7 and HT-29 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic effects of recently developed and repurposed therapeutic agents against two of the most widely utilized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma). As pillars of preclinical cancer research, understanding the differential responses of these cell lines to novel compounds is critical for identifying promising drug candidates and elucidating their mechanisms of action. This document moves beyond a simple data summary to offer insights into the causality behind experimental findings and to provide robust, validated protocols for researchers in the field.

Introduction: The Rationale for Comparative Oncology Cell Line Studies

In the landscape of anticancer drug discovery, cell lines like MCF-7 and HT-29 serve as foundational models. MCF-7, an estrogen receptor-positive (ER+) cell line derived from breast carcinoma, is a cornerstone for studying hormone-responsive cancers. In contrast, the HT-29 colon cancer cell line is known for its ability to differentiate in culture, providing a versatile model for colorectal cancer research.

Comparing the cytotoxic profiles of novel agents against these two distinct epithelial cancer cell lines allows us to:

  • Assess Target Specificity: Determine if a compound exhibits broad-spectrum anticancer activity or selective toxicity towards a specific cancer type.

  • Identify Differential Sensitivity: Uncover unique molecular vulnerabilities in each cell line that can be exploited for targeted therapy.

  • Elucidate Mechanisms of Action: Correlate the cytotoxic effects with the underlying genetic and phenotypic differences between the cell lines.

This guide focuses on several classes of novel and repurposed agents that have shown significant promise in recent investigations.

Emerging Agents in the Spotlight: A Comparative Overview

Recent research has highlighted several innovative compounds demonstrating potent cytotoxic activity. We will compare four distinct classes: Hydroquinone-Chalcone-Pyrazoline Hybrids, Brevilin A Derivatives, Repurposed CNS Drugs, and Selenium Nanoparticles.

Synthetic Hybrids: Hydroquinone-Chalcone-Pyrazolines

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, efficacy, and a modified side-effect profile. A novel series of hydroquinone-chalcone-pyrazoline hybrids has been synthesized and evaluated for antineoplastic activity.[1] The hydroquinone moiety is known to generate reactive oxygen species (ROS), inducing significant DNA damage in cancer cells.[1] The chalcone and pyrazoline scaffolds are also associated with a wide range of biological activities, including anticancer effects.[2]

Natural Product Derivatives: Brevilin A Analogs

Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has demonstrated anticancer activity across various cancer types.[3] To enhance its therapeutic potential, novel derivatives have been synthesized. Among these, compounds designated BA-9 and BA-10 have shown significantly improved anticancer activity compared to the parent compound. These derivatives were found to be more effective at reducing cancer cell viability and inducing DNA damage, cell-cycle arrest, and apoptosis.[3]

Drug Repurposing: Central Nervous System (CNS) Agents

Drug repurposing—finding new applications for existing drugs—offers a cost-effective and accelerated path to new cancer therapies.[4] Several CNS drugs, originally developed for psychiatric conditions, have been found to possess potent anticancer properties.[5] Agents such as Sertraline , Quetiapine , and Fluphenazine have been systematically evaluated for their cytotoxic effects against breast and colon cancer cell lines, both as standalone agents and in combination with standard chemotherapeutics.[6][7]

Nanomedicine: Lactobacillus-Synthesized Selenium Nanoparticles (LC-SeNPs)

Nanotechnology offers novel platforms for cancer therapy. Selenium nanoparticles (SeNPs) have gained attention for their anticancer properties. When biosynthesized using the supernatant of Lactobacillus casei (LC-SeNPs), these nanoparticles exhibit potent, dose-dependent cytotoxicity against cancer cells, inducing apoptosis and arresting the cell cycle.[8]

Quantitative Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes the reported IC₅₀ values for the discussed agents against MCF-7 and HT-29 cell lines, providing a direct comparison of their cytotoxic efficacy.

Agent ClassSpecific AgentMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)Key Findings & Reference
Synthetic Hybrids Hydroquinone-Chalcone-Pyrazoline (Compound 4) 31.731.9Exhibits comparable cytotoxicity against both cell lines.[1]
Hydroquinone-Chalcone-Pyrazoline (Compound 5) 28.832.7Shows slightly higher potency against MCF-7 cells.[1]
Hydroquinone-Chalcone-Pyrazoline (Compound 8) 124.640.2Demonstrates significantly higher cytotoxic activity against HT-29 cells.[1]
Natural Product Derivatives BA-9 ~2.5 (colony formation inhibition)~2.5 (colony formation inhibition in SW480 cells)Potently inhibits colony formation at low micromolar concentrations in both breast and colon cancer lines.[3]
BA-10 ~2.5 (colony formation inhibition)~2.5 (colony formation inhibition in SW480 cells)Efficacy is comparable to BA-9, highlighting the success of the derivatization strategy.[3]
Repurposed CNS Drugs Sertraline 2.22>10Sertraline is significantly more potent as a standalone agent against MCF-7 cells compared to HT-29.[5][7]
Quetiapine >5015.19Quetiapine shows significant anticancer activity against HT-29 cells but is largely ineffective against MCF-7 as a single agent.[6]
Fluphenazine 1.832.68Demonstrates high potency against both cell lines, with slightly greater efficacy in MCF-7 cells.[7]
Nanomedicine LC-SeNPs ~100 µg/mL (80% viability)~100 µg/mL (70% viability)Reduces cell survival in both lines, with slightly greater effect on HT-29 cells at the tested concentration.[8]

Note: The data is compiled from different studies using varied experimental conditions (e.g., incubation times of 48h or 72h). Direct comparison should be made with caution. SW480 is another colon cancer cell line used in the Brevilin A study.

Discussion of Differential Sensitivity

The compiled data reveals fascinating patterns of differential sensitivity. The repurposed CNS drugs, in particular, show stark contrasts. Sertraline and Fluphenazine are highly potent against the MCF-7 breast cancer line, whereas Quetiapine is significantly more effective against HT-29 colon cancer cells.[6][7] This suggests that their off-target anticancer mechanisms may involve pathways that are uniquely regulated in these different tumor types. In contrast, some of the synthetic hybrids exhibit more consistent activity across both lines, suggesting they may target fundamental processes common to both cancers.[1]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Effective anticancer agents typically eliminate cancer cells by inducing programmed cell death (apoptosis) and/or halting cell proliferation (cell cycle arrest).

  • Brevilin A Derivatives (BA-9 & BA-10): These compounds were shown to induce DNA damage, which subsequently leads to apoptosis and cell cycle arrest.[3]

  • LC-SeNPs: Treatment with these nanoparticles led to cell cycle arrest in the Sub-G1 phase and a significant increase in the expression of pro-apoptotic genes like CASP3, CASP9, and BAX in both MCF-7 and HT-29 cells.[8]

  • Novel Fluoroquinolone Analogs: In a related study, novel fluoroquinolone derivatives were found to induce cell cycle arrest at the G2/M phase in MCF-7 cells, a mechanism often linked to DNA damage and topoisomerase II inhibition.[9]

The convergence on apoptosis as a final common pathway is a hallmark of many successful cytotoxic agents.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Novel Agent Novel Agent Death_Receptors Death Receptors (e.g., DR4) Novel Agent->Death_Receptors Extrinsic Pathway DNA_Damage DNA Damage / ROS p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondrial_Release Mitochondrial Cytochrome c Release Bax_Activation->Mitochondrial_Release Caspase9 Caspase-9 Activation (Initiator) Mitochondrial_Release->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Activation (Initiator) Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways activated by novel cytotoxic agents.

Experimental Protocols: A Self-Validating System

Reproducibility is the cornerstone of scientific integrity. The following protocol for the MTT cytotoxicity assay is detailed to ensure it can be implemented as a self-validating system. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Causality: This protocol is designed to quantify the reduction in cell viability upon drug treatment. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Seed MCF-7 or HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and form a sub-confluent monolayer, preventing contact inhibition from confounding the results.

  • Incubation and Attachment:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Rationale: This period allows the cells to attach firmly to the bottom of the wells and recover from the stress of trypsinization and plating.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the novel agent in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

    • Rationale: A range of concentrations (e.g., 0.01–100 µM) is essential to generate a dose-response curve and accurately calculate the IC₅₀ value.[10] A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the drug does not have its own cytotoxic effect.

  • Incubation with Compound:

    • Action: Incubate the cells with the compound for a predetermined period, typically 48 or 72 hours.[6]

    • Rationale: This duration is usually sufficient for the compound to exert its biological effects, including cell cycle arrest and apoptosis. The timing should be consistent across experiments for valid comparisons.

  • Addition of MTT Reagent:

    • Action: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Rationale: The MTT is taken up by living cells and converted by mitochondrial reductase enzymes.

  • Formazan Crystal Formation:

    • Action: Incubate the plate for another 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for the enzymatic conversion of MTT to insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • Action: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

  • Absorbance Measurement:

    • Action: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

mtt_workflow cluster_prep Day 1: Preparation cluster_assay Day 4/5: Assay A 1. Seed Cells (5-10k/well in 96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Serial Dilutions of Novel Agent D 4. Incubate 48h / 72h (Drug exposure) C->D E 5. Add MTT Reagent (5 mg/mL) F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Sources

A Senior Application Scientist's Guide to Assessing the ADMET Properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoxaline scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including but not limited to anticancer, antiviral, and antibacterial properties.[1][4][5] Among these, the 5,6,7,8-Tetrahydroquinoxalin-5-amine series presents a promising frontier for the development of novel therapeutics. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.[6]

This guide, therefore, is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of this chemical series. It provides a comprehensive framework for the systematic assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives. By integrating in silico predictions with robust in vitro and in vivo experimental data, this guide will empower research teams to make informed, data-driven decisions, ultimately de-risking their drug discovery programs and accelerating the path to the clinic.[7][8]

The Critical Role of Early ADMET Profiling

Historically, ADMET assessment was often relegated to the later stages of preclinical development. This paradigm, however, frequently led to the costly failure of drug candidates that exhibited excellent potency and selectivity in vitro but failed to demonstrate desirable pharmacokinetic or safety profiles in vivo. The modern drug discovery ethos champions the principle of "fail early, fail cheap," integrating ADMET profiling into the earliest stages of lead discovery and optimization.[9] This proactive approach allows for the early identification and mitigation of ADMET liabilities, guiding medicinal chemistry efforts toward the synthesis of compounds with a balanced profile of potency, selectivity, and drug-like properties.[7][10]

A Phased Approach to ADMET Assessment

A tiered or phased approach to ADMET profiling is the most resource-efficient strategy. This involves initiating with high-throughput in silico and in vitro screens to rapidly assess a large number of compounds and then progressing the most promising candidates to more complex and resource-intensive assays.

ADMET_Workflow cluster_0 Early Stage: High-Throughput Screening cluster_1 Mid Stage: Lead Optimization cluster_2 Late Stage: Candidate Selection In Silico Prediction In Silico Prediction In Vitro Assays (Tier 1) In Vitro Assays (Tier 1) In Silico Prediction->In Vitro Assays (Tier 1) Guide Selection In Vitro Assays (Tier 2) In Vitro Assays (Tier 2) In Vitro Assays (Tier 1)->In Vitro Assays (Tier 2) Prioritize Compounds In Vivo Studies In Vivo Studies In Vitro Assays (Tier 2)->In Vivo Studies Select Candidates

Caption: A tiered approach to ADMET profiling in drug discovery.

Part 1: In Silico ADMET Prediction

The initial phase of ADMET assessment should leverage the power of computational modeling. A multitude of in silico tools and software platforms are available to predict a wide range of ADMET properties based on the chemical structure of a compound.[11][12][13] These predictions, while not a substitute for experimental data, are invaluable for triaging large numbers of virtual or newly synthesized compounds, identifying potential liabilities, and guiding the design of derivatives with improved ADMET profiles.[14][15]

Key In Silico Predictions for this compound Derivatives:

ADMET ParameterPredicted PropertyImportance for Quinoxaline DerivativesRecommended In Silico Tools
Absorption Solubility (LogS)The fused ring system can impact aqueous solubility.ADMETlab 2.0, SwissADME, pkCSM[11][15][16]
Permeability (Caco-2, Papp)Passive diffusion is a key absorption mechanism.ADMETlab 2.0, SwissADME[16]
Distribution Plasma Protein Binding (%PPB)High binding can limit free drug concentration.pkCSM, SwissADME[16][17]
Blood-Brain Barrier (BBB) PenetrationRelevant for CNS-targeted indications.pkCSM, SwissADME[16]
Metabolism Cytochrome P450 (CYP) InhibitionQuinoxaline nitrogen atoms can interact with CYP enzymes.SwissADME, pkCSM[16]
CYP Substrate PredictionIdentifies potential metabolic pathways.SwissADME, pkCSM[16]
Excretion Total Clearance (CL)Predicts the rate of drug elimination.pkCSM
Toxicity hERG InhibitionA critical cardiotoxicity liability.Pred-hERG[13]
Mutagenicity (Ames Test)Aromatic amines can be a structural alert for mutagenicity.ProTox-II, pkCSM[16]
HepatotoxicityThe liver is a common site of drug-induced toxicity.ProTox-II, pkCSM[11][16]

Illustrative In Silico ADMET Profile of Hypothetical Derivatives:

Compound IDStructurePredicted LogSPredicted Caco-2 (logPapp)Predicted %PPBPredicted hERG BlockerPredicted Ames Toxicity
THQ-001 R = H-3.5-5.285Low RiskLow Risk
THQ-002 R = OCH₃-3.8-5.092Low RiskLow Risk
THQ-003 R = CF₃-4.2-4.895Medium RiskLow Risk
THQ-004 R = COOH-2.8-5.875Low RiskLow Risk

This data is illustrative and intended for comparative purposes only.

Based on this hypothetical in silico screen, THQ-001 and THQ-004 would be prioritized for synthesis and in vitro testing due to their more favorable predicted solubility and lower plasma protein binding. THQ-003, while having good predicted permeability, would be flagged for potential hERG liability, warranting early experimental assessment.

Part 2: In Vitro ADMET Assessment

Following in silico profiling, a panel of in vitro assays should be employed to generate robust experimental data on the most promising derivatives. These assays provide a more accurate and nuanced understanding of a compound's ADMET properties than computational models alone.[7][18]

A. Absorption

1. Kinetic and Thermodynamic Solubility:

  • Rationale: Poor aqueous solubility is a common hurdle for drug candidates, impacting oral absorption and formulation development.

  • Experimental Protocol:

    • Prepare stock solutions of the test compounds in DMSO.

    • For kinetic solubility, add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and measure the highest concentration that remains in solution.

    • For thermodynamic solubility, add an excess of the solid compound to the buffer, allow it to equilibrate, and then measure the concentration of the dissolved compound.

    • Quantify the compound concentration using HPLC-UV or LC-MS/MS.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability.[14] It is a cost-effective method for the early-stage assessment of a compound's ability to cross the intestinal epithelium.[6][19]

  • Experimental Protocol:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[14]

    • The test compound is added to the donor wells of the plate.

    • The acceptor wells are filled with a buffer solution.

    • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.

    • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS to determine the permeability coefficient (Papp).[19]

3. Caco-2 Permeability Assay:

  • Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters (e.g., P-glycoprotein).[4][20][21] This assay provides a more comprehensive assessment of intestinal permeability, accounting for both passive diffusion and active transport.[3][4]

  • Experimental Protocol:

    • Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the opposite side at various time points and the concentration of the compound is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[21]

B. Distribution

1. Plasma Protein Binding (PPB):

  • Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site.[17] Only the unbound fraction of a drug is pharmacologically active.

  • Experimental Protocol (Rapid Equilibrium Dialysis - RED):

    • A RED device, consisting of two chambers separated by a semipermeable membrane, is used.

    • The test compound is added to plasma in one chamber, and buffer is added to the other.

    • The device is incubated to allow the unbound compound to reach equilibrium across the membrane.

    • The concentrations of the compound in both chambers are measured by LC-MS/MS to determine the fraction unbound (fu).

C. Metabolism

1. Metabolic Stability in Liver Microsomes:

  • Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs.[22] The microsomal stability assay provides an early indication of a compound's susceptibility to hepatic clearance.[10][23][24]

  • Experimental Protocol:

    • The test compound is incubated with liver microsomes (human, rat, or mouse) and the cofactor NADPH at 37°C.[7][23]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.[24]

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7]

2. Cytochrome P450 (CYP) Inhibition Assay:

  • Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and exposure of another.[25][26][27]

  • Experimental Protocol:

    • The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).[24][28]

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism) is determined.[25][28]

D. Toxicity

1. Cytotoxicity Assay:

  • Rationale: Assessing a compound's potential to cause cell death is a fundamental aspect of early safety profiling.

  • Experimental Protocol (MTT Assay):

    • A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate.[15]

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.[29][30]

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][30]

    • The formazan is solubilized, and the absorbance is measured to determine the percentage of cell viability relative to untreated controls.[15]

2. hERG Inhibition Assay:

  • Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[31][32][33]

  • Experimental Protocol (Automated Patch Clamp):

    • A cell line stably expressing the hERG channel (e.g., HEK293) is used.[32]

    • The whole-cell patch clamp technique is used to measure the hERG current in the presence of increasing concentrations of the test compound.[32][34]

    • The IC50 for hERG channel inhibition is determined.

3. Ames Test (Bacterial Reverse Mutation Assay):

  • Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][11][12] It uses strains of Salmonella typhimurium that are histidine auxotrophs.[35]

  • Experimental Protocol:

    • The tester strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a liver extract (S9) to mimic metabolic activation.[35]

    • The bacteria are plated on a histidine-deficient medium.

    • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

    • The number of revertant colonies is counted, and a significant increase compared to the negative control indicates mutagenic potential.[1][11]

Illustrative In Vitro ADMET Data for Prioritized Derivatives:

Compound IDKinetic Solubility (µM, pH 7.4)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio%PPB (Human)h-Microsomal t½ (min)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)HepG2 CC₅₀ (µM)Ames Test
THQ-001 758.25.11.28845>50>30>100Negative
THQ-004 1502.51.81.178>60>50>30>100Negative
Reference ----------

This data is illustrative and intended for comparative purposes only.

From this hypothetical in vitro data, both THQ-001 and THQ-004 exhibit promising ADMET profiles. THQ-001 shows a good balance of solubility and permeability, with moderate metabolic stability. THQ-004 has excellent solubility and metabolic stability but lower permeability. The choice between these two candidates for further development would depend on the desired therapeutic profile and route of administration.

Part 3: In Vivo Pharmacokinetic (PK) Studies

The final stage of preclinical ADMET assessment involves in vivo studies in animal models, typically mice or rats.[2][36][37] These studies provide a holistic view of a compound's pharmacokinetic behavior in a living system, integrating the processes of absorption, distribution, metabolism, and excretion.[38]

InVivo_PK_Workflow Compound Administration Compound Administration Blood Sampling Blood Sampling Compound Administration->Blood Sampling IV and PO Dosing Sample Analysis Sample Analysis Blood Sampling->Sample Analysis Time Course PK Parameter Calculation PK Parameter Calculation Sample Analysis->PK Parameter Calculation LC-MS/MS Data Interpretation Data Interpretation PK Parameter Calculation->Data Interpretation Cmax, Tmax, AUC, t½, F%

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5,6,7,8-Tetrahydroquinoxalin-5-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our colleagues and the environment. This document is structured to provide immediate, actionable intelligence, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Profile and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic amine with a specific toxicological profile that dictates our handling and disposal strategy.

A Safety Data Sheet (SDS) review reveals the following primary hazards associated with this compound:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1].

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1].

The causality behind these classifications lies in the chemical reactivity of the amine functional group and the overall molecular structure. Amines can be corrosive and readily react with biological tissues. Therefore, the entire disposal workflow is designed to minimize direct contact and prevent environmental release.

Section 2: Personnel Protection and Engineering Controls

Given the identified hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls:

  • All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of any dusts or aerosols[2].

  • An eyewash station and safety shower must be immediately accessible in the work area[3].

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and chemical exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Gloves must be inspected for integrity before use.Prevents skin contact and irritation. Proper glove removal technique is essential to avoid contaminating hands[2].
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that could cause serious eye damage. A face shield provides a secondary layer of protection for the entire face[4].
Skin & Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Not typically required if work is performed within a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.Ensures protection from respiratory irritation[1].

Section 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] The following protocol ensures compliance with these stringent regulations.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Any unwanted this compound, including pure compound, contaminated solutions, or spill cleanup materials, must be managed as hazardous waste.[5] The process of determining if a waste is hazardous is a central component of waste management regulations.[7]

  • Segregation: This is a critical step to prevent dangerous reactions. Amine waste must be kept separate from other chemical waste streams, especially:

    • Acids and Oxidizing Agents: To prevent violent, exothermic reactions[4].

    • Other Incompatible Chemicals: Always consult the SDS for a full list of incompatible materials[8].

Step 2: Proper Containerization

  • Container Selection: Use only containers that are in good condition and compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use containers that previously held incompatible materials[4][9].

  • Labeling: The container must be labeled clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[9] Include the approximate concentration and quantity.

  • Container Management: The container must be kept tightly sealed at all times except when waste is being added.[5][9] This prevents the release of vapors and protects against spills. Store the container in a designated Satellite Accumulation Area (SAA).

Step 3: Waste Accumulation and Removal

  • Satellite Accumulation: Accumulate the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Requesting Pickup: Once the container is full, or if work on the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] Do not attempt to dispose of this chemical down the drain or in regular trash, as this can harm aquatic ecosystems and is a regulatory violation.[4]

The following diagram outlines the decision-making workflow for the disposal process.

G cluster_prep Preparation & Characterization cluster_handling Handling & Segregation cluster_disposal Accumulation & Final Disposal start Unwanted this compound Generated haz_waste Characterize as Hazardous Waste (per RCRA guidelines) start->haz_waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) haz_waste->ppe segregate Segregate from Incompatible Materials (e.g., Acids, Oxidizers) ppe->segregate Proceed to Handling container Select Compatible, Sealed Container (e.g., HDPE, Glass) segregate->container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name & Concentration container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa Store for Disposal contact_ehs Arrange for Pickup by Certified Hazardous Waste Contractor / EHS saa->contact_ehs end Waste Manifested & Transported for Final Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Section 4: Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel handling this compound must be trained on emergency procedures.[10]

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent the spill from spreading.

    • Wear the appropriate PPE as detailed in Section 2.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the sole absorbent.

    • Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[8][11]

    • Seal, label, and dispose of the container as described in Section 3.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[8].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Radiological and Environmental Management.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • USA Compliance. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Thermo Fisher Scientific. (2014, September 25). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline.
  • Collect and Recycle. Amine Disposal For Businesses.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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  • ChemicalBook. (2025, October 18). 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet.
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  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet.
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  • Tokyo Chemical Industry Co., Ltd. 5,6,7,8-Tetrahydroquinoxaline 34413-35-9.
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  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Thermo Fisher Scientific. Safety Data Sheet: 5,6,7,8-Tetrahydroisoquinoline.
  • Tri-iso. Material Safety Data Sheet.
  • Angene Chemical. (2024, December 16). Safety Data Sheet: (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • National Center for Biotechnology Information. 5,6,7,8-Tetrahydroquinoline. PubChem Compound Summary for CID 66335.
  • Sigma-Aldrich. 5,6,7,8-Tetrahydroquinoxaline = 97 , FG 34413-35-9.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • University of Rochester. Chemical Waste Disposal Guidelines. Retrieved from University of Rochester Department of Chemistry.
  • Metasci. Safety Data Sheet 5,6,7,8-Tetrahydroquinoxaline.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 5,6,7,8-Tetrahydroquinoxalin-5-amine, moving beyond mere compliance to foster a culture of proactive safety. Here, we will not only outline the necessary personal protective equipment (PPE) and procedures but also delve into the scientific rationale behind these recommendations, ensuring a deep, applicable understanding of safe laboratory conduct.

Hazard Analysis: Understanding the Risks

This compound is an aromatic amine, a class of compounds that warrants careful handling due to potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Skin irritation, Category 2)[1]

  • Causes serious eye damage (Serious eye damage, Category 1)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]

It is crucial to handle this compound with the understanding that it can cause significant harm upon exposure. The operational plan detailed below is designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE, with detailed explanations of the "why" behind each choice.

Body Part Required PPE Rationale and Expert Insights
Hands Double-gloving with nitrile gloves.Aromatic amines can exhibit varying permeation rates through different glove materials[2][3]. Double-gloving provides an extra layer of protection against potential tears and permeation. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon any sign of contamination.
Eyes/Face Chemical safety goggles and a face shield.This compound is known to cause serious eye damage[1]. Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes during transfers or other manipulations[4].
Body A fully buttoned laboratory coat.A lab coat protects your skin and personal clothing from accidental spills. Ensure it is made of a suitable material, such as cotton or a flame-resistant blend, and is kept clean.
Respiratory Use in a certified chemical fume hood.Given that the compound may cause respiratory irritation, all handling of the solid or solutions should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[1].

Mandatory Visualization: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard This compound Hazards: - Skin Irritant - Eye Damage Risk - Respiratory Irritant - Harmful if Swallowed Gloves Double Nitrile Gloves Hazard->Gloves Skin Contact Eyes Safety Goggles + Face Shield Hazard->Eyes Eye Contact Body Lab Coat Hazard->Body Skin Contact Respiratory Chemical Fume Hood Hazard->Respiratory Inhalation Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup EHS Collection Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: A flowchart outlining the proper segregation and disposal pathway for waste contaminated with this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.

Always have a copy of the Safety Data Sheet (SDS) readily available to provide to emergency responders.[6][7]

By integrating these scientifically grounded safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of research integrity.

References

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024-04-08).
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16).
  • Hazardous Waste Disposal Guidelines.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]

  • 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet - ChemicalBook. (2025-10-18).
  • 8 - SAFETY DATA SHEET. (2014-09-25).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis Online.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05).
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-06).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Hazardous Waste | US EPA. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
  • 5 - SAFETY DATA SHEET.
  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem.
  • 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No. - ChemShuttle.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet - ChemicalBook.
  • 5,6,7,8-Tetrahydroquinoxaline = 97 , FG 34413-35-9 - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.